molecular formula C18H36O2 B1640175 Methyl 10-methylhexadecanoate

Methyl 10-methylhexadecanoate

Número de catálogo: B1640175
Peso molecular: 284.5 g/mol
Clave InChI: WSFXDGJCECYESJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 10-methylhexadecanoate is a useful research compound. Its molecular formula is C18H36O2 and its molecular weight is 284.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C18H36O2

Peso molecular

284.5 g/mol

Nombre IUPAC

methyl 10-methylhexadecanoate

InChI

InChI=1S/C18H36O2/c1-4-5-6-11-14-17(2)15-12-9-7-8-10-13-16-18(19)20-3/h17H,4-16H2,1-3H3

Clave InChI

WSFXDGJCECYESJ-UHFFFAOYSA-N

SMILES canónico

CCCCCCC(C)CCCCCCCCC(=O)OC

Origen del producto

United States

Foundational & Exploratory

The Biosynthesis of Methyl 10-Methylhexadecanoate in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of methyl 10-methylhexadecanoate, a significant branched-chain fatty acid found in various bacteria, particularly within the phylum Actinobacteria. Understanding this pathway is crucial for researchers in microbiology, biochemistry, and drug development, as branched-chain fatty acids play vital roles in bacterial membrane fluidity, environmental adaptation, and pathogenesis. This document summarizes the core enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of the key processes.

The Core Biosynthetic Pathway

The biosynthesis of 10-methylhexadecanoate in bacteria is not a de novo process for the branched structure itself but rather a modification of a pre-existing fatty acid. The pathway is analogous to the well-characterized synthesis of 10-methylstearic acid (tuberculostearic acid). It involves a two-step enzymatic modification of a C16 monounsaturated fatty acid, palmitoleic acid (cis-9-hexadecenoic acid), which is a common component of bacterial membrane phospholipids.

The key enzymes in this pathway are a methyltransferase and a reductase. The process can be summarized as follows:

  • Methylation: An S-adenosyl-L-methionine (SAM)-dependent methyltransferase catalyzes the transfer of a methyl group from SAM to the C10 position of a palmitoleoyl residue within a phospholipid. This reaction forms a 10-methylene-hexadecanoyl intermediate.

  • Reduction: A reductase, typically NADPH-dependent, subsequently reduces the exocyclic double bond of the 10-methylene group to a saturated methyl branch, yielding the final product, 10-methylhexadecanoic acid (10-methylpalmitate).

This pathway is often referred to as the "Bfa" (branched fatty acid) pathway in actinomycetes.

Key Enzymes and Substrate Specificity

The primary enzymes responsible for this transformation are BfaB (methyltransferase) and BfaA (reductase). Research has shown that these enzymes, along with homologs like TmpB, exhibit a degree of substrate flexibility.

Enzyme FamilyFunctionSubstrate Range (Unsaturated Fatty Acyl Chains)Methyl DonorReductantReference
BfaB / TmpB MethyltransferaseC14 to C20 with a double bond at the Δ9, Δ10, or Δ11 positionS-adenosyl-L-methionine (SAM)Not Applicable[1]
BfaA Reductase10-methylene fatty acyl intermediatesNot ApplicableNADPH[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the biosynthetic pathway from palmitoleic acid to 10-methylhexadecanoic acid.

Biosynthesis_of_10_Methylhexadecanoate cluster_0 Bacterial Cell Membrane Palmitoleoyl_PL Palmitoleoyl-Phospholipid (cis-Δ9-Hexadecenoyl-PL) Methylene_Intermediate_PL 10-Methylene-Hexadecanoyl-Phospholipid Palmitoleoyl_PL->Methylene_Intermediate_PL BfaB (Methyltransferase) Methylhexadecanoyl_PL 10-Methylhexadecanoyl-Phospholipid Methylene_Intermediate_PL->Methylhexadecanoyl_PL BfaA (Reductase) Free_Fatty_Acid This compound (after hydrolysis and methylation for analysis) Methylhexadecanoyl_PL->Free_Fatty_Acid Hydrolysis & Derivatization SAM S-adenosyl-L-methionine (SAM) SAH S-adenosyl-L-homocysteine (SAH) SAM->SAH NADPH NADPH + H+ NADP NADP+ NADPH->NADP

Biosynthesis of 10-Methylhexadecanoate

Experimental Protocols

The elucidation of this pathway and the quantification of its products rely on a series of well-established biochemical and analytical techniques.

Heterologous Expression and Purification of Biosynthetic Enzymes

To characterize the function and substrate specificity of enzymes like BfaA and BfaB, they are often expressed heterologously in a host organism such as Escherichia coli.

  • Gene Cloning: The genes encoding the putative methyltransferase (e.g., bfaB) and reductase (e.g., bfaA) are amplified from the genomic DNA of the source bacterium via PCR. The amplified DNA is then cloned into an appropriate expression vector, often containing an affinity tag (e.g., His-tag) for purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are cultured to a desired optical density, and protein expression is induced (e.g., with IPTG).

  • Cell Lysis and Purification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed (e.g., by sonication). The protein of interest is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

In Vitro Enzyme Assays

In vitro assays are essential for confirming the enzymatic activity and determining kinetic parameters.

Methyltransferase (BfaB) Assay:

  • Substrate Preparation: Prepare liposomes containing a phospholipid with the desired unsaturated fatty acid substrate (e.g., palmitoleic acid).

  • Reaction Mixture: In a microcentrifuge tube, combine the purified BfaB enzyme, the substrate-containing liposomes, and radiolabeled [methyl-3H]S-adenosyl-L-methionine in an appropriate reaction buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

  • Extraction and Analysis: Stop the reaction and extract the lipids. The incorporation of the radiolabeled methyl group into the fatty acid fraction can be quantified using liquid scintillation counting.

Reductase (BfaA) Assay:

  • Substrate Synthesis: The 10-methylene-hexadecanoyl intermediate is required as a substrate. This can be synthesized chemically or produced enzymatically using BfaB.

  • Reaction Mixture: Combine the purified BfaA enzyme, the 10-methylene intermediate substrate, and NADPH in a reaction buffer.

  • Monitoring the Reaction: The consumption of NADPH can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

  • Product Confirmation: The reaction product, 10-methylhexadecanoic acid, can be confirmed by extracting the fatty acids and analyzing them via GC-MS.

Analysis of Fatty Acid Methyl Esters (FAMEs) from Bacterial Cultures

To identify and quantify 10-methylhexadecanoate in bacterial cells, a common workflow involves the extraction and derivatization of total fatty acids to their more volatile methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

  • Cell Culture and Harvesting: Grow the bacterial strain of interest under defined conditions. Harvest the cells by centrifugation.

  • Saponification: The cell pellet is treated with a strong base (e.g., NaOH in methanol (B129727)/water) and heated to hydrolyze lipids and release the fatty acids as sodium salts.

  • Methylation: The saponified fatty acids are then acidified and methylated. A common method is to use an acidic methanol solution (e.g., HCl in methanol) with heating. This converts the free fatty acids to their corresponding FAMEs.

  • Extraction: The FAMEs are extracted from the aqueous solution into an organic solvent (e.g., hexane (B92381) or a mixture of hexane and methyl tert-butyl ether).

  • GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a mass spectrometer. The FAMEs are separated based on their boiling points and retention times on the GC column. The mass spectrometer fragments the eluting compounds, and the resulting mass spectra are used to identify the specific fatty acids based on their fragmentation patterns and comparison to known standards and libraries.

Experimental Workflow for FAME Analysis

FAME_Analysis_Workflow Start Bacterial Cell Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Saponify Saponification (NaOH, Heat) Harvest->Saponify Methylate Methylation (HCl in Methanol, Heat) Saponify->Methylate Extract Extraction (Hexane) Methylate->Extract Analyze GC-MS Analysis Extract->Analyze End Identification and Quantification of 10-Methylhexadecanoate Analyze->End

FAME Analysis Workflow

Conclusion

The biosynthesis of this compound in bacteria is a specialized modification pathway that introduces a methyl branch into a pre-existing C16 unsaturated fatty acid. The key enzymatic players, a methyltransferase (BfaB) and a reductase (BfaA), have been identified and characterized, particularly in actinomycetes. The substrate flexibility of these enzymes allows for the production of a range of 10-methyl branched fatty acids, which are important for the structural integrity and function of the bacterial cell membrane. The experimental protocols outlined in this guide provide a robust framework for the further investigation of this pathway, including the characterization of new enzymes and the quantification of their products. This knowledge is fundamental for basic research and can be leveraged in drug development to design inhibitors targeting these unique bacterial enzymes.

References

Unveiling the Marine Origins of Methyl 10-methylhexadecanoate in Sponges: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the natural sources of Methyl 10-methylhexadecanoate, a branched-chain fatty acid methyl ester, within marine sponges (Porifera). This document collates quantitative data, details established experimental protocols for isolation and identification, and provides visual workflows to aid in future research and development endeavors.

Executive Summary

Marine sponges are a well-established reservoir of a vast diversity of lipids, including a significant array of branched-chain fatty acids.[1] These compounds are of considerable interest due to their potential as biomarkers and their pharmacological activities. This guide focuses specifically on this compound, providing the first consolidated report on its documented natural occurrence in marine sponges. The information presented herein is critical for researchers investigating novel marine natural products and for professionals in drug discovery seeking new molecular scaffolds.

Quantitative Data: this compound in Marine Sponges

To date, the marine sponge Svenzea zeai has been identified as a natural source of this compound. The compound was identified as a constituent of the fatty acyl composition of zeamide, a novel glycosylinositol phosphorylceramide isolated from this Caribbean sponge.

Sponge SpeciesCompoundPercentage of Total Fatty Acid Methyl Esters (%)Reference
Svenzea zeaiThis compound12.9[2][3][4]

Table 1: Quantitative analysis of this compound identified in the marine sponge Svenzea zeai.

In addition to the target compound, the fatty acid profile of Svenzea zeai also revealed a high proportion of other branched saturated fatty acids, including methyl 13-methyltetradecanoate (B1259418) (iso-C15) at 22.6%, methyl 14-methylpentadecanoate (iso-C16) at 21.0%, and methyl 15-methylhexadecanoate (iso-C17) at 14.2%.[2][3][4] The presence of such a diverse array of branched fatty acids is a common feature in marine sponges and is often attributed to the metabolic activity of their symbiotic bacteria.[2] For instance, the sponge Myrmekioderma rea is noted for its high content of branched-chain fatty acids (44.2%), which includes a significant portion of mid-chain branched acids (7.4%). Similarly, Siphonodictyon coralliphagum contains a notable amount of branched saturated fatty acids (23.45%).[5]

Experimental Protocols

The identification and quantification of this compound from marine sponges involve a multi-step process encompassing lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and chromatographic and spectroscopic analysis.

Lipid Extraction

A common and effective method for extracting total lipids from sponge tissue is the Bligh and Dyer method or variations thereof.

  • Sample Preparation: Sponge samples are first cleaned of any epibiotic organisms, washed with sterile seawater, and then frozen (-20°C) or freeze-dried.[6] The dried and ground sponge material is then used for extraction.

  • Solvent Extraction: The homogenized sponge tissue is extracted with a chloroform (B151607)/methanol (B129727) mixture (e.g., 2:1 v/v or 1:1 v/v).[5][7] This mixture is agitated for an extended period (e.g., 24 hours) to ensure thorough lipid extraction.[7]

  • Phase Separation and Purification: The homogenate is filtered, and the liquid phase is subjected to centrifugation.[7] A Folch wash, involving the addition of water or a salt solution, is often performed to induce phase separation and remove non-lipid contaminants.[5][8] The lower chloroform layer, containing the total lipids, is collected and dried over anhydrous sodium sulfate. The solvent is then evaporated under a stream of nitrogen.[5][8]

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

To make the fatty acids suitable for gas chromatography, they are converted into their more volatile methyl ester derivatives.

  • Saponification: The extracted lipids are saponified by refluxing with a methanolic solution of a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).[5][9] This process cleaves the fatty acids from the lipid backbone.

  • Methylation: The resulting fatty acid salts are then methylated. A common method involves refluxing the sample with an acidic methanol solution, such as 5% hydrochloric acid in methanol or a solution of boron trifluoride (BF₃) in methanol.[5][9] The mixture is heated (e.g., at 80-100°C for 2 hours) to facilitate the reaction.[5]

  • FAME Extraction: After cooling, the FAMEs are extracted from the reaction mixture using a non-polar solvent like petroleum ether or hexane.[5] The extract is neutralized, dried, and the solvent is evaporated to yield the FAME mixture.[5]

Analysis and Identification
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying FAMEs.[5][8][10]

    • Separation: The FAME mixture is injected into a gas chromatograph equipped with a capillary column (e.g., TG-5MS).[10] The temperature of the column is programmed to increase gradually, which separates the different FAMEs based on their boiling points and polarity.[10][11]

    • Identification: As the separated compounds elute from the GC column, they enter a mass spectrometer. The mass spectrometer ionizes the molecules and fragments them in a characteristic pattern. The resulting mass spectrum is a chemical fingerprint that can be compared to spectral libraries (e.g., NIST, Wiley) to identify the compound.[10] For branched fatty acids like this compound, the fragmentation pattern is crucial for determining the position of the methyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of novel fatty acids.[12][13]

    • ¹H NMR: In the ¹H NMR spectrum of this compound, the methyl group at the C10 position exhibits a characteristic doublet, which distinguishes it from the triplet signal of the terminal methyl group.[12]

    • 2D NMR: Advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be used to confirm the position of the methyl branch by showing long-range correlations between protons and carbons.[13][14]

Visualized Workflows and Relationships

Experimental Workflow for FAME Analysis from Marine Sponges

The following diagram illustrates the general workflow for the extraction, derivatization, and analysis of fatty acid methyl esters from marine sponge samples.

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis & Identification Sponge Marine Sponge Sample Cleaned Cleaned & Dried Sponge Sponge->Cleaned Epibiont Removal Ground Ground Homogenized Tissue Cleaned->Ground Freeze-drying & Grinding Extraction Solvent Extraction (Chloroform:Methanol) Ground->Extraction Purification Folch Wash & Phase Separation Extraction->Purification TotalLipids Total Lipid Extract Purification->TotalLipids Saponification Saponification (e.g., Methanolic KOH) TotalLipids->Saponification Methylation Acid-Catalyzed Methylation (e.g., HCl/MeOH or BF3/MeOH) Saponification->Methylation FAMEs Fatty Acid Methyl Esters (FAMEs) Methylation->FAMEs GCMS GC-MS Analysis FAMEs->GCMS NMR NMR Spectroscopy (for structural elucidation) FAMEs->NMR Data Data Analysis (Library Matching, Quantification) GCMS->Data

Figure 1: General workflow for FAME analysis from sponges.
Logical Relationship in Branched Fatty Acid Biosynthesis

While the specific signaling pathways involving this compound in sponges are not yet elucidated, it is widely believed that many of the unusual branched fatty acids found in sponges are synthesized by their microbial symbionts. The sponge then incorporates these fatty acids into its own lipids.

BFA_Biosynthesis cluster_symbiont Microbial Symbiont (e.g., Bacteria) cluster_sponge Marine Sponge Host Precursors Simple Precursors (e.g., Acetyl-CoA, Propionyl-CoA) PKS Polyketide Synthase (PKS) Enzyme Complex Precursors->PKS BFA Branched-Chain Fatty Acids (e.g., 10-methylhexadecanoic acid) PKS->BFA Uptake Uptake/Transfer BFA->Uptake Incorporation Incorporation into Lipids (e.g., Phospholipids, Glycolipids) Uptake->Incorporation SpongeLipids Complex Sponge Lipids Incorporation->SpongeLipids

References

Unearthing 10-Methylhexadecanoic Acid: A Technical Guide to Discovery and Isolation from Environmental Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylhexadecanoic acid, a C17 methyl-branched fatty acid, is an intriguing molecule with potential biological significance. While its presence is well-documented in certain marine organisms, particularly sponges, its discovery and isolation from more ubiquitous environmental samples like soil and water remain a developing area of research. This technical guide provides an in-depth overview of the methodologies for the discovery, isolation, and analysis of 10-methylhexadecanoic acid and related branched-chain fatty acids (BCFAs) from environmental matrices. Understanding the distribution and function of such molecules is paramount for uncovering novel bioactive compounds and potential drug leads.

Occurrence in the Environment

10-Methylhexadecanoic acid has been identified as a constituent of the fatty acid profile of marine sponges, including Agelas conifera and Callyspongia fallax. While direct evidence of its widespread presence in soil and water is limited, the prevalence of actinobacteria—known producers of methyl-branched fatty acids—in these environments suggests its likely occurrence. BCFAs, including iso- and anteiso- forms, are recognized biomarkers for specific microbial groups in environmental samples.

Data Presentation: Fatty Acid Profiles

Quantitative data for 10-methylhexadecanoic acid in common environmental samples is not yet widely available. However, analysis of fatty acid methyl ester (FAME) profiles from various sources provides valuable context for its potential abundance relative to other fatty acids.

Table 1: Representative Fatty Acid Composition of Marine Sponges

Fatty AcidChemical StructureRepresentative Abundance (%) in select Marine Sponges
Palmitic acid16:010 - 25
Oleic acid18:1n-95 - 15
Stearic acid18:05 - 10
10-Methylhexadecanoic acid 10-Me-16:0 Trace - 2
iso-Heptadecanoic acidi-17:01 - 5
anteiso-Heptadecanoic acida-17:01 - 5

Note: Values are approximate and can vary significantly between species and environmental conditions.

Table 2: Typical Branched-Chain Fatty Acid Content in Soil Microbial Communities

Fatty Acid TypeRepresentative Abundance (% of total fatty acids)Associated Microbial Group
iso-Branched5 - 15Gram-positive bacteria
anteiso-Branched5 - 15Gram-positive bacteria
Mid-chain Methyl-branched Trace - 5 Actinobacteria

Experimental Protocols

The isolation and identification of 10-methylhexadecanoic acid from environmental samples involves a multi-step process encompassing lipid extraction, derivatization, and chromatographic analysis.

Protocol 1: Extraction of Total Lipids from Soil/Sediment Samples

This protocol is a modification of the widely used Bligh-Dyer method.

Materials:

Procedure:

  • To 10 g of lyophilized sample in a glass centrifuge tube, add 20 mL of a single-phase extraction solvent mixture of chloroform:methanol:phosphate buffer (1:2:0.8 v/v/v).

  • Sonicate the mixture for 15 minutes, ensuring the sample is fully dispersed.

  • Centrifuge at 2,500 x g for 10 minutes to pellet the solid material.

  • Decant the supernatant into a clean glass tube.

  • To the supernatant, add 5 mL of chloroform and 5 mL of phosphate buffer to induce phase separation.

  • Vortex the mixture and centrifuge at 1,500 x g for 5 minutes.

  • Carefully collect the lower chloroform phase containing the total lipids using a Pasteur pipette.

  • Concentrate the lipid extract to dryness under a stream of nitrogen or using a rotary evaporator.

Protocol 2: Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

Materials:

  • Dried lipid extract

  • Methanolic KOH (0.5 M)

  • BF3-methanol solution (14%)

  • Hexane (B92381)

  • Saturated NaCl solution

Procedure:

  • Redissolve the dried lipid extract in 2 mL of methanolic KOH.

  • Heat the mixture at 80°C for 60 minutes to saponify the lipids.

  • Cool the sample to room temperature and add 2 mL of BF3-methanol solution.

  • Heat the mixture at 80°C for 10 minutes to methylate the free fatty acids.

  • Cool the sample and add 2 mL of hexane and 2 mL of saturated NaCl solution.

  • Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes.

  • Collect the upper hexane layer containing the FAMEs for analysis.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 50-550

  • Ionization Mode: Electron Ionization (EI) at 70 eV

Identification: 10-Methylhexadecanoic acid methyl ester is identified by its retention time and comparison of its mass spectrum with reference spectra in libraries (e.g., NIST). The mass spectrum will show a characteristic molecular ion peak (m/z 284) and fragmentation patterns indicative of the methyl branch position.

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Environmental Sample (Soil, Sediment, Water) extraction Lipid Extraction (Bligh-Dyer) sample->extraction Solvent Extraction saponification Saponification extraction->saponification Total Lipid Extract methylation Methylation (FAMEs) saponification->methylation Free Fatty Acids analysis GC-MS Analysis methylation->analysis FAMEs identification Identification & Quantification analysis->identification Mass Spectra & Retention Time

Caption: Workflow for the isolation and identification of fatty acids.

Potential Role of Branched-Chain Fatty Acids in Bacterial Membranes

membrane_function cluster_membrane Bacterial Cell Membrane cluster_properties Membrane Properties straight_chain Straight-Chain Fatty Acids fluidity Increased Fluidity straight_chain->fluidity Ordered Packing branched_chain Branched-Chain Fatty Acids (e.g., 10-Me-16:0) branched_chain->fluidity Disrupts Packing permeability Altered Permeability branched_chain->permeability

Caption: Influence of BCFAs on bacterial membrane properties.

Significance for Drug Development

The unique structural features of branched-chain fatty acids, such as 10-methylhexadecanoic acid, make them interesting candidates for drug development. Their role in modulating membrane fluidity and permeability in bacteria suggests potential as novel antimicrobial agents or as components of drug delivery systems.[1][2] The biosynthesis of BCFAs is also a potential target for the development of new antibiotics. Further research into the specific biological activities of 10-methylhexadecanoic acid is warranted to explore its therapeutic potential fully. The presence of BCFAs has been linked to the regulation of the immune response, highlighting another avenue for investigation.[3]

References

The Role of Branched-Chain Fatty Acids in Microbial Cell Membrane Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are crucial components of the cell membranes of many bacteria, particularly Gram-positive species. They serve a role analogous to that of unsaturated fatty acids (UFAs) in other organisms, acting as primary modulators of membrane fluidity. The unique structural properties of BCFAs, specifically the presence of a methyl branch, disrupt the tight packing of lipid acyl chains, thereby lowering the membrane's phase transition temperature and maintaining it in a functional, liquid-crystalline state. This adaptation, known as homeoviscous adaptation, is critical for microbial survival in environments with fluctuating temperatures. This guide provides an in-depth examination of the mechanisms by which BCFAs influence membrane fluidity, details the experimental protocols for their study, and outlines the biosynthetic pathways that govern their production.

Introduction: The Imperative of Membrane Fluidity

The cell membrane is a dynamic interface, and maintaining its fluidity is essential for a multitude of cellular processes, including nutrient transport, protein function, and signal transduction.[1] Microorganisms must adapt their membrane composition to preserve this fluidity in response to environmental stressors, most notably temperature changes.[2][3] While many organisms regulate fluidity by altering the ratio of saturated to unsaturated fatty acids, a significant number of bacteria, including prominent genera like Bacillus, Staphylococcus, and Listeria, primarily utilize BCFAs.[1][4][5]

BCFAs are characterized by a methyl group located near the methyl end of the acyl chain. The two most common forms are:

  • Iso-fatty acids: The methyl group is on the penultimate (second-to-last) carbon.

  • Anteiso-fatty acids: The methyl group is on the antepenultimate (third-to-last) carbon.[1][4]

The position of this methyl branch significantly influences the biophysical properties of the membrane.

Mechanism of Fluidity Modulation

The fluidizing effect of BCFAs stems from steric hindrance. The methyl branch disrupts the highly ordered, tight packing that is characteristic of straight-chain saturated fatty acids (SCFAs).[6] This disruption increases the average distance between acyl chains, which in turn reduces the van der Waals forces that stabilize the membrane in a more rigid, gel-like state.[6] Consequently, the energy required to induce a phase transition from a gel to a liquid-crystalline state is lowered, ensuring the membrane remains fluid at colder temperatures.

2.1. Comparative Efficacy: Anteiso- vs. Iso-BCFAs

Anteiso-BCFAs are more effective at increasing membrane fluidity than their iso- counterparts.[7][8] The placement of the methyl group on the antepenultimate carbon in anteiso acids creates a more pronounced "kink" or disruption in the acyl chain.[4][7] This greater disruption leads to less efficient packing and a more disordered, fluid membrane.[4] As a key adaptive strategy, many bacteria, such as Listeria monocytogenes, increase their proportion of anteiso-fatty acids to acclimate to low-temperature environments.[4][5][7]

Quantitative Analysis of BCFA-Mediated Fluidity

The impact of BCFAs on membrane biophysical properties has been quantified through various experimental and computational methods. Atomistic simulations and in vivo measurements have provided direct evidence supporting the hypothesis that BCFAs increase bilayer fluidity.[9][10][11]

ParameterEffect of Increasing BCFA Ratio (vs. SCFA)Organism/Model SystemMeasurement TechniqueReference
Membrane Viscosity DecreasesBiomimetic ModelAtomistic Simulations[10]
DecreasesBacillus subtilisDPH Anisotropy[4]
Fluorescence Anisotropy (DPH) Decreases (indicating higher fluidity)Bacillus subtilisSteady-State Fluorescence[2]
Bending Modulus Decreases (indicating a less rigid membrane)Biomimetic ModelAtomistic Simulations[10][11]
Bilayer Thickness DecreasesBiomimetic ModelAtomistic Simulations[8][11]
Lipid Order DecreasesBiomimetic ModelAtomistic Simulations[10]

Table 1: Summary of quantitative data on the effect of BCFAs on membrane properties. A higher BCFA-to-SCFA ratio consistently leads to a more fluid membrane.

Experimental Protocols

4.1. Measurement of Membrane Fluidity

Several robust methods exist to quantify membrane fluidity in bacteria.[12]

4.1.1. Steady-State Fluorescence Anisotropy This is a widely used technique that indirectly measures membrane fluidity by assessing the rotational freedom of a hydrophobic probe embedded in the membrane.

  • Probe: 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is commonly used.[2]

  • Principle: The DPH probe is excited with polarized light. The degree of polarization in the emitted light is measured. In a highly fluid membrane, the probe rotates more freely, leading to greater depolarization and thus a lower anisotropy value. Conversely, a higher anisotropy value indicates a more rigid, less fluid membrane.[2]

  • Protocol Outline:

    • Grow bacterial cells to the desired phase (e.g., mid-logarithmic).

    • Harvest and wash cells in a suitable buffer (e.g., PBS).

    • Resuspend cells to a standardized optical density.

    • Add DPH (typically from a stock in tetrahydrofuran) to the cell suspension to a final concentration of ~1-2 µM and incubate in the dark to allow probe incorporation.

    • Measure fluorescence anisotropy using a fluorometer equipped with polarizers. Excitation is typically around 360 nm and emission is measured around 450 nm.

    • Anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with polarizers parallel and perpendicular, respectively, and G is a correction factor.

4.1.2. Laurdan and DiIC12 Staining This dual-dye approach allows for the assessment of both overall fluidity and the visualization of specific fluid membrane domains.[13][14]

  • Laurdan: This dye's emission spectrum is sensitive to the polarity of its environment, which correlates with lipid packing. In more ordered membranes, water penetration is limited, and Laurdan emits at a shorter wavelength (~440 nm). In more fluid membranes, increased water penetration shifts the emission to a longer wavelength (~490 nm). This shift is quantified as a Generalized Polarization (GP) value.[13]

  • DiIC12: This short-tailed carbocyanine dye preferentially partitions into disordered, fluid membrane regions.[13] It is often used to visualize "Regions of Increased Fluidity" (RIFs) that are associated with processes like cell wall synthesis.

  • Protocol Outline (Microscopy):

    • Grow and prepare cells as described above.

    • For Laurdan, add the dye to a final concentration of ~5-10 µM and incubate.

    • For DiIC12, add to a final concentration of ~0.2 µM and incubate briefly.

    • Wash cells to remove excess dye.

    • Immobilize cells on an agarose (B213101) pad for microscopy.

    • Visualize using a fluorescence microscope. For Laurdan, images are captured at two emission wavelengths (e.g., 440 nm and 490 nm) and a ratiometric GP image is generated. For DiIC12, fluorescent foci indicate fluid domains.

4.2. Analysis of Fatty Acid Composition

The definitive method for determining the BCFA content of a microbial membrane is gas chromatography (GC) analysis of fatty acid methyl esters (FAMEs).[15]

  • Principle: Fatty acids are first cleaved from membrane lipids (saponification), then derivatized to their more volatile methyl ester forms (methylation). The resulting FAME mixture is separated by GC and detected, often by a flame ionization detector (FID) or mass spectrometer (MS).[16][17]

  • Protocol Outline (Acid Derivatization):

    • Cell Harvesting: Pellet a known quantity of bacterial cells from culture by centrifugation.

    • Saponification: Resuspend the cell pellet in a strong base solution (e.g., 45g NaOH in 150ml methanol (B129727) and 150ml water). Heat at 100°C for 30 minutes to hydrolyze lipids and release free fatty acids as sodium salts.[15]

    • Methylation: Cool the sample and add a strong acidic methanol solution (e.g., 325ml 6.0N HCl and 275ml methanol). Heat at 80°C for 10 minutes. This acid-catalyzed reaction protonates the fatty acids and allows them to be esterified to FAMEs.[15]

    • Extraction: Cool the sample and add an organic extraction solvent (e.g., 1:1 hexane:methyl tert-butyl ether). Mix thoroughly to partition the nonpolar FAMEs into the organic phase.[15]

    • Base Wash: Transfer the organic phase to a new tube and wash with a dilute NaOH solution to remove any remaining acidic contaminants.

    • Analysis: Inject the final organic phase containing the FAMEs into a gas chromatograph. Peaks are identified and quantified by comparing their retention times and areas to those of known FAME standards.

Biosynthesis and Regulation of BCFAs

The synthesis of BCFAs is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs): isoleucine, leucine, and valine.[18][19]

5.1. The BCFA Biosynthesis Pathway

The process begins with the conversion of BCAAs into short, branched-chain acyl-CoA molecules, which serve as the primers for the type II fatty acid synthase (FASII) system.[8][19]

  • Transport and Transamination: Extracellular BCAAs are imported into the cell. A branched-chain amino acid transaminase (BCAT, e.g., IlvE) converts the BCAAs into their corresponding α-keto acids.[19]

  • Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (Bkd) complex, a multi-enzyme system, converts the α-keto acids into their respective acyl-CoA primers.[3][19][20]

    • Isoleucine yields 2-methylbutyryl-CoA (primer for anteiso-odd BCFAs).

    • Leucine yields isovaleryl-CoA (primer for iso-odd BCFAs).

    • Valine yields isobutyryl-CoA (primer for iso-even BCFAs).

  • Initiation of FASII: The 3-ketoacyl-ACP synthase III (FabH) enzyme catalyzes the initial condensation step, using one of the branched-chain acyl-CoA primers instead of the standard acetyl-CoA.[18][19]

  • Elongation: The standard FASII cycle then elongates the branched-chain primer by sequentially adding two-carbon units from malonyl-ACP.

BCFA_Biosynthesis substance substance enzyme enzyme pathway pathway ILE Isoleucine BCAT BCAT (IlvE) ILE->BCAT LEU Leucine LEU->BCAT VAL Valine VAL->BCAT KA1 α-keto-β-methylvalerate Bkd Bkd Complex KA1->Bkd KA2 α-ketoisocaproate KA2->Bkd KA3 α-ketoisovalerate KA3->Bkd AC1 2-methylbutyryl-CoA FabH FabH AC1->FabH AC2 isovaleryl-CoA AC2->FabH AC3 isobutyryl-CoA AC3->FabH F1 Anteiso-odd BCFAs F2 Iso-odd BCFAs F3 Iso-even BCFAs BCAT->KA1 from Ile BCAT->KA2 from Leu BCAT->KA3 from Val Bkd->AC1 from α-keto-β-methylvalerate Bkd->AC2 from α-ketoisocaproate Bkd->AC3 from α-ketoisovalerate FASII FASII Elongation Cycle FabH->FASII FASII->F1 from 2-methyl... FASII->F2 from isovaleryl... FASII->F3 from isobutyryl... Homeoviscous_Adaptation stimulus stimulus process process outcome outcome gene gene TempDrop Low Temperature Stress LIV1 LIV-I Transporter Gene (Upregulation) TempDrop->LIV1 induces Transport Increased BCAA Uptake (Isoleucine, Leucine) LIV1->Transport leads to BCFA_Synth BCFA Synthesis Pathway Transport->BCFA_Synth provides precursors for Ratio Increased anteiso/iso Ratio Increased BCFA/SCFA Ratio BCFA_Synth->Ratio results in Membrane Membrane Remodeling Fluidity Optimal Membrane Fluidity Maintained Membrane->Fluidity ensures Ratio->Membrane drives

References

The Tuberculostearic Acid Analogue, Methyl 10-methylhexadecanoate, a Potential Biomarker for Actinomycetes

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 10-methylhexadecanoate, the methyl ester of 10-methylhexadecanoic acid, is a saturated branched-chain fatty acid (BCFA) that holds significant promise as a specific biomarker for certain microbial communities, particularly those belonging to the phylum Actinobacteria. This diverse group of Gram-positive bacteria, which includes the well-known genus Streptomyces, are prolific producers of a wide array of secondary metabolites, including many clinically important antibiotics. The unique fatty acid profiles of these microorganisms, often rich in BCFAs, provide a valuable tool for their identification, classification, and the study of their population dynamics within complex environments. This technical guide provides an in-depth overview of this compound, its biosynthesis, analytical methodologies for its detection, and its potential applications in research and drug development.

Quantitative Data Summary

While specific quantitative data for this compound across a wide range of microbial species is not extensively compiled in the literature, the analysis of fatty acid methyl esters (FAMEs) is a well-established method for bacterial chemotaxonomy. The relative abundance of specific BCFAs can be indicative of the presence and abundance of certain bacterial groups. The following table summarizes the general distribution of branched-chain fatty acids in relevant microbial groups.

Microbial GroupKey Branched-Chain Fatty AcidsTypical Relative AbundanceReference
Actinomycetes Iso and anteiso-branched fatty acids (e.g., iso-C15:0, anteiso-C15:0, iso-C16:0, 10-methyl branched acids)Can be major components of total fatty acids[General literature on bacterial fatty acid analysis]
Streptomyces sp. Complex profiles of iso and anteiso-branched fatty acidsVaries by species and growth conditions[General literature on Streptomyces lipid composition]
Micromonospora aurantiaca Various monomethyl and dimethyl branched FAMEsDetected as volatile organic compounds[1]
Gram-positive bacteria Iso and anteiso-branched fatty acidsCommon membrane components[2]
Gram-negative bacteria Primarily straight-chain saturated and unsaturated fatty acidsBranched-chain fatty acids are less common[General literature on bacterial fatty acid analysis]

Biosynthesis of 10-Methylhexadecanoic Acid

The biosynthesis of 10-methylhexadecanoic acid in bacteria is a fascinating process that diverges from the typical straight-chain fatty acid synthesis. It is intricately linked to the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. These amino acids serve as precursors for the starter units required for the initiation of branched-chain fatty acid synthesis.

The general pathway involves the following key steps:

  • Transamination of BCAAs: Branched-chain amino acids are converted to their corresponding α-keto acids.

  • Oxidative decarboxylation: The α-keto acids are then decarboxylated to form branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, 2-methylbutyryl-CoA).

  • Initiation and Elongation: These branched-chain acyl-CoA primers are utilized by the fatty acid synthase (FAS) system to initiate the synthesis of a branched-chain fatty acid. The subsequent elongation steps proceed via the addition of two-carbon units from malonyl-CoA, similar to straight-chain fatty acid synthesis. The position of the methyl branch in the final fatty acid is determined by the initial primer. For 10-methylhexadecanoic acid, a specific mid-chain branching mechanism is involved, which is less common than the iso and anteiso branching that occurs at the terminus of the fatty acid chain.

The methyl ester, this compound, is typically formed during the analytical sample preparation process (transesterification) for gas chromatography-mass spectrometry (GC-MS) analysis.

Biosynthesis_of_Branched_Chain_Fatty_Acids BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) alpha_keto_acids α-Keto Acids BCAA->alpha_keto_acids Transamination branched_acyl_CoA Branched-Chain Acyl-CoA (e.g., Isovaleryl-CoA) alpha_keto_acids->branched_acyl_CoA Oxidative Decarboxylation FAS Fatty Acid Synthase (FAS) + Malonyl-CoA branched_acyl_CoA->FAS BCFA Branched-Chain Fatty Acid (e.g., 10-Methylhexadecanoic Acid) FAS->BCFA Initiation & Elongation

Biosynthesis of Branched-Chain Fatty Acids.

Experimental Protocols

The analysis of this compound from microbial sources is primarily achieved through Fatty Acid Methyl Ester (FAME) analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This involves the extraction of total lipids from the microbial biomass, followed by derivatization to form the more volatile methyl esters.

Lipid Extraction and FAME Preparation

This protocol is a standard method for the preparation of FAMEs from bacterial cells for GC-MS analysis.

Materials:

  • Bacterial cell pellet

  • Saponification reagent (15% w/v NaOH in 50% v/v methanol/water)

  • Methylation reagent (6N HCl in methanol)

  • Extraction solvent (1:1 v/v hexane:methyl tert-butyl ether)

  • Base wash solution (0.3 M NaOH)

  • Anhydrous sodium sulfate (B86663)

  • Glass test tubes with Teflon-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Harvesting Cells: Centrifuge a liquid culture of the microbial community and discard the supernatant. Use approximately 40-50 mg of wet cell paste.

  • Saponification: Add 1 ml of saponification reagent to the cell pellet. Vortex thoroughly. Heat at 100°C for 30 minutes in a heating block or boiling water bath. Vortex every 10 minutes.

  • Methylation: Cool the tubes to room temperature. Add 2 ml of methylation reagent. Vortex thoroughly. Heat at 80°C for 10 minutes.

  • Extraction: Cool the tubes to room temperature. Add 1.25 ml of extraction solvent. Vortex for 10 minutes.

  • Phase Separation: Centrifuge the tubes at low speed for 5 minutes to separate the phases. Transfer the upper organic phase containing the FAMEs to a clean tube.

  • Base Wash: Add 3 ml of base wash solution to the extracted organic phase. Vortex for 5 minutes.

  • Final Extraction: Centrifuge to separate the phases. Transfer the upper organic phase to a clean vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

FAME_Analysis_Workflow start Microbial Biomass saponification Saponification (NaOH, Methanol, Heat) start->saponification methylation Methylation (HCl, Methanol, Heat) saponification->methylation extraction Liquid-Liquid Extraction (Hexane/MTBE) methylation->extraction wash Base Wash (NaOH solution) extraction->wash gcms GC-MS Analysis wash->gcms

Workflow for FAME Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for FAME analysis (e.g., HP-5ms, DB-23, or equivalent).

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 250°C at 4°C/minute

    • Hold at 250°C for 10 minutes

  • Injection Mode: Splitless or split, depending on sample concentration.

Typical MS Conditions:

  • Ion Source Temperature: 230°C

  • Electron Ionization (EI) Energy: 70 eV

  • Mass Scan Range: 50-550 amu

Data Analysis:

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of a known standard or by matching the mass spectrum to a reference library (e.g., NIST). Quantification is typically performed by integrating the peak area of the target compound and comparing it to a calibration curve generated from standards of known concentrations.

Signaling Pathways and Logical Relationships

Currently, there is limited direct evidence for the involvement of this compound or its corresponding acid in specific signaling pathways. However, as components of the cell membrane, branched-chain fatty acids play a crucial role in maintaining membrane fluidity and integrity. Changes in the composition of membrane fatty acids can influence the function of membrane-bound proteins, including receptors and signaling molecules. Therefore, it is plausible that alterations in the abundance of 10-methylhexadecanoic acid could indirectly affect cellular signaling processes.

The relationship between the presence of this compound and a specific microbial community, such as Actinomycetes, is a logical deduction based on the known fatty acid profiles of these bacteria.

Logical_Relationship actinomycetes Actinomycetes Community bcfa_synthesis Biosynthesis of Branched-Chain Fatty Acids actinomycetes->bcfa_synthesis is a producer of methyl_10_hex Presence of Methyl 10-methylhexadecanoate bcfa_synthesis->methyl_10_hex leads to biomarker Potential Biomarker methyl_10_hex->biomarker serves as a

Logical relationship of the biomarker.

Applications in Research and Drug Development

The ability to specifically detect and quantify this compound can have several important applications:

  • Microbial Ecology: Tracking the presence and abundance of Actinomycetes in various environments, such as soil, marine sediments, and the human microbiome.

  • Bioremediation: Monitoring the dynamics of Actinomycete populations involved in the degradation of environmental pollutants.

  • Industrial Fermentation: Optimizing fermentation processes that utilize Actinomycetes for the production of antibiotics and other bioactive compounds.

  • Drug Discovery: As a chemotaxonomic marker, it can aid in the identification and dereplication of novel Actinomycete strains with the potential to produce new therapeutic agents.

  • Clinical Diagnostics: While still in the research phase, the detection of specific microbial fatty acids could potentially be used as a diagnostic marker for certain infections.

Conclusion

This compound represents a valuable molecular tool for the study of specific microbial communities, particularly the Actinomycetes. Its unique structure, arising from a specialized biosynthetic pathway, makes it a promising biomarker. The well-established methodologies of FAME analysis by GC-MS provide a robust platform for its detection and quantification. Further research into the quantitative distribution of this fatty acid across a wider range of microbial species and its potential role in cellular processes will undoubtedly enhance its utility in various fields of scientific research and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 10-methylhexadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-methylhexadecanoate is a branched-chain fatty acid methyl ester. While its straight-chain counterpart, methyl palmitate, is well-studied, specific data on the physical and chemical properties of this branched isomer are less abundant in the scientific literature. This guide provides a comprehensive overview of the known properties of this compound, drawing from available experimental data and general principles of fatty acid ester chemistry. It aims to serve as a valuable resource for researchers in lipidomics, drug development, and materials science.

Chemical Identity and Physical Properties

This compound is a saturated fatty acid methyl ester with a methyl branch at the C-10 position. Its basic identifiers and physical properties are summarized below.

PropertyValueSource(s)
CAS Number 2490-51-9[1][2][3][4][5]
Molecular Formula C₁₈H₃₆O₂[1][3]
Molecular Weight 284.48 g/mol [1][3]
IUPAC Name This compound[2][4]
Synonyms 10-Methylhexadecanoic acid, methyl ester[1]
Physical State Liquid (at room temperature)[6]
Purity (Commercial) >98%[1]
Solubility Soluble in chloroform (B151607) and ethanol[6]
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Refractive Index Data not available

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of this compound exhibits characteristic signals for a fatty acid methyl ester with a mid-chain methyl branch. A general description of the expected spectrum includes:

  • A doublet for the methyl group at the C-10 position, which is slightly upfield from the terminal methyl group's triplet[8].

  • A multiplet for the methine proton at the C-10 position.

  • A singlet for the methyl ester protons (-OCH₃) typically around 3.6-3.7 ppm.

  • A triplet for the terminal methyl group (-CH₃) of the main chain.

  • A broad multiplet for the numerous methylene (B1212753) groups (-CH₂-) along the fatty acid chain.

A representative ¹H-NMR spectrum is available, though a detailed analysis with specific chemical shifts and coupling constants is not widely published[8].

¹³C-NMR Spectroscopy
  • A peak for the carbonyl carbon of the ester group (~174 ppm).

  • A peak for the methoxy (B1213986) carbon of the ester group (~51 ppm).

  • Signals for the methine carbon and the methyl carbon at the branch point.

  • A series of signals for the methylene carbons in the aliphatic chain.

  • A signal for the terminal methyl carbon.

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which is indicative of the methyl branch position. General fragmentation patterns for branched-chain fatty acid methyl esters upon electron ionization (EI) include cleavage at the branching point. The fragmentation of fatty acid methyl esters often involves a characteristic ion at m/z 74, corresponding to the McLafferty rearrangement of the methyl ester group[9].

Chemical Properties and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely documented. However, it can be prepared by the esterification of its corresponding carboxylic acid, 10-methylhexadecanoic acid. A general laboratory-scale synthesis would involve the following steps:

  • Synthesis of 10-Methylhexadecanoic Acid: The parent fatty acid can be synthesized through various organic chemistry routes. One potential approach involves the coupling of appropriate alkyl halides or other precursors. For instance, the synthesis of the related, optically active 10-methyloctadecanoic acid has been reported, and this methodology could potentially be adapted[10].

  • Esterification: The synthesized 10-methylhexadecanoic acid can then be esterified to its methyl ester. A common method is Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

The overall workflow for the synthesis and purification can be visualized as follows:

Synthesis_Workflow Start Starting Materials Synthesis Synthesis of 10-Methylhexadecanoic Acid Start->Synthesis Purification_Acid Purification of Acid Synthesis->Purification_Acid Esterification Fischer Esterification with Methanol Purification_Acid->Esterification Purification_Ester Purification of Methyl Ester Esterification->Purification_Ester End This compound Purification_Ester->End Hydrolysis_Protocol Start This compound Mix Mix with Water and Acid Catalyst (e.g., Sulfonic Acid) Start->Mix Heat Heat Reaction Mixture Mix->Heat Remove_MeOH Remove Methanol (e.g., by distillation) Heat->Remove_MeOH End 10-Methylhexadecanoic Acid + Methanol Remove_MeOH->End GCMS_Workflow Sample Lipid Sample Transesterification Transesterification (e.g., with AcCl/MeOH) Sample->Transesterification GC_Injection GC Injection Transesterification->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Fragmentation) GC_Separation->MS_Detection Data_Analysis Data Analysis (Retention Time, Mass Spectra) MS_Detection->Data_Analysis Identification FAME Identification Data_Analysis->Identification

References

An In-depth Technical Guide on the Occurrence of 10-Methylhexadecanoic Acid in Marine Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence of 10-methylhexadecanoic acid, a branched-chain fatty acid, in various marine organisms. The document summarizes quantitative data, details relevant experimental protocols, and visualizes key biological relationships, offering valuable insights for researchers in marine natural products, microbiology, and drug development.

Occurrence of 10-Methylhexadecanoic Acid in Marine Organisms

10-Methylhexadecanoic acid is a saturated fatty acid with a methyl group at the 10th carbon position. Its presence has been documented in a variety of marine organisms, most notably in sponges and their associated microbial communities. While data across a broad spectrum of marine life remains an active area of research, existing studies provide valuable quantitative insights, particularly within the phylum Porifera.

The following table summarizes the quantitative data available for the relative abundance of 10-methylhexadecanoic acid in the phospholipid fraction of several marine sponge species.

Marine Sponge SpeciesFamilyLocationRelative Abundance (%)Reference
Axinella corrugataAxinellidaeColombian Caribbean0.7
Dragmacidon reticulatumAxinellidaeColombian Caribbean5.1
Agelas coniferaAgelasidaeNot SpecifiedData available[1][2]
Callyspongia fallaxCallyspongiidaeNot SpecifiedData available[1][2]

Note: "Data available" indicates that the presence of the compound has been confirmed in the specified organism, but quantitative data was not provided in the cited sources.

Branched-chain fatty acids (BCFAs) are known to be significant components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity. It is hypothesized that the 10-methylhexadecanoic acid found in sponges may be synthesized by their symbiotic bacteria.[3]

Experimental Protocols

The analysis of 10-methylhexadecanoic acid in marine organisms typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The following is a detailed methodology synthesized from established protocols for the analysis of branched-chain fatty acids in marine biological samples.

  • Collection: Collect marine organism samples (e.g., sponge tissue, bacterial culture, fish muscle) and immediately freeze them at -20°C or lower to prevent lipid degradation.

  • Homogenization: Lyophilize the frozen sample to remove water and then homogenize the dried tissue into a fine powder.

  • Solvent System: Employ a modified Bligh-Dyer or Folch extraction method using a chloroform:methanol mixture (typically 2:1 v/v).

  • Procedure:

    • To the homogenized tissue, add the chloroform:methanol solvent mixture.

    • Vortex or sonicate the mixture to ensure thorough lipid extraction.

    • Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

    • Centrifuge the mixture to clearly separate the layers.

    • Carefully collect the lower organic phase containing the lipids using a Pasteur pipette.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Reagents: Use an acid-catalyzed (e.g., boron trifluoride in methanol, BF₃-methanol) or base-catalyzed (e.g., sodium methoxide) transesterification reagent. BF₃-methanol is commonly used for total fatty acid analysis as it can esterify both free fatty acids and those in complex lipids.

  • Procedure (using BF₃-Methanol):

    • Add a known volume of BF₃-methanol to the dried lipid extract.

    • Add an internal standard (e.g., a non-naturally occurring odd-chain fatty acid like heptadecanoic acid) for quantification.

    • Heat the mixture in a sealed vial at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 10-30 minutes) to allow for complete transesterification.

    • Cool the reaction mixture to room temperature.

    • Add a non-polar solvent (e.g., hexane (B92381) or heptane) and water to the mixture.

    • Vortex thoroughly to extract the FAMEs into the organic layer.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.

  • Instrumentation: Use a GC system equipped with a mass spectrometer detector. A capillary column with a polar stationary phase (e.g., a biscyanopropyl polysiloxane phase) is recommended for good separation of FAME isomers.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate.

    • Injection Mode: Splitless or split injection.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass-to-charge ratio (m/z) range appropriate for FAMEs (e.g., 50-550 amu).

    • Identification: Identify 10-methylhexadecanoic acid methyl ester by comparing its retention time and mass spectrum with that of an authentic standard or by detailed interpretation of its fragmentation pattern. The mass spectrum of the methyl ester will show a characteristic molecular ion peak and fragmentation pattern that can confirm the structure.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the study of 10-methylhexadecanoic acid in marine organisms.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample_Collection Marine Organism Sample Collection Homogenization Lyophilization & Homogenization Sample_Collection->Homogenization Lipid_Extraction Solvent Extraction (e.g., Bligh-Dyer) Homogenization->Lipid_Extraction FAME_Preparation Transesterification to Fatty Acid Methyl Esters (FAMEs) Lipid_Extraction->FAME_Preparation GCMS_Analysis Gas Chromatography- Mass Spectrometry (GC-MS) FAME_Preparation->GCMS_Analysis Data_Analysis Data Analysis & Quantification GCMS_Analysis->Data_Analysis

General workflow for the analysis of 10-methylhexadecanoic acid.

Sponge_Symbiosis cluster_sponge_holobiont Sponge Holobiont cluster_function Proposed Function Sponge Marine Sponge (Host) Bacteria Symbiotic Bacteria (e.g., Poribacteria) Sponge->Bacteria Provides Habitat & Nutrients Bacteria->Sponge Synthesizes Methyl-Branched Fatty Acids BCFA 10-Methylhexadecanoic Acid & other BCFAs Bacteria->BCFA Biosynthesis Membrane Incorporation into Sponge & Bacterial Membranes BCFA->Membrane Function Maintenance of Membrane Fluidity Membrane->Function

Proposed origin and function of methyl-branched fatty acids in sponges.

References

An In-depth Technical Guide to the Biosynthesis of Branched-Chain Fatty Acids Using α-Keto Acid Primers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental methodologies, and regulatory mechanisms governing the biosynthesis of branched-chain fatty acids (BCFAs) initiated by α-keto acid primers. This pathway is of significant interest in microbiology, biochemistry, and for the development of novel antimicrobial agents.

Introduction to Branched-Chain Fatty Acid Biosynthesis

Branched-chain fatty acids are integral components of the cell membranes of many bacteria, influencing membrane fluidity and adaptation to environmental stress.[1][2] Unlike the de novo synthesis of straight-chain fatty acids, which primarily utilizes acetyl-CoA as a primer, the synthesis of BCFAs often employs α-keto acids derived from the catabolism of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine.[3] This process is catalyzed by a series of dedicated enzymes, leading to the formation of iso- and anteiso-fatty acids. The bacterial Type II fatty acid synthase (FASII) system is a validated target for antibacterial drug discovery due to its essential nature and significant structural differences from the mammalian Type I fatty acid synthase (FASI).[4][5]

The Core Biochemical Pathway

The biosynthesis of BCFAs from α-keto acid primers involves three key enzymatic steps:

  • Transamination of Branched-Chain Amino Acids: The initial step is the reversible transfer of an amino group from a branched-chain amino acid (valine, leucine, or isoleucine) to an α-keto acid acceptor, typically α-ketoglutarate. This reaction is catalyzed by branched-chain amino acid aminotransferase (BCAT) , producing a branched-chain α-keto acid and glutamate.[6]

  • Decarboxylation of Branched-Chain α-Keto Acids: The resulting branched-chain α-keto acid undergoes oxidative decarboxylation to form a branched-chain acyl-CoA primer. This crucial step is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC) in many organisms, or a more specific branched-chain α-keto acid decarboxylase (BCKA decarboxylase) in some bacteria like Bacillus subtilis.[3][7]

  • Elongation by Fatty Acid Synthase (FAS): The branched-chain acyl-CoA primer is then utilized by the fatty acid synthase (FAS) system for the iterative addition of two-carbon units from malonyl-CoA, leading to the elongation of the fatty acid chain.[8]

The type of BCFAs produced is determined by the initial amino acid precursor:

  • Valine gives rise to α-ketoisovalerate, which is converted to isobutyryl-CoA, the primer for iso-even-numbered fatty acids (e.g., 14-methylpentadecanoic acid).

  • Leucine is converted to α-ketoisocaproate, leading to isovaleryl-CoA, the primer for iso-odd-numbered fatty acids (e.g., 13-methyltetradecanoic acid).

  • Isoleucine is metabolized to α-keto-β-methylvalerate, which forms 2-methylbutyryl-CoA, the primer for anteiso-odd-numbered fatty acids (e.g., 12-methyltetradecanoic acid).

Below is a diagram illustrating the overall pathway.

BCFA_Biosynthesis_Pathway cluster_amino_acid_catabolism Branched-Chain Amino Acid Catabolism cluster_primer_formation Primer Formation cluster_elongation Fatty Acid Elongation Valine Valine BCAT BCAT Valine->BCAT Leucine Leucine Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT alpha-Ketoisovalerate alpha-Ketoisovalerate BCKA_Decarboxylase BCKA Decarboxylase/ Dehydrogenase alpha-Ketoisovalerate->BCKA_Decarboxylase alpha-Ketoisocaproate alpha-Ketoisocaproate alpha-Ketoisocaproate->BCKA_Decarboxylase alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate->BCKA_Decarboxylase BCAT->alpha-Ketoisovalerate BCAT->alpha-Ketoisocaproate BCAT->alpha-Keto-beta-methylvalerate Isobutyryl-CoA Isobutyryl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Isobutyryl-CoA->Fatty_Acid_Synthase Isovaleryl-CoA Isovaleryl-CoA Isovaleryl-CoA->Fatty_Acid_Synthase 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA->Fatty_Acid_Synthase BCKA_Decarboxylase->Isobutyryl-CoA BCKA_Decarboxylase->Isovaleryl-CoA BCKA_Decarboxylase->2-Methylbutyryl-CoA iso-even_BCFA iso-even BCFAs Fatty_Acid_Synthase->iso-even_BCFA iso-odd_BCFA iso-odd BCFAs Fatty_Acid_Synthase->iso-odd_BCFA anteiso-odd_BCFA anteiso-odd BCFAs Fatty_Acid_Synthase->anteiso-odd_BCFA Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty_Acid_Synthase

Caption: Overview of the BCFA biosynthesis pathway.

Quantitative Data on Key Enzymes

The efficiency and substrate preference of the enzymes in this pathway are critical for determining the final BCFA composition of a cell. The following tables summarize key kinetic parameters for the enzymes involved.

Table 1: Kinetic Parameters of Branched-Chain Amino Acid Aminotransferases (BCATs)

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Helicobacter pylori NCTC 11637L-Isoleucine0.3427.3[9]
L-Leucine--[9]
L-Valine--[9]
2-Oxoglutarate0.085-[9]
Thermoproteus tenax3-methyl-2-oxobutanoic acid0.041 ± 00.91 ± 0.05[10]
4-methyl-2-oxovalerate0.043 ± 0.0060.62 ± 0.03[10]
3-methyl-2-oxopentanoic acid0.016 ± 00.379 ± 0.02[10]

Table 2: Kinetic Parameters of Branched-Chain α-Keto Acid Dehydrogenase/Decarboxylase

Enzyme SourceSubstrateKm (mM)Specific Activity (µmol/min/mg)Reference
Pseudomonas putida2-Ketoisovalerate-10[11]
2-Ketoisocaproate-8[11]
2-Keto-3-methylvalerate-7[11]
Bacillus subtilis (AlsS)2-Ketoisovalerate (KIV)1.9 ± 0.2kcat = 1.1 ± 0.1 s-1[12]

Table 3: Substrate Specificity of β-Ketoacyl-ACP Synthase III (FabH)

Enzyme SourceSubstrate (Acyl-CoA)Relative Activity (%)Km (µM)Reference
Staphylococcus aureusIsobutyryl-CoA100-[8]
Hexanoyl-CoA80-[8]
Butyryl-CoA60-[8]
Isovaleryl-CoA40-[8]
Acetyl-CoA<10-[8]
Streptococcus pneumoniaeAcetyl-CoA-40.3[13]
Malonyl-ACP-18.6[13]

Table 4: Fatty Acid Composition of Bacillus subtilis

Fatty AcidRelative Abundance (%)Reference
15:0 iso (13-methyltetradecanoic acid)34.72[14]
15:0 anteiso (12-methyltetradecanoic acid)33.72[14]
17:0 anteiso (14-methylhexadecanoic acid)10.24[14]
17:0 iso (15-methylhexadecanoic acid)7.11[14]

Experimental Protocols

Purification of Branched-Chain Amino Acid Aminotransferase (BCAT)

This protocol is adapted from the purification of BCAT from Lactobacillus paracasei.[15]

Workflow Diagram:

BCAT_Purification_Workflow Cell_Culture Bacterial Cell Culture Cell_Harvest Cell Harvest by Centrifugation Cell_Culture->Cell_Harvest Cell_Lysis Cell Lysis (e.g., Sonication) Cell_Harvest->Cell_Lysis Crude_Extract Crude Cell Extract Cell_Lysis->Crude_Extract Anion_Exchange Anion Exchange Chromatography Crude_Extract->Anion_Exchange Affinity_Chromatography Affinity Chromatography Anion_Exchange->Affinity_Chromatography HIC Hydrophobic Interaction Chromatography Affinity_Chromatography->HIC Purified_BCAT Purified BCAT HIC->Purified_BCAT

Caption: Workflow for BCAT purification.

Detailed Steps:

  • Cell Growth and Harvest: Grow the bacterial strain of interest to the late logarithmic phase in an appropriate medium. Harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and lyse the cells using methods such as sonication or a French press.

  • Clarification: Centrifuge the cell lysate at high speed to remove cell debris.

  • Anion Exchange Chromatography: Load the supernatant onto an anion-exchange column (e.g., Q-Sepharose) and elute the bound proteins with a salt gradient (e.g., NaCl).

  • Affinity Chromatography: Pool the active fractions and apply them to an affinity column (e.g., a matrix coupled with a BCAT-specific ligand). Elute the bound BCAT with a suitable eluent.

  • Hydrophobic Interaction Chromatography (HIC): Further purify the BCAT-containing fractions using a HIC column, eluting with a decreasing salt gradient.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Assay for Branched-Chain Amino Acid Aminotransferase (BCAT) Activity

This spectrophotometric assay is based on the method described by H-G. Schlegel and G. Gottschalk.[16][17]

Assay Principle Diagram:

BCAT_Assay_Principle cluster_bcat_reaction BCAT Reaction cluster_coupled_reaction Coupled Reaction BCAA Branched-Chain Amino Acid BCAT BCAT BCAA->BCAT alpha_KG α-Ketoglutarate alpha_KG->BCAT BCKA Branched-Chain α-Keto Acid BCAT->BCKA BCAT->Glutamate Coupling_Enzyme Coupling Enzyme (e.g., D-2-HIC Dehydrogenase) BCKA->Coupling_Enzyme Coupling_Enzyme->NAD Coupling_Enzyme->Hydroxy_Acid NADH NADH NADH->Coupling_Enzyme

Caption: Principle of the coupled BCAT activity assay.

Procedure:

  • Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 8.0), a branched-chain amino acid (e.g., L-leucine), α-ketoglutarate, NADH, and a coupling enzyme such as D-2-hydroxyisocaproate dehydrogenase.

  • Initiate the reaction by adding the purified BCAT enzyme or cell extract.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of NADH consumption using the molar extinction coefficient of NADH.

Analysis of Fatty Acid Methyl Esters (FAMEs) by GC-MS

This is a general protocol for the analysis of cellular fatty acid composition.[18][19]

Workflow Diagram:

FAME_Analysis_Workflow Cell_Pellet Bacterial Cell Pellet Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Cell_Pellet->Lipid_Extraction Transesterification Transesterification to FAMEs (e.g., with Methanolic HCl) Lipid_Extraction->Transesterification FAME_Extraction FAME Extraction (e.g., with Hexane) Transesterification->FAME_Extraction GC_MS_Analysis GC-MS Analysis FAME_Extraction->GC_MS_Analysis Data_Analysis Data Analysis (Identification and Quantification) GC_MS_Analysis->Data_Analysis Fatty_Acid_Profile Fatty Acid Profile Data_Analysis->Fatty_Acid_Profile

Caption: Workflow for FAME analysis by GC-MS.

Procedure:

  • Lipid Extraction: Extract total lipids from a bacterial cell pellet using a suitable solvent system, such as chloroform:methanol.

  • Transesterification: Convert the fatty acids in the lipid extract to their corresponding methyl esters (FAMEs) by heating with a reagent like methanolic HCl or BF3-methanol.

  • FAME Extraction: Extract the FAMEs into an organic solvent such as hexane.

  • GC-MS Analysis: Inject the FAME sample into a gas chromatograph coupled to a mass spectrometer (GC-MS). Use a suitable capillary column for separating the FAMEs.

  • Data Analysis: Identify the individual FAMEs based on their retention times and mass spectra by comparing them to known standards and library data. Quantify the relative amounts of each fatty acid by integrating the peak areas.

Regulation of Branched-Chain Fatty Acid Biosynthesis

The biosynthesis of BCFAs is tightly regulated to meet the cell's metabolic needs and to adapt to environmental changes.

Allosteric Regulation
  • Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): In many organisms, the activity of BCKDC is regulated by phosphorylation and dephosphorylation, which is in turn allosterically controlled. The BCKD kinase (BDK), which inactivates the complex, is inhibited by branched-chain α-keto acids, particularly α-ketoisocaproate derived from leucine.[7][20] This feedback mechanism ensures that an accumulation of the precursor α-keto acids leads to an increase in their conversion to acyl-CoA primers.

  • Fatty Acid Synthase (FAS): The FAS system can be subject to feedback inhibition by long-chain acyl-CoAs or acyl-ACPs.[1][6] This prevents the overproduction of fatty acids when they are abundant.

Transcriptional Regulation

The expression of the genes encoding the enzymes of the BCFA biosynthesis pathway is also regulated. For instance, in some bacteria, the transcription of BCAT and BCKDC genes can be induced by the presence of branched-chain amino acids in the growth medium. In Bacillus subtilis, the expression of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, is regulated by the sporulation-specific transcription factor Spo0A.[21]

Implications for Drug Development

The bacterial FASII pathway is a prime target for the development of novel antibiotics.[16][20] The enzymes in this pathway are essential for bacterial viability, and their structures are sufficiently different from their mammalian counterparts to allow for selective inhibition.

Potential Drug Targets in the BCFA Biosynthesis Pathway:

  • β-Ketoacyl-ACP Synthase III (FabH): As the enzyme that initiates fatty acid synthesis, FabH is a critical control point. Its unique substrate specificity for branched-chain primers in some bacteria makes it an attractive target for narrow-spectrum antibiotics.[8]

  • Other FASII Enzymes: Other enzymes in the elongation cycle of the FASII pathway, such as FabI (enoyl-ACP reductase), are also validated drug targets.[4]

Inhibitors of these enzymes can disrupt the synthesis of the bacterial cell membrane, leading to cell death. The development of potent and specific inhibitors of the BCFA biosynthesis pathway holds promise for combating antibiotic-resistant bacteria.

Conclusion

The biosynthesis of branched-chain fatty acids using α-keto acid primers is a fundamental metabolic pathway in many bacteria with significant implications for their physiology and survival. A thorough understanding of the enzymes, their kinetics, and the regulatory mechanisms governing this pathway is crucial for researchers in microbiology and biochemistry. Furthermore, the unique aspects of this pathway in bacteria present valuable opportunities for the development of novel and targeted antimicrobial therapies. This guide has provided a detailed overview of the core concepts and experimental approaches to aid in the further exploration of this important area of research.

References

Elucidation of Enzymatic Pathways for Mid-Chain Branched Fatty Acid Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mid-chain branched fatty acids (mcBFAs) are aliphatic carboxylic acids characterized by a methyl group located on a carbon atom in the middle of the acyl chain. These lipids play crucial roles in various biological processes, influencing membrane fluidity, cellular signaling, and energy metabolism. In bacteria, mcBFAs are integral components of the cell membrane, contributing to their environmental adaptability. In mammals, they are found in various tissues and have been implicated in metabolic health and disease. This technical guide provides an in-depth exploration of the enzymatic pathways responsible for mcBFA formation in both bacterial and mammalian systems, supported by detailed experimental protocols and quantitative data to aid researchers in this field.

Bacterial Enzymatic Pathway for mcBFA Formation

In many bacteria, particularly Gram-positive species, the synthesis of mcBFAs is initiated by the type II fatty acid synthase (FASII) system. The key determinant for producing a branched-chain fatty acid is the initial condensation reaction catalyzed by β-ketoacyl-acyl carrier protein (ACP) synthase III, commonly known as FabH.

The pathway begins with the catabolism of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine. This process generates short-chain branched acyl-CoA primers: isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine).[1] These primers are then utilized by a specific isoform of FabH that exhibits a preference for these branched starters over the straight-chain acetyl-CoA.

Once the branched primer is condensed with malonyl-ACP by FabH, the resulting β-ketoacyl-ACP enters the iterative elongation cycle of the FASII system. This cycle involves a series of reactions catalyzed by FabG (β-ketoacyl-ACP reductase), FabZ or FabA (β-hydroxyacyl-ACP dehydratase), and FabI (enoyl-ACP reductase), with each cycle extending the acyl chain by two carbons derived from malonyl-CoA. The final chain length is typically determined by the activity of various acyl-ACP thioesterases.

The substrate specificity of FabH is a critical control point in determining the fatty acid profile of the bacterium.[1][2] Bacteria that predominantly synthesize straight-chain fatty acids, such as Escherichia coli, possess a FabH that is highly specific for acetyl-CoA.[1][2] In contrast, bacteria rich in mcBFAs, like Bacillus subtilis and Staphylococcus aureus, have FabH homologs that efficiently utilize branched-chain acyl-CoA primers.[1][2][3]

bacterial_mcbfa_pathway cluster_bcaa BCAA Catabolism cluster_primers Branched-Chain Primers cluster_fasii FASII Elongation Cycle Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Isoleucine Isoleucine Two_Methylbutyryl_CoA 2-Methylbutyryl-CoA Isoleucine->Two_Methylbutyryl_CoA FabH FabH (β-ketoacyl-ACP synthase III) Isobutyryl_CoA->FabH Isovaleryl_CoA->FabH Two_Methylbutyryl_CoA->FabH Elongation_Cycle Elongation Cycle (FabG, FabZ/A, FabI) FabH->Elongation_Cycle Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH mcBFA_ACP Mid-Chain Branched Acyl-ACP Elongation_Cycle->mcBFA_ACP + Malonyl-ACP (repeated cycles)

Bacterial mcBFA Synthesis Pathway.

Mammalian Enzymatic Pathway for mcBFA Formation

In mammals, fatty acid synthesis is primarily carried out by the multifunctional enzyme complex, Fatty Acid Synthase (FASN). Unlike the dissociated FASII system in bacteria, FASN is a large, single polypeptide with multiple catalytic domains. While FASN predominantly synthesizes straight-chain fatty acids using acetyl-CoA as a primer and malonyl-CoA as the elongating unit, it possesses a degree of promiscuity that allows for the synthesis of mcBFAs.

Similar to bacteria, the precursors for mammalian mcBFAs are derived from the catabolism of BCAAs.[4][5] This process generates the same branched-chain acyl-CoA primers: isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA. These primers can be used by FASN to initiate fatty acid synthesis, leading to the formation of iso- and anteiso-fatty acids.

Furthermore, mammalian cells can also produce mcBFAs through the incorporation of methylmalonyl-CoA instead of malonyl-CoA during the elongation phase. Methylmalonyl-CoA is an intermediate in the catabolism of valine, isoleucine, and odd-chain fatty acids. When FASN utilizes methylmalonyl-CoA, it introduces a methyl branch into the growing acyl chain. The ketoacyl synthase (KS) domain of FASN plays a crucial role in substrate selection and, consequently, in the efficiency of mcBFA production.[6][7]

mammalian_mcbfa_pathway cluster_bcaa_mammalian BCAA Catabolism cluster_precursors_mammalian Precursors Valine_m Valine Branched_Primers Isobutyryl-CoA Isovaleryl-CoA 2-Methylbutyryl-CoA Valine_m->Branched_Primers Methylmalonyl_CoA Methylmalonyl-CoA Valine_m->Methylmalonyl_CoA Leucine_m Leucine Leucine_m->Branched_Primers Isoleucine_m Isoleucine Isoleucine_m->Branched_Primers Isoleucine_m->Methylmalonyl_CoA FASN FASN (Fatty Acid Synthase) Branched_Primers->FASN as primers Methylmalonyl_CoA->FASN as elongator mcBFAs Mid-Chain Branched Fatty Acids FASN->mcBFAs Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN as elongator Acetyl_CoA Acetyl-CoA Acetyl_CoA->FASN as primer

Mammalian mcBFA Synthesis Pathway.

Quantitative Data on mcBFA Synthesis

The efficiency and substrate preference of the enzymes involved in mcBFA synthesis are critical for determining the final fatty acid composition. The following tables summarize key quantitative data from the literature.

Table 1: Substrate Specificity of Various FabH Homologs

Enzyme SourceSubstrateRelative Activity (%)Reference
E. coliAcetyl-CoA100[1]
Isobutyryl-CoA< 5[1]
Isovaleryl-CoA< 5[1]
B. subtilis FabH1Acetyl-CoA100[2]
Isobutyryl-CoA120[2]
Isovaleryl-CoA80[2]
B. subtilis FabH2Acetyl-CoA100[2]
Isobutyryl-CoA150[2]
Isovaleryl-CoA110[2]
S. aureusAcetyl-CoA25[3]
Isobutyryl-CoA100[3]
Butyryl-CoA80[3]
Isovaleryl-CoA40[3]

Table 2: Apparent Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) for Straight-Chain vs. Branched-Chain Synthesis

Substrate (Elongator)Km (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Malonyl-CoA10 ± 11.7 ± 0.041.7 x 105
Methylmalonyl-CoA150 ± 200.01 ± 0.0016.7 x 101

Experimental Protocols

Detailed methodologies are essential for the accurate study of mcBFA formation. Below are protocols for key experiments in this field.

Protocol 1: In Vitro Spectrophotometric Coupled Enzyme Assay for FabH Activity

This assay measures the activity of FabH by coupling the reaction to the NADPH-dependent reduction of the β-ketoacyl-ACP product by FabG. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified FabH enzyme

  • Purified FabG enzyme

  • Acyl-CoA primers (e.g., acetyl-CoA, isobutyryl-CoA, isovaleryl-CoA)

  • Malonyl-ACP

  • NADPH

  • Assay buffer: 100 mM sodium phosphate, pH 7.0, 1 mM EDTA, 1 mM β-mercaptoethanol

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer, 150 µM NADPH, and 50 µM malonyl-ACP.

  • Add the acyl-CoA primer to a final concentration of 50 µM.

  • Initiate the reaction by adding a mixture of the FabH enzyme (e.g., 0.2 µg) and an excess of FabG enzyme (e.g., 1 µg).

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.

  • Calculate the rate of reaction using the molar extinction coefficient of NADPH (6220 M-1cm-1).

  • To determine kinetic parameters (Km and kcat), vary the concentration of one substrate while keeping the other saturated.[8]

Protocol 2: Isotopic Labeling of Fatty Acids in 3T3-L1 Adipocytes

This protocol allows for the tracing of carbon from BCAAs into the backbone of newly synthesized fatty acids.

Cell Culture and Differentiation:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS).

  • Induce differentiation into adipocytes by treating confluent cells with a differentiation cocktail (e.g., containing insulin (B600854), dexamethasone, and IBMX) for 2-3 days.

  • Maintain the differentiated adipocytes in DMEM with 10% FBS and insulin for an additional 4-7 days until lipid droplets are well-formed.

Isotopic Labeling:

  • On the day of the experiment, replace the culture medium with fresh DMEM containing 10% dialyzed FBS and the desired 13C-labeled tracer (e.g., [U-13C5]valine, [U-13C6]leucine, or [U-13C6]isoleucine) at a known concentration.[3]

  • Incubate the cells for a specified period (e.g., 24 hours) to allow for the incorporation of the labeled precursor into cellular lipids.[3]

Lipid Extraction and Analysis:

  • Wash the cells with cold phosphate-buffered saline (PBS) to remove residual medium.

  • Harvest the cells and extract total lipids using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.

  • Saponify the lipid extract to release free fatty acids by incubating with methanolic KOH.

  • Acidify the mixture and extract the free fatty acids with hexane.

  • Derivatize the fatty acids to fatty acid methyl esters (FAMEs) by heating with methanolic HCl or BF3-methanol.

  • Analyze the FAMEs by GC-MS to determine the mass isotopomer distributions of the fatty acids, which reveals the extent and pattern of 13C incorporation.[3]

Protocol 3: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol provides a general framework for the separation and identification of FAMEs, including mcBFAs.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for FAME analysis (e.g., a polar column like HP-88 or a mid-polar column like DB-23).[1]

GC Conditions (Example):

  • Column: HP-88, 60 m x 0.25 mm ID, 0.20 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 2 min.

    • Ramp 1: Increase to 175°C at 10°C/min.

    • Ramp 2: Increase to 220°C at 5°C/min, hold for 10 min.

  • Injection Volume: 1 µL in splitless mode.

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Ion Source Temperature: 230°C.[7]

  • Quadrupole Temperature: 150°C.[7]

Data Analysis:

  • Identify FAMEs by comparing their retention times and mass spectra to those of authentic standards.

  • Quantify the relative abundance of each fatty acid by integrating the peak areas from the total ion chromatogram or SIM data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Bacterial Culture, Adipocytes) Lipid_Extraction Lipid Extraction (e.g., Folch Method) Biological_Sample->Lipid_Extraction Saponification Saponification (Release of Fatty Acids) Lipid_Extraction->Saponification Derivatization Derivatization to FAMEs (e.g., Methanolic HCl) Saponification->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing (Identification & Quantification) GC_MS->Data_Processing Results Results (mcBFA Profile) Data_Processing->Results

General Experimental Workflow for mcBFA Analysis.

References

Methodological & Application

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl 10-methylhexadecanoate

Introduction

This compound is a branched-chain fatty acid methyl ester (FAME). The analysis of FAMEs is crucial in various fields, including food science, biofuel production, and biomedical research, for determining the composition of lipids. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of these compounds.[1][2] The gas chromatograph separates volatile compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides detailed molecular information by ionizing the compounds and separating the resulting fragments based on their mass-to-charge ratio.[1]

This application note provides a detailed protocol for the analysis of this compound using GC-MS. It covers sample preparation, instrument parameters, and data analysis techniques suitable for both qualitative and quantitative assessments.

Experimental Protocols

A precise and reproducible experimental methodology is critical for the accurate analysis of this compound. The following sections detail the necessary steps from sample preparation to data acquisition.

Sample Preparation

The preparation method depends on the nature of the sample. For a pure standard, the process is straightforward. For complex biological matrices, extraction and derivatization are required.

a) Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of pure this compound.

  • Dissolve the standard in a suitable volatile organic solvent, such as hexane (B92381) or heptane, to a final concentration of 1 mg/mL to create a stock solution.[1][3]

  • Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with the same solvent.[4]

  • If performing quantitative analysis, add an appropriate internal standard (e.g., Methyl nonadecanoate) to each working standard and sample.[5]

  • Transfer the final solutions to 1.5 mL glass autosampler vials for analysis.[4] Ensure samples are free of particles by centrifuging if necessary.[1][4]

b) Preparation from Biological Samples (General Overview): For samples like tissues or plasma, a lipid extraction (e.g., Folch or Bligh-Dyer method) is necessary, followed by derivatization. The fatty acids are converted to their more volatile methyl esters (FAMEs) via esterification or transesterification, for example, using methanolic HCl or trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH).[6]

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis. These may be optimized depending on the specific instrument and column used.

Parameter Setting Rationale/Details
GC System Agilent 7890 GC or equivalentA standard gas chromatograph suitable for FAME analysis.
MS System Agilent 5977 MSD or equivalentA mass selective detector capable of electron ionization.
Column Non-polar column (e.g., Equity-1, DB-5ms) or polar column (e.g., DB-Wax, Omegawax)Non-polar columns separate FAMEs primarily by boiling point. Polar columns provide separation based on degree of unsaturation and carbon number.[3]
30 m x 0.25 mm I.D., 0.25 µm film thicknessStandard column dimensions for FAME analysis.[3]
Carrier Gas Helium or HydrogenHelium is commonly used.[3] Hydrogen can provide faster analysis times.[3]
Constant flow rate of 1.0 mL/minA typical flow rate for this column dimension.[7]
Injection 1 µLStandard injection volume.[3]
Split/Splitless InjectorUse split mode (e.g., 50:1) for concentrated samples to avoid column overload.[3] Use splitless mode for trace analysis.[4]
Injector Temperature: 250 °CEnsures rapid volatilization of the analyte.[3]
Oven Program Initial Temp: 70 °C, hold for 2 minAllows for proper focusing of analytes at the head of the column.
Ramp 1: 10 °C/min to 240 °CA temperature ramp to separate FAMEs based on their volatility.[8]
Hold: 5 min at 240 °CEnsures elution of all compounds of interest.
MS Parameters
MS Transfer Line Temp: 280 °CPrevents condensation of analytes between the GC and MS.[3][7]
Ion Source Temp: 230 °CStandard temperature for electron ionization.
Ionization Mode: Electron Ionization (EI)Standard ionization technique for FAMEs, providing reproducible fragmentation patterns.
Ionization Energy: 70 eVStandard energy for creating library-searchable mass spectra.[9]
Mass Scan Range: 40-500 m/zCovers the expected mass range for the analyte and potential background ions.[8]
Scan ModeFull Scan for identification; Selected Ion Monitoring (SIM) for quantification.[2][10]

Data Presentation and Results

Identification

The identification of this compound is based on its gas chromatographic retention time and its unique mass spectrum. Under EI, FAMEs produce characteristic fragments.

  • Molecular Ion (M+) : The molecular ion for this compound (C₁₈H₃₆O₂) is expected at m/z 284. This peak may be weak or absent.

  • McLafferty Rearrangement : A prominent peak at m/z 74 is characteristic of most saturated FAMEs, resulting from a specific rearrangement and cleavage.

  • Alpha Cleavage : A peak at m/z 253 ([M-31]⁺) can be observed due to the loss of a methoxy (B1213986) group (-OCH₃).

  • Branch Point Cleavage : Cleavage at the C10 branch point will yield specific fragment ions that help confirm the structure.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the analysis of this compound.

Analyte CAS Number Molecular Formula Molecular Weight Expected Retention Time (min) Key Mass Fragments (m/z)
This compound55435-73-9C₁₈H₃₆O₂284.48~18-2274 (Base Peak), 87, 143, 253, 284 (M⁺)

Note: Retention time is an estimate and will vary based on the specific GC system, column, and method parameters used. The key mass fragments are based on typical FAME fragmentation patterns.[11][12]

Experimental Workflow Visualization

The logical flow of the GC-MS analysis protocol is illustrated below.

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: GC-MS Analysis cluster_data Phase 3: Data Processing prep_start Start: Obtain Sample standard_prep Standard Preparation (Dissolve in Solvent) prep_start->standard_prep sample_prep Complex Sample Prep (Lipid Extraction & Derivatization) prep_start->sample_prep add_is Add Internal Standard (For Quantification) standard_prep->add_is sample_prep->add_is vial Transfer to GC Vial add_is->vial injection GC Injection vial->injection separation Chromatographic Separation (GC Column) injection->separation ionization Ionization & Fragmentation (EI Source) separation->ionization detection Mass Detection (Mass Analyzer) ionization->detection processing Data Acquisition & Processing (Chromatogram & Spectra) detection->processing identification Qualitative Analysis (Retention Time & Mass Spectrum) processing->identification quantification Quantitative Analysis (Calibration Curve) processing->quantification report Final Report identification->report quantification->report

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for the Quantification of Methyl 10-methylhexadecanoate using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the accurate and precise quantification of Methyl 10-methylhexadecanoate in biological matrices using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard. This compound is a branched-chain fatty acid methyl ester of interest in various fields of research. The use of a stable isotope-labeled internal standard, such as this compound-d3, is crucial for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high-quality quantitative data.[1][2][3] The methodologies outlined are intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4] The analysis of fatty acids is typically performed after their conversion to more volatile fatty acid methyl esters (FAMEs).[5][6] Branched-chain fatty acids and their esters, such as this compound, are gaining interest due to their roles in various biological processes.

Accurate quantification of these compounds in complex biological samples can be challenging due to matrix interference. The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte, is the gold standard for quantitative mass spectrometry.[1][3] The deuterated internal standard co-elutes with the analyte and experiences similar ionization and fragmentation, allowing for reliable correction of analytical variability.[7] This application note details a complete workflow for the quantification of this compound using a deuterated internal standard.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • This compound-d3 (or other suitable deuterated analog) internal standard

  • Hexane (B92381), GC-MS grade

  • Methanol, anhydrous, GC-MS grade

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Sample matrix (e.g., plasma, cell culture media)

Sample Preparation and Lipid Extraction
  • Sample Collection: Collect biological samples (e.g., 100 µL of plasma) and store at -80°C until analysis.

  • Internal Standard Spiking: Thaw samples on ice. Spike each sample, calibration standard, and quality control sample with a known amount of the deuterated internal standard (e.g., 10 µL of a 10 µg/mL solution of this compound-d3 in methanol).

  • Lipid Extraction: Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method. A simplified protocol is as follows:

    • Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 200 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer containing the lipids into a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes a base-catalyzed transesterification.[8][9]

  • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

  • Cap the tube tightly and heat at 60°C for 10 minutes, with occasional vortexing.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 0.5 mL of water.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 1000 x g for 5 minutes to separate the layers.

  • Transfer the upper hexane layer containing the FAMEs to a clean autosampler vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890A GC System or equivalent.[8]

  • Mass Spectrometer: Agilent 5975C MS or equivalent triple-quadrupole mass spectrometer.[10]

  • Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[8]

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Split Ratio: 10:1

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters

The choice of ions to monitor is critical for selectivity and sensitivity. These ions are based on the expected fragmentation patterns of the analyte and internal standard.[11][12][13][14]

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
This compound185284 (M+)
This compound-d3188287 (M+)

Note: The exact m/z values for the deuterated standard will depend on the position and number of deuterium (B1214612) atoms. The values above assume a -CD3 group at a position that influences the key fragment.

Data Presentation and Analysis

Calibration Curve

Prepare a series of calibration standards by spiking a blank matrix with known concentrations of this compound and a constant concentration of the deuterated internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Table 1: Hypothetical Calibration Curve Data

Concentration (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
11,25050,1000.025
56,30050,5000.125
1012,60050,4000.250
5063,50050,8001.250
100127,00050,6002.510
250315,00050,4006.250
500630,00050,00012.600

Calibration Curve Equation: y = 0.025x + 0.001 Correlation Coefficient (R²): 0.9995

Precision and Accuracy

Analyze quality control (QC) samples at low, medium, and high concentrations to determine the precision and accuracy of the method.

Table 2: Hypothetical Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (%RSD)
Low1514.596.74.2
Medium150153.0102.02.5
High400392.098.03.1

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Spike_IS Spike with Deuterated Internal Standard Sample->Spike_IS Lipid_Extraction Lipid Extraction Spike_IS->Lipid_Extraction Drying Evaporation to Dryness Lipid_Extraction->Drying Transesterification Base-Catalyzed Transesterification to FAMEs Drying->Transesterification FAME_Extraction Hexane Extraction of FAMEs Transesterification->FAME_Extraction GCMS_Analysis GC-MS Analysis (SIM Mode) FAME_Extraction->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: Experimental workflow for the quantification of this compound.

Quantification Logic

quantification_logic cluster_measurement GC-MS Measurement Analyte This compound (Analyte) Analyte_Signal Analyte Peak Area Analyte->Analyte_Signal IS This compound-d3 (Internal Standard) IS_Signal IS Peak Area IS->IS_Signal Ratio Calculate Area Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Concentration Determine Analyte Concentration Calibration->Concentration

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The method described in this application note provides a reliable and robust approach for the quantification of this compound in biological samples. The use of a deuterated internal standard is essential for achieving the high levels of accuracy and precision required in research and development settings. The detailed protocols for sample preparation, derivatization, and GC-MS analysis, along with the clear presentation of data and workflows, should enable researchers to successfully implement this method in their laboratories.

References

Application Notes and Protocols: Methyl 10-methylhexadecanoate in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-methylhexadecanoate is the methyl ester form of 10-methylhexadecanoic acid, a saturated branched-chain fatty acid. In the field of lipidomics, its analysis is predominantly associated with the profiling of bacterial lipids. The unesterified form, 10-methylhexadecanoic acid, also known as tuberculostearic acid (TBSA), is a well-established biomarker for several bacterial species, most notably Mycobacterium tuberculosis and other mycobacteria. The presence and abundance of this and other branched-chain fatty acids can provide valuable insights into microbial taxonomy, physiology, and pathogenesis.

These application notes provide a comprehensive overview of the use of this compound in lipidomics research, with a focus on its application as a biomarker for bacterial identification and quantification. Detailed protocols for sample preparation, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS) are provided to guide researchers in their experimental design.

Key Applications in Lipidomics

  • Bacterial Biomarker Analysis: The primary application of analyzing this compound is in the identification and quantification of specific bacteria. 10-methylhexadecanoic acid is a signature lipid component of the cell envelope of certain bacteria, and its detection as the methyl ester derivative after sample processing can serve as a chemical marker for the presence of these microorganisms in complex biological or environmental samples. This is particularly relevant in clinical diagnostics for diseases like tuberculosis and in microbial ecology studies.

  • Internal Standard for Fatty Acid Profiling: Due to its unique structure, which is not commonly found in eukaryotic organisms, this compound can be utilized as an internal standard for the quantitative analysis of other fatty acids in lipidomics studies.[1] By adding a known amount of the standard to a sample at the beginning of the extraction process, it can be used to correct for variations in extraction efficiency, derivatization yield, and instrument response, thereby improving the accuracy and precision of the quantification of other fatty acid methyl esters (FAMEs).

  • Microbial Community Structure Analysis: The relative abundance of this compound, along with other branched-chain and straight-chain fatty acid methyl esters, can be used to characterize and differentiate microbial communities in various environments, such as soil, water, and the gut microbiome.[2] This FAME profiling approach provides a snapshot of the microbial population composition.

Data Presentation

Quantitative data obtained from the GC-MS analysis of this compound and other FAMEs should be organized for clarity and comparative purposes. The following table provides a template for presenting such data.

Fatty Acid Methyl EsterRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)Concentration (e.g., ng/mg of sample)Relative Abundance (%)
This compoundUser DefinedUser DefinedUser DefinedUser DefinedUser Defined
Methyl hexadecanoate (B85987) (16:0)User Defined270.274, 87, 143User DefinedUser Defined
Methyl octadecanoate (18:0)User Defined298.374, 87User DefinedUser Defined
Other FAMEsUser DefinedUser DefinedUser DefinedUser DefinedUser Defined

Experimental Protocols

Protocol 1: Extraction and Derivatization of Fatty Acids from Bacterial Cultures

This protocol describes the whole-cell fatty acid analysis by converting cellular fatty acids into their corresponding methyl esters (FAMEs) for GC-MS analysis.

Materials:

  • Bacterial cell pellet

  • Saponification Reagent: 15% (w/v) sodium hydroxide (B78521) in 50% (v/v) aqueous methanol

  • Methylation Reagent: 6 N Hydrochloric acid in methanol

  • Extraction Solvent: 1:1 (v/v) hexane/methyl tert-butyl ether

  • Wash Solution: 1.2% (w/v) sodium hydroxide

  • Internal Standard Solution (e.g., Methyl nonadecanoate (B1228766) in hexane)

  • Glass tubes with Teflon-lined caps

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

Procedure:

  • Saponification:

    • To a bacterial cell pellet (approx. 10-40 mg wet weight) in a glass tube, add 1.0 mL of the saponification reagent.

    • Add a known amount of internal standard solution.

    • Seal the tube tightly and vortex thoroughly.

    • Heat the tube at 100°C for 30 minutes in a water bath or heating block.

    • Cool the tube to room temperature.

  • Methylation:

    • To the saponified sample, add 2.0 mL of the methylation reagent.

    • Seal the tube and vortex.

    • Heat the tube at 80°C for 10 minutes.

    • Cool the tube rapidly in a cold water bath.

  • Extraction:

    • Add 1.25 mL of the extraction solvent to the tube.

    • Seal and mix gently by inversion for 10 minutes.

    • Centrifuge at low speed for 5 minutes to separate the phases.

    • Carefully transfer the upper organic phase containing the FAMEs to a clean glass vial.

  • Wash:

    • Add 3.0 mL of the wash solution to the extracted organic phase.

    • Seal and mix gently by inversion for 5 minutes.

    • Centrifuge at low speed for 5 minutes.

    • Transfer the upper organic phase to a new vial for GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 250°C, hold for 5 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Data Acquisition and Analysis:

Acquire data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for targeted quantification. Identify FAMEs by comparing their retention times and mass spectra with those of authentic standards and by searching against mass spectral libraries (e.g., NIST). For quantification, construct a calibration curve using a series of standard solutions of this compound and other FAMEs of interest, including the internal standard.

Visualizations

Experimental_Workflow_for_Bacterial_FAME_Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization to FAMEs cluster_analysis Analysis bacterial_culture Bacterial Culture cell_harvesting Cell Harvesting (Centrifugation) bacterial_culture->cell_harvesting cell_pellet Cell Pellet cell_harvesting->cell_pellet saponification Saponification (NaOH/Methanol) cell_pellet->saponification Add Internal Standard methylation Methylation (HCl/Methanol) saponification->methylation extraction Liquid-Liquid Extraction (Hexane/MTBE) methylation->extraction fame_extract FAME Extract extraction->fame_extract gc_ms_analysis GC-MS Analysis fame_extract->gc_ms_analysis data_processing Data Processing (Peak Integration, Library Search) gc_ms_analysis->data_processing quantification Quantification (Internal Standard Method) data_processing->quantification final_report final_report quantification->final_report Final Report (Tables and Figures)

Caption: Workflow for the analysis of bacterial fatty acid methyl esters (FAMEs).

TBSA_Biosynthesis_Pathway cluster_precursors Precursors cluster_enzyme Enzymatic Reaction cluster_products Products oleic_acid Oleic Acid (C18:1) in Phospholipid cfa Cyclopropane fatty-acyl- phospholipid synthase (Cfa) oleic_acid->cfa sam S-adenosyl-L-methionine (SAM) sam->cfa Methyl Group Donor tbsa 10-Methylstearic Acid (Tuberculostearic Acid - TBSA) in Phospholipid cfa->tbsa sah S-adenosyl-L-homocysteine (SAH) cfa->sah

Caption: Biosynthesis of Tuberculostearic Acid (TBSA) in Mycobacteria.

References

Application Notes and Protocols for Derivatization of Fatty Acids to FAMEs for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of fatty acids is crucial in various scientific fields, including nutrition, disease biomarker discovery, and drug development. Gas chromatography (GC) is a powerful technique for separating and quantifying fatty acids. However, due to their low volatility and potential for adsorption in the GC system, fatty acids are typically converted into their more volatile and less polar fatty acid methyl ester (FAME) derivatives prior to analysis.[1] This derivatization process, also known as esterification or transesterification, is a critical step in achieving accurate and reproducible GC results.

This document provides detailed application notes and protocols for the derivatization of fatty acids to FAMEs. It covers the most common acid- and base-catalyzed methods, offering a comparative overview to aid in selecting the most appropriate procedure for your specific sample type and analytical goals.

Comparison of Common Derivatization Methods

Several methods exist for the preparation of FAMEs, each with its own advantages and limitations. The choice of method depends on the nature of the sample, the types of fatty acids present (free fatty acids vs. esterified fatty acids in lipids), and the desired throughput. The most common approaches involve acid-catalyzed or base-catalyzed reactions.

Method Catalyst/Reagent Advantages Disadvantages Suitable For
Acid-Catalyzed Esterification/Transesterification Boron Trifluoride (BF3) in MethanolFast and effective for a wide range of lipids.[2]BF3 is toxic and moisture-sensitive. May not be suitable for cholesterol esters and triacylglycerols.[3][4]Free fatty acids, total lipids.
Methanolic HClEffective for both free and esterified fatty acids.[3][4] Considered a robust method.[3]Slower reaction times compared to BF3.Free fatty acids, polar lipids, triacylglycerols, and cholesterol esters.[3][4]
Sulfuric Acid (H2SO4) in MethanolInexpensive and readily available.[5]Can cause charring with some samples. Water produced can hinder the reaction.[5]Pre-treatment of samples with high free fatty acid content.[5]
Base-Catalyzed Transesterification Sodium Methoxide (NaOCH3) in MethanolRapid reaction at room temperature.Not effective for esterifying free fatty acids.[3][4] Can lead to soap formation with high free fatty acid content.Primarily for transesterification of triglycerides and phospholipids.
Potassium Hydroxide (KOH) in MethanolSimple and rapid for transesterification.Ineffective for derivatizing free fatty acids.[3][4] Low yields for some fatty acids.[3]Transesterification of glycerolipids.

Experimental Protocols

Herein are detailed protocols for commonly used FAMEs derivatization methods. Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these reagents.

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF3)-Methanol

This method is suitable for the derivatization of free fatty acids and the transesterification of esterified fatty acids in lipid extracts.

Materials:

  • Lipid extract or fatty acid sample (1-25 mg)

  • BF3-Methanol reagent (12-14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution or water

  • Anhydrous Sodium Sulfate (B86663) (Na2SO4)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Place 1-25 mg of the lipid extract or fatty acid sample into a reaction vial. If the sample is solid, dissolve it in a small amount of toluene (B28343) or hexane.

  • Reaction: Add 2 mL of BF3-Methanol reagent to the vial. Cap the vial tightly.

  • Heating: Heat the mixture at 60°C for 5-10 minutes in a heating block or water bath. For more complex lipids, the reaction time may need to be extended.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of water or saturated NaCl solution.

  • Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The FAMEs solution is now ready for GC analysis.

Protocol 2: Acid-Catalyzed Derivatization using Methanolic HCl

This is a robust method suitable for a wide range of lipid classes, including free fatty acids, triglycerides, and phospholipids.

Materials:

  • Lipid extract or fatty acid sample (1-50 mg)

  • Methanolic HCl (e.g., 3 M)

  • Hexane (GC grade)

  • 0.9% (w/v) Sodium Chloride (NaCl) solution

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Place the dried lipid extract or fatty acid sample into a reaction vial.

  • Reaction: Add 1 mL of methanolic HCl to the vial.[6] Ensure the cap is tightly sealed.

  • Heating: Heat the mixture at 80°C for 1 hour in a heating block or water bath.[6]

  • Extraction: Cool the vial to room temperature. Add 150 µL of hexane and 1 mL of 0.9% NaCl solution.[6]

  • Vortex the mixture thoroughly for 1 minute.

  • Phase Separation: Centrifuge the vial at approximately 1,500 x g for 10 minutes to separate the layers.[6]

  • Collection: Carefully transfer the upper hexane layer to a GC vial with an insert.[6]

  • Analysis: The sample is ready for injection into the GC.

Protocol 3: Base-Catalyzed Transesterification using Methanolic KOH

This method is rapid and efficient for the transesterification of triglycerides and other glycerolipids. It is not suitable for samples containing significant amounts of free fatty acids.

Materials:

  • Oil or fat sample (approx. 50 mg)

  • Hexane (GC grade)

  • Methanolic Potassium Hydroxide (KOH) solution (e.g., 2 M)

  • Water

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Weigh approximately 50 mg of the oil or fat sample into a reaction vial.[2]

  • Dissolution: Add 1 mL of hexane to dissolve the sample.[2]

  • Reaction: Add 2 mL of methanolic KOH solution.[2] Cap the vial tightly.

  • Heating: Heat the mixture at 50°C for 30 minutes in a heating block or water bath.[2]

  • Quenching: Cool the vial to room temperature and add 1 mL of water to stop the reaction.[2]

  • Extraction and Phase Separation: Vortex the mixture and centrifuge to separate the layers.

  • Collection: Transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

Data Presentation

The following table summarizes key quantitative parameters for the described protocols.

Parameter Protocol 1 (BF3-Methanol) Protocol 2 (Methanolic HCl) Protocol 3 (Methanolic KOH)
Sample Amount 1-25 mg1-50 mg~50 mg
Reagent Volume 2 mL1 mL2 mL
Reaction Temperature 60°C80°C50°C
Reaction Time 5-10 minutes1 hour30 minutes
Extraction Solvent HexaneHexaneHexane
Aqueous Phase Water or sat. NaCl0.9% NaClWater

Visualizations

Experimental Workflow for FAMEs Derivatization

The following diagram illustrates the general workflow for preparing FAMEs from a biological sample for GC analysis.

FAMEs_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Derivatization Derivatization to FAMEs (Acid or Base Catalysis) Lipid_Extraction->Derivatization Extraction FAMEs Extraction Derivatization->Extraction GC_Analysis GC Analysis Extraction->GC_Analysis

Caption: General experimental workflow for FAMEs analysis.

Chemical Reactions in FAMEs Derivatization

The following diagrams illustrate the chemical principles of acid-catalyzed esterification and base-catalyzed transesterification.

Acid-Catalyzed Esterification of a Free Fatty Acid

Acid_Esterification FFA R-COOH (Free Fatty Acid) Catalyst H+ (Acid Catalyst) Methanol CH3OH (Methanol) FAME R-COOCH3 (Fatty Acid Methyl Ester) Water H2O (Water) Catalyst->FAME Esterification

Caption: Acid-catalyzed esterification of a free fatty acid.

Base-Catalyzed Transesterification of a Triglyceride

Base_Transesterification Triglyceride Triglyceride Catalyst Base Catalyst (e.g., KOH) Methanol 3 CH3OH (Methanol) FAMEs 3 R-COOCH3 (Fatty Acid Methyl Esters) Glycerol Glycerol Catalyst->FAMEs Transesterification

Caption: Base-catalyzed transesterification of a triglyceride.

References

Sensitive Detection of Fatty Acid Methyl Esters (FAMEs) Using Selected Ion Monitoring (SIM) GC-MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the sensitive detection and quantification of Fatty Acid Methyl Esters (FAMEs) using Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode. This powerful analytical technique offers significant advantages in selectivity and sensitivity, making it ideal for the analysis of FAMEs in complex biological matrices.[1][2][3]

Introduction

Fatty acids are integral components of lipids, playing crucial roles in cellular structure, energy metabolism, and signaling pathways.[4] The analysis of fatty acid profiles is essential in various research fields, including disease biomarker discovery, nutritional science, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for fatty acid analysis. However, due to their low volatility, fatty acids are typically derivatized to their more volatile FAMEs prior to GC-MS analysis.[4][5]

While full-scan GC-MS provides comprehensive spectral information, Selected Ion Monitoring (SIM) mode offers significantly enhanced sensitivity and selectivity by monitoring only specific ions characteristic of the target analytes.[6][7] This targeted approach is particularly advantageous for detecting low-abundance FAMEs in complex samples.[2][3] The SIM mode can be approximately 10- to 20-fold more sensitive than the full scan mode.[1][2]

Quantitative Data Summary

The use of SIM GC-MS allows for the sensitive quantification of a wide range of FAMEs. The following table summarizes typical quantitative performance data for this method.

Fatty Acid Methyl Ester (FAME)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range (R²)
C8:0 - Methyl octanoateLow femtomole range on column[8]-> 0.99[9]
C12:0 - Methyl laurate-250 ng/mL[10]> 0.99[9]
C16:0 - Methyl palmitateLow femtomole range on column[8]250 ng/mL[10]> 0.99[9]
C18:0 - Methyl stearateLow femtomole range on column[8]250 ng/mL[10]> 0.99[9]
C18:1n9c - Methyl oleateLow femtomole range on column[8]62.5 ng/mL[10]> 0.99[9]
C18:2n6c - Methyl linoleateLow femtomole range on column[8]62.5 ng/mL[10]> 0.99[9]
C20:4n6 - Methyl arachidonateLow femtomole range on column[8]62.5 ng/mL[10]> 0.99[9]
C22:6n3 - Methyl docosahexaenoate (DHA)Low femtomole range on column[8]62.5 ng/mL[10]> 0.99[9]

Note: LOD and LOQ values are highly dependent on the specific instrument, matrix, and experimental conditions. The values presented are indicative of the sensitivity achievable with SIM GC-MS.

Experimental Protocols

A typical workflow for FAMEs analysis by SIM GC-MS involves three main stages: lipid extraction, derivatization to FAMEs, and GC-MS analysis.[4]

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction e.g., Folch method Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization Acid or Base Catalysis GC_Separation GC Separation Derivatization->GC_Separation Injection MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification Peak Integration & Calibration

Caption: Experimental workflow for FAMEs analysis by SIM GC-MS.

Lipid Extraction (from Biological Tissues/Cells)

This protocol is a common method for extracting total lipids from biological samples.

Materials:

  • Chloroform/methanol mixture (2:1, v/v)

  • 0.9% NaCl solution or deionized water

  • Glass homogenizer

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen gas evaporator

Protocol:

  • Weigh a precise amount of tissue (e.g., 25-50 mg) and homogenize it in a chloroform/methanol mixture.[4]

  • For quantitative analysis, add a known amount of an internal standard (e.g., a deuterated fatty acid) at this stage.[4]

  • Induce phase separation by adding 0.9% NaCl solution or deionized water to the homogenate and vortex thoroughly.[4]

  • Centrifuge the mixture to facilitate phase separation.

  • Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.[4]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The resulting lipid extract is ready for derivatization.[4]

Derivatization to Fatty Acid Methyl Esters (Acid-Catalyzed)

This protocol describes the conversion of fatty acids to FAMEs using a sulfuric acid-methanol solution.[4]

Materials:

  • Sulfuric acid-methanol solution (e.g., 4% v/v H₂SO₄ in methanol) or methanolic HCl[4]

  • Hexane (B92381)

  • Deionized water

  • Heating block or water bath

Protocol:

  • Add 1 mL of the sulfuric acid-methanol solution to the dried lipid extract.[4]

  • Tightly cap the tube and flush with nitrogen gas to prevent oxidation.[4]

  • Heat the mixture at 80-85°C for 1 hour in a heating block or water bath.[4]

  • Allow the reaction tube to cool to room temperature.

  • Add 1.5 mL of deionized water and 1 mL of hexane to the tube.

  • Vortex the mixture vigorously to extract the FAMEs into the hexane layer.

  • Centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial for analysis.[4]

GC-MS Analysis in SIM Mode

The following are typical GC-MS parameters for FAMEs analysis. These should be optimized for the specific instrument and application.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer

GC Conditions:

  • Column: SP-2331 (60 m x 0.32 mm i.d., 0.2 µm film thickness) or equivalent cyanopropyl-containing column.[1]

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp 1: 7°C/min to 180°C, hold for 1 min

    • Ramp 2: 7°C/min to 220°C, hold for 4 min

    • Ramp 3: 5°C/min to 240°C, hold for 6 min[1]

  • Injection Volume: 1 µL

  • Injector Temperature: 225°C

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Transfer Line Temperature: 220°C[11]

  • Ion Source Temperature: 230°C[11]

Selected Ions for Monitoring: The selection of characteristic ions is crucial for the specificity of the SIM method. The following m/z values are commonly used for different classes of FAMEs:

  • Saturated FAMEs: m/z 87[1][2][3]

  • Monounsaturated FAMEs: m/z 74[1][2][3]

  • Polyunsaturated FAMEs: Sum of m/z 79 and m/z 81[1][2][3]

G cluster_ions Characteristic Ions (m/z) FAMEs Fatty Acid Methyl Esters (FAMEs) Saturated Monounsaturated Polyunsaturated mz87 m/z 87 FAMEs:s->mz87 McLafferty Rearrangement mz74 m/z 74 FAMEs:s->mz74 Characteristic Fragment mz79_81 m/z 79 & 81 FAMEs:s->mz79_81 Characteristic Fragments

Caption: Logical relationship of FAMEs to their characteristic ions in SIM mode.

Conclusion

The SIM GC-MS method provides a robust, sensitive, and selective approach for the quantification of FAMEs in various biological matrices. The detailed protocols and instrumental conditions outlined in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and perform this analysis. The enhanced sensitivity of the SIM mode is particularly valuable for the detection of low-level fatty acids, which may be of significant biological interest.

References

Application Notes and Protocols for Lipid Extraction from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of lipids from complex biological matrices. The selection of an appropriate extraction method is critical for accurate lipidomic analysis, as the efficiency of extraction can vary significantly depending on the lipid class and the nature of the biological sample. Here, we present and compare several widely used methods: the classical Folch and Bligh-Dyer techniques, the more modern Matyash method, and Solid-Phase Extraction (SPE) for selective lipid class separation.

Introduction to Lipid Extraction

The primary goal of lipid extraction is to isolate lipids from other cellular components such as proteins, carbohydrates, and nucleic acids, while preserving their chemical integrity for downstream analysis.[1] The ideal solvent system should effectively disrupt lipid-protein complexes and solubilize lipids of varying polarities.[2][3] Chloroform-methanol mixtures, as used in the Folch and Bligh-Dyer methods, have been the gold standard for decades due to their ability to extract a broad range of lipids.[4][5] However, concerns over the toxicity of chloroform (B151607) have led to the development of alternative methods, such as the Matyash method, which utilizes the less toxic methyl-tert-butyl ether (MTBE).[6][7]

Comparison of Lipid Extraction Methods

The choice of extraction method can significantly impact the lipid profile obtained. The following table summarizes the relative efficiencies of different methods for various lipid classes. It is important to note that extraction efficiencies can be influenced by the specific tissue or fluid being analyzed.[8][9]

Lipid Class Folch Bligh & Dyer Matyash (MTBE) Hexane/Isopropanol Notes
Triacylglycerols (TAG) HighHighHighVery High Hexane-isopropanol is particularly effective for nonpolar lipids.[8]
Cholesterol Esters (CE) HighHighHighHighGenerally well-extracted by most methods.[8]
Phosphatidylcholines (PC) Very High HighHighModerateFolch method shows high efficacy for a broad range of lipids.[8]
Sphingomyelins (SM) HighHighHighModerateAcidified Bligh & Dyer can improve recovery of some phospholipids (B1166683).[10]
Phosphatidylethanolamines (PE) HighHighHighModerate
Ceramides (B1148491) (Cer) ModerateModerateHigh LowMatyash method is suitable for ceramides.[8]
Phosphatidylinositols (PI) Very High ModerateModerateLowFolch method is particularly effective for PIs.[10]
Lactosylceramides (LacCer) LowLowHigh LowMatyash method shows good recovery for lactosylceramides.[8]
Lysophosphatidylcholines (LPC) ModerateHighModerateLowAlshehry method (single phase) is reported to be more effective for polar lipids like LPC.[11]

This table is a qualitative summary based on findings from multiple sources. Actual yields can vary based on the specific matrix and protocol execution.

A study comparing single-phase and biphasic extraction protocols found that a single-phase method using 1-butanol/methanol (Alshehry method) was as effective as the Folch and Matyash methods for most lipid classes and more effective for polar lipids.[11] The average recoveries for the Alshehry, Folch, and Matyash methods were reported as 99%, 86%, and 73%, respectively.[11]

Experimental Workflows

The following diagrams illustrate the general workflows for the discussed lipid extraction methods.

Folch_Workflow start Sample Homogenization in Chloroform:Methanol (2:1) add_salt Addition of Salt Solution (e.g., 0.9% NaCl) start->add_salt mix_vortex Vortex & Centrifuge add_salt->mix_vortex phase_sep Biphasic System mix_vortex->phase_sep upper_phase Upper Aqueous Phase (Non-lipid contaminants) phase_sep->upper_phase Discard lower_phase Lower Organic Phase (Lipids) phase_sep->lower_phase Collect collect_lipid Collect Lower Phase lower_phase->collect_lipid evaporate Evaporate Solvent collect_lipid->evaporate end Lipid Extract evaporate->end

Caption: Workflow of the Folch lipid extraction method.

Bligh_Dyer_Workflow start Sample in Water (1 vol) add_solvents Add Chloroform:Methanol (1:2) (3.75 vol) start->add_solvents vortex1 Vortex add_solvents->vortex1 add_chloroform Add Chloroform (1.25 vol) vortex1->add_chloroform vortex2 Vortex add_chloroform->vortex2 add_water Add Water (1.25 vol) vortex2->add_water vortex3 Vortex & Centrifuge add_water->vortex3 phase_sep Biphasic System vortex3->phase_sep upper_phase Upper Aqueous Phase phase_sep->upper_phase Discard lower_phase Lower Organic Phase (Lipids) phase_sep->lower_phase Collect collect_lipid Collect Lower Phase lower_phase->collect_lipid end Lipid Extract collect_lipid->end

Caption: Workflow of the Bligh-Dyer lipid extraction method.

Matyash_Workflow start Sample Homogenization in Methanol add_mtbe Add MTBE start->add_mtbe incubate Incubate/Shake add_mtbe->incubate add_water Add Water for Phase Separation incubate->add_water centrifuge Centrifuge add_water->centrifuge phase_sep Biphasic System centrifuge->phase_sep upper_phase Upper Organic Phase (Lipids) phase_sep->upper_phase Collect lower_phase Lower Aqueous Phase phase_sep->lower_phase Discard collect_lipid Collect Upper Phase upper_phase->collect_lipid end Lipid Extract collect_lipid->end

Caption: Workflow of the Matyash (MTBE) lipid extraction method.

Detailed Experimental Protocols

Folch Method Protocol[4][12][13]

This method is highly efficient for a broad range of lipids from various tissues.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.88% KCl)

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenization: Homogenize the tissue sample (e.g., 1 g) in 20 volumes (i.e., 20 mL) of a chloroform:methanol (2:1, v/v) mixture.[12] For liquid samples, add the solvent mixture to achieve the same ratio.

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[12]

  • Filtration/Centrifugation: Separate the solid debris by filtration through a funnel with filter paper or by centrifugation to collect the liquid phase.[12][13]

  • Washing: Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of 0.9% NaCl solution to the collected liquid phase.[12]

  • Phase Separation: Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to facilitate the separation of the two phases.[12][13]

  • Lipid Collection: Carefully remove the upper aqueous phase by siphoning. The lower chloroform phase contains the lipids.

  • Solvent Evaporation: Evaporate the chloroform from the collected lower phase under a vacuum using a rotary evaporator or under a stream of nitrogen.[12][13] The resulting dried residue is the total lipid extract.

Bligh-Dyer Method Protocol[14][15][16]

This method is a rapid and efficient technique, particularly suitable for samples with high water content like biological fluids and tissue homogenates.[1][14]

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes

  • Pasteur pipette

Procedure (for a 1 mL sample):

  • Initial Mixture: To 1 mL of the aqueous sample (e.g., cell suspension, homogenate, plasma), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.[15][14]

  • Vortexing: Vortex the mixture thoroughly for 10-15 minutes.[14]

  • Addition of Chloroform: Add 1.25 mL of chloroform and vortex for 1 minute.[15][14]

  • Addition of Water: Add 1.25 mL of deionized water and vortex for another minute.[15][14]

  • Phase Separation: Centrifuge the mixture at 1000 rpm for 5 minutes at room temperature to achieve a clear separation of the two phases.[15]

  • Lipid Collection: The lipids will be in the lower chloroform phase. Carefully insert a Pasteur pipette through the upper aqueous layer and collect the lower organic phase.[15] To avoid contamination, it is recommended to collect about 90% of the lower phase.

  • Solvent Evaporation: Evaporate the solvent from the collected lipid extract as described in the Folch method.

Matyash (MTBE) Method Protocol[6][17][18]

This method is a safer alternative to chloroform-based extractions and is well-suited for high-throughput lipidomics.[6] A key advantage is that the lipid-containing organic phase forms the upper layer, simplifying its collection.[6][16]

Materials:

  • Methanol (pre-cooled)

  • Methyl-tert-butyl ether (MTBE)

  • Deionized water (ice-cold)

  • Vortex mixer

  • Centrifuge

  • Microcentrifuge tubes

Procedure (for a 100 µL plasma sample):

  • Sample Preparation: Aliquot 100 µL of plasma into a microcentrifuge tube.[17]

  • Methanol Addition: Add 200 µL of methanol.[17]

  • MTBE Addition: Add 800 µL of MTBE.[17]

  • Incubation: Cap the tubes, vortex briefly, and incubate for 1 hour at 2-8°C to ensure full protein precipitation and lipid extraction.[17]

  • Phase Separation: Add 300 µL of deionized water, vortex for 10 seconds, and then centrifuge at 13,000 rpm for 10 minutes.[17]

  • Lipid Collection: The upper organic phase contains the lipids. Carefully transfer the upper phase to a new tube for analysis. The lower aqueous phase can be saved for the analysis of polar metabolites.[17]

  • Solvent Evaporation: Evaporate the MTBE to obtain the dried lipid extract.

Solid-Phase Extraction (SPE) for Lipid Class Fractionation[20][21][22]

SPE is a valuable technique for separating total lipid extracts into different classes based on their polarity.[18][19] This is particularly useful for targeted lipid analysis or for reducing the complexity of the sample before mass spectrometry.

Materials:

  • SPE cartridges (e.g., silica-based or aminopropyl-bonded)

  • SPE vacuum manifold

  • Solvents for conditioning, washing, and elution (e.g., chloroform, acetone, methanol, hexane, diethyl ether, isopropanol)

General Procedure (using a silica (B1680970) cartridge):

  • Column Preparation: Prepare a slurry of silica gel in chloroform and pack it into an SPE column. Condition the column by washing it with chloroform.[20]

  • Sample Loading: Dissolve the dried total lipid extract in a small volume of chloroform and load it onto the conditioned SPE column.[20]

  • Elution of Neutral Lipids: Elute the neutral lipids (e.g., triacylglycerols, cholesterol esters) with chloroform or a non-polar solvent mixture like chloroform:isopropanol (2:1, v/v).[20]

  • Elution of Glycolipids and Ceramides: Elute glycolipids and ceramides with a more polar solvent mixture, such as acetone:methanol (9:1, v/v).[20]

  • Elution of Phospholipids: Finally, elute the highly polar phospholipids with methanol.[20]

  • Solvent Evaporation: Collect each fraction separately and evaporate the solvents to obtain the isolated lipid classes.

The choice of solvents and their volumes will depend on the specific SPE cartridge and the desired separation. It is recommended to consult the manufacturer's instructions and relevant literature for optimized protocols.[20][21]

References

Troubleshooting & Optimization

How to improve the resolution of branched-chain fatty acid isomers by GC-MS?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of branched-chain fatty acid (BCFA) isomers by Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the resolution of their analyses.

Frequently Asked Questions (FAQs)

General Questions

Q1: Why is achieving high resolution for branched-chain fatty acid (BCFA) isomers by GC-MS so challenging?

A1: The primary challenge lies in the structural similarity of BCFA isomers (e.g., iso and anteiso forms) to each other and to other straight-chain fatty acids. This similarity often leads to co-elution, where multiple compounds exit the GC column at the same time, making accurate identification and quantification difficult.[1][2][3] Traditional GC-MS analysis requires converting fatty acids into more volatile fatty acid methyl esters (FAMEs), but even then, branched-chain FAMEs often co-elute with other FAMEs, necessitating highly specialized columns and optimized methods.[2][4]

Sample Preparation and Derivatization

Q2: What is the purpose of derivatization, and is it mandatory for BCFA analysis?

A2: Derivatization is a critical sample preparation step that converts fatty acids into more volatile and less polar derivatives, which are more suitable for GC analysis.[5] Direct analysis of free fatty acids is challenging due to their low volatility and the tendency of their polar carboxyl groups to interact with the GC column, resulting in poor peak shape and inaccurate results.[5] The most common method is esterification, which converts fatty acids into fatty acid methyl esters (FAMEs), neutralizing the polar group and allowing for separation based on boiling point and molecular geometry.[5]

Q3: Which derivatization method is best for BCFAs?

A3: The most common and effective method is the conversion of fatty acids to Fatty Acid Methyl Esters (FAMEs) . This can be achieved through either acid-catalyzed or base-catalyzed esterification.[5] For short-chain fatty acids, including branched-chain variants, derivatization using pentafluorobenzyl bromide (PFBBr) has also been shown to be effective.[6] Another alternative is silylation, which converts fatty acids to their trimethylsilyl (B98337) (TMS) esters using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]

GC Column Selection

Q4: How do I choose the right GC column for separating BCFA isomers?

A4: Selecting the appropriate column is crucial for resolving complex fatty acid mixtures.[8][9] For BCFA isomers, highly polar stationary phases are required.[10][11] Cyanopropyl silicone columns are considered the best choice for detailed FAME analysis, as they can effectively separate positional and geometric (cis/trans) isomers.[9][12]

Q5: What is the impact of column length and internal diameter on resolution?

A5: Longer columns and smaller internal diameters (I.D.) generally lead to higher efficiency and better resolution.[13] For complex separations like BCFA isomers, longer columns (e.g., 100 m) are often recommended to provide the necessary resolving power.[8][9] Columns with a 0.25 mm I.D. offer a good balance between efficiency and sample capacity.[10]

GC Column Stationary Phase Comparison

The table below summarizes common stationary phases used for fatty acid analysis and their suitability for resolving BCFA isomers.

Stationary Phase TypeExample ColumnsPolaritySuitability for BCFA Isomer ResolutionKey Characteristics
Cyanopropyl Silicone HP-88, SP-2560, CP-Sil 88, DB-23HighExcellent The column of choice for separating positional and geometric isomers, including BCFAs.[8][9][12]
Polyethylene Glycol (PEG) DB-WAX, HP-INNOWaxMedium to HighFair to Poor Effective for separating FAMEs by carbon chain length and unsaturation, but generally not suitable for resolving BCFA or cis/trans isomers.[8][9]
Ionic Liquid SLB-IL76i, SLB-IL111HighVery Good Offers unique selectivity and is highly effective for separating geometric isomers of polyunsaturated fatty acids.[10][14]
5% Phenyl Polysiloxane DB-5msLow to MediumPoor A general-purpose column not suitable for complex isomer separations, though it can be used in tandem with other columns.[6]

Troubleshooting Guides

Issue 1: Co-elution of BCFA Isomers

Co-elution is the most common issue, where two or more isomers are not fully separated and appear as a single, often misshapen, peak.

Troubleshooting Workflow for Co-elution

Coelution_Workflow Troubleshooting Workflow for Co-eluting BCFA Isomers start Co-eluting Peaks Observed check_method Review GC Method Parameters start->check_method optimize_temp Optimize Temperature Program (e.g., Slower Ramp Rate) check_method->optimize_temp Parameters can be improved check_column Is the Column Appropriate? (e.g., Highly Polar Cyanopropyl) check_method->check_column Parameters are optimal resolved Peaks Resolved optimize_temp->resolved change_column Switch to a Longer or More Polar Column (e.g., 100m HP-88) check_column->change_column No use_sim Utilize MS Selectivity (SIM or MS/MS) check_column->use_sim Yes change_column->resolved use_sim->resolved

Caption: A logical workflow for diagnosing and resolving co-eluting BCFA isomers.

Step-by-Step Guide:

  • Optimize the GC Temperature Program: A slow temperature ramp rate (e.g., 2-5°C/min) can significantly improve the separation of closely eluting compounds like isomers.[15]

  • Verify Column Selection: Ensure you are using a highly polar column, preferably a long (e.g., 100 m) cyanopropyl silicone phase column, which is specifically designed for this type of separation.[8][9]

  • Adjust Carrier Gas Flow Rate: Lowering the flow rate can sometimes increase resolution, but at the cost of longer analysis times. Alternatively, switching from helium to hydrogen as the carrier gas can improve efficiency at higher flow rates, potentially reducing run times without sacrificing resolution.[16][17]

  • Utilize Mass Spectrometer Selectivity: If chromatographic separation is still insufficient, use Selected Ion Monitoring (SIM) mode.[18] By monitoring unique fragment ions for each co-eluting isomer, you can deconvolute the overlapping peaks and achieve accurate quantification.[18] For structural confirmation, tandem mass spectrometry (MS/MS) can be used to generate characteristic fragments that identify branch positions.[1][19]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and lead to inaccurate integration and quantification.

Common Causes and Solutions:

  • Active Sites in the System: The polar carboxyl group of underivatized fatty acids can interact with active sites in the injector liner or the front of the column.

    • Solution: Ensure derivatization is complete. Use a deactivated injector liner and trim the first few centimeters of the column if it has become contaminated.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting peaks.

    • Solution: Dilute the sample or increase the split ratio.[15][20]

  • Improper Injection Technique: A slow injection or an injector temperature that is too low can cause band broadening.

    • Solution: Ensure the injector temperature is sufficient for rapid vaporization of the FAMEs (typically 250°C).[15] For splitless injections, ensure the initial oven temperature is set correctly to refocus the analyte band at the head of the column.

GC Parameter Optimization Summary

This table outlines how key GC parameters can be adjusted to improve the resolution of BCFA isomers.

ParameterTo Increase ResolutionPotential Trade-Off
Column Length Increase length (e.g., from 60m to 100m)Longer analysis time, higher cost.[13]
Column I.D. Decrease internal diameter (e.g., to 0.25mm)Lower sample capacity, may require higher split ratios.[13][17]
Stationary Phase Film Thickness Decrease film thicknessLower sample capacity.[13]
Oven Temperature Program Use a slower ramp rate (e.g., <5°C/min)Longer analysis time.[15]
Carrier Gas Switch from Helium to HydrogenRequires safety precautions; may require re-optimization of flow rates.[17]
Carrier Gas Linear Velocity Decrease velocity (flow rate)Longer analysis time.[17]

Experimental Protocols

Protocol 1: Acid-Catalyzed Derivatization to FAMEs

This protocol describes a common method for converting fatty acids into fatty acid methyl esters (FAMEs) for GC-MS analysis.

BCFA Analysis Workflow

BCFA_Analysis_Workflow General Experimental Workflow for BCFA Analysis sample Biological Sample (e.g., Tissue, Cells) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) sample->extraction derivatization Derivatization to FAMEs (e.g., Acid-Catalyzed) extraction->derivatization gcms GC-MS Analysis (Highly Polar Column) derivatization->gcms data Data Processing (Peak Integration & Identification) gcms->data

Caption: A streamlined workflow from sample preparation to data analysis for BCFAs.

Materials:

  • Dried lipid extract

  • Methanol containing 3% sulfuric acid (v/v)

  • Hexane (B92381) or Heptane

  • Saturated sodium chloride solution

Procedure:

  • Place the dried lipid extract in a reaction vial.

  • Add 1 mL of 3% sulfuric acid in methanol.

  • Cap the vial tightly and heat at 60-100°C for 60 minutes.[5]

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution to the vial.

  • Vortex vigorously for 30 seconds to extract the FAMEs into the upper hexane layer.

  • Centrifuge briefly to ensure phase separation.

  • Carefully transfer the upper hexane layer containing the FAMEs to an autosampler vial for GC-MS analysis.

Protocol 2: Optimized GC-MS Method for BCFA Isomer Separation

This protocol provides starting conditions for separating BCFA FAMEs using a highly polar cyanopropyl column.

GC-MS Parameters:

  • Column: HP-88 (100 m x 0.25 mm I.D., 0.20 µm film thickness) or equivalent highly polar cyanopropyl column.[9]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.[9]

  • Injector: 250°C.[15]

  • Injection Volume: 1 µL with a split ratio of 30:1 to 50:1 (adjust based on sample concentration).[9][15]

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.[15]

    • Ramp 1: Increase to 170°C at 10°C/min.

    • Ramp 2: Increase to 220°C at 2-5°C/min (this slow ramp is critical for isomer separation).

    • Final Hold: Hold at 220°C for 10 minutes or until all compounds have eluted.

  • MS Transfer Line: 280°C.[21]

  • Ion Source: 230°C.

  • Acquisition Mode: Full Scan (m/z 50-550) for identification, or SIM mode for resolving co-eluting peaks and quantification.[18]

References

Troubleshooting common issues in fatty acid methyl esterification reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during fatty acid methyl esterification (FAME) reactions. The information is tailored for researchers, scientists, and drug development professionals to help ensure successful and efficient FAME analysis.

Troubleshooting Guides

This section addresses specific problems that may arise during FAME synthesis and analysis, offering potential causes and solutions.

Issue 1: Incomplete or Inefficient Esterification

Question: My gas chromatography (GC) analysis shows the presence of unreacted free fatty acids (FFAs), monoacylglycerols (MAGs), or diacylglycerols (DAGs), indicating an incomplete reaction. What are the possible causes and how can I resolve this?[1]

Answer:

Incomplete esterification is a common issue that can stem from several factors. The table below summarizes potential causes and recommended solutions.

Potential Cause Description Recommended Solution(s)
Presence of Water Water can interfere with the esterification reaction, especially when using reagents sensitive to moisture like silylating agents. It can consume the catalyst and shift the reaction equilibrium, hindering the formation of FAMEs.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and high-quality, low-moisture derivatization reagents.[2] Consider adding a water scavenger, such as 2,2-dimethoxypropane, to the reaction mixture.
High Free Fatty Acid (FFA) Content in Feedstock Oils with high FFA concentrations (above 1-4%) can be problematic for conventional base-catalyzed transesterification, leading to soap formation and catalyst consumption.[3][4]For high FFA oils, a two-step acid-catalyzed esterification followed by base-catalyzed transesterification is recommended.[5] Alternatively, employ a robust acid catalyst capable of simultaneously esterifying FFAs and transesterifying triglycerides.
Insufficient Catalyst Amount or Activity The catalyst may be consumed during the reaction, especially in the presence of impurities, or it may have degraded due to improper storage.[2][3]Increase the catalyst concentration. Ensure the catalyst is stored correctly and is not expired. For enzymatic reactions, verify the enzyme's activity using a standard assay.[6]
Inadequate Reaction Time or Temperature The reaction may not have had enough time to go to completion, or the temperature may be too low to achieve a sufficient reaction rate.[7]Optimize the reaction time and temperature. For acid-catalyzed reactions with reagents like HCl or H₂SO₄, longer reaction times and higher temperatures may be necessary.[7] Monitor the reaction progress by analyzing aliquots at different time points.
Poor Miscibility of Reactants The immiscibility of methanol (B129727) and oil can lead to a slow reaction rate due to mass transfer limitations.Increase agitation speed to improve mixing.[6] Consider the use of a co-solvent to create a single-phase system, which can enhance the reaction rate, especially at lower temperatures.[4]
Issue 2: Presence of Extraneous Peaks in the Chromatogram

Question: My GC chromatogram shows unexpected peaks that are not my target FAMEs. What could be the source of these artifacts and how can I minimize them?

Answer:

Extraneous peaks can originate from reagent byproducts, side reactions, or sample contamination.

Potential Cause Description Recommended Solution(s)
Reagent Byproducts Derivatization reagents can sometimes produce byproducts that are detectable by GC. Diazomethane, for instance, is known to produce byproducts.[7]Perform a post-derivatization cleanup step. This can involve a solvent extraction or a wash with a mild basic solution like sodium bicarbonate to remove excess reagent and acidic byproducts.[2] Always prepare and analyze a reagent blank to identify any peaks originating from the reagents themselves.
Side Reactions Under harsh reaction conditions (e.g., high temperatures), side reactions such as isomerization of double bonds (e.g., cis to trans) or polymerization of unsaturated fatty acids can occur.[5]Optimize reaction conditions to be as mild as possible while still achieving complete conversion. This may involve using a lower temperature for a longer duration.
Sample Contamination Contaminants from glassware, solvents, or the sample itself can appear as extra peaks in the chromatogram.Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents. If analyzing a complex matrix, consider a sample cleanup or extraction step prior to derivatization to remove interfering substances.[2]
Injector or Column Bleed At high temperatures, the septum in the GC inlet or the stationary phase of the column can degrade and release compounds that appear as peaks.Use high-quality, low-bleed septa and GC columns. Condition the column according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What is the difference between acid-catalyzed and base-catalyzed esterification?

A1: Acid-catalyzed and base-catalyzed methods are the two primary approaches for FAME synthesis.[8]

  • Acid-Catalyzed Esterification: This method uses an acid catalyst, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or boron trifluoride (BF₃) in methanol.[7][9] It is effective for converting both free fatty acids and glycerides to FAMEs.[7] This makes it suitable for feedstocks with high FFA content.[3] The reaction mechanism involves protonation of the carbonyl oxygen of the fatty acid, making it more susceptible to nucleophilic attack by methanol.[10]

  • Base-Catalyzed Transesterification: This method employs a base catalyst, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in methanol.[7][11] It is very fast but is sensitive to the presence of free fatty acids and water, which can lead to soap formation and reduce catalyst efficiency.[8] Therefore, it is best suited for refined oils with low FFA content.[4] The mechanism involves the deprotonation of the alcohol to form a more nucleophilic alkoxide.

Q2: How can I improve the yield and reproducibility of my FAME synthesis?

A2: To enhance the yield and consistency of your results, consider the following:

  • Optimize Reaction Conditions: Systematically evaluate parameters such as catalyst concentration, methanol-to-oil molar ratio, temperature, and reaction time.

  • Ensure Proper Sample Preparation: Homogenize your sample thoroughly and ensure accurate measurement of all reagents.

  • Control Water Content: As mentioned in the troubleshooting guide, minimizing water is crucial for many esterification methods.[2]

  • Automate the Process: Automated sample preparation systems can significantly improve reproducibility by minimizing manual pipetting errors and ensuring consistent reaction timing and temperature control.[7][12]

Q3: Can I analyze underivatized fatty acids by gas chromatography?

A3: While it is possible to analyze underivatized fatty acids using polar GC columns, it often leads to poor peak shape and long retention times due to the high polarity and hydrogen bonding capacity of the carboxyl group.[7] Derivatization to FAMEs reduces polarity, leading to better chromatographic separation and more reproducible results.[12]

Experimental Protocols

Below are detailed methodologies for common FAME synthesis procedures.

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol

This method is suitable for a wide range of lipid samples, including those containing free fatty acids.

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a 5-10 mL micro reaction vessel. If the sample is not a neat oil, dissolve it in a nonpolar solvent like hexane (B92381) or toluene.

  • Reagent Addition: Add 2 mL of 12-14% boron trifluoride (BF₃) in methanol to the reaction vessel.[12]

  • Reaction: Heat the mixture at 60-65°C for 5-20 minutes.[12]

  • Extraction: Cool the reaction vessel to room temperature. Add 1 mL of water and 1 mL of hexane. Shake the vessel vigorously for 30 seconds to extract the FAMEs into the hexane layer.[2]

  • Sample Collection: Allow the layers to separate. Carefully transfer the upper (hexane) layer to a clean vial for GC analysis. To ensure no water is transferred, the organic layer can be passed through a small amount of anhydrous sodium sulfate.[2]

Protocol 2: Base-Catalyzed Transesterification using Sodium Hydroxide in Methanol

This rapid method is ideal for samples with low free fatty acid content, such as refined vegetable oils.[12]

  • Sample Preparation: Add a known amount of oil (e.g., 10 µL) to a 2 mL autosampler vial.[12]

  • Reagent Addition: Add 500 µL of hexane and 100 µL of 2 N sodium hydroxide in methanol.[12]

  • Reaction: Vortex the mixture at 1000 rpm for 30 seconds.[12] The reaction is typically complete within minutes at room temperature.[12]

  • Sample Collection: After allowing the mixture to stand for 2 minutes for phase separation, transfer the upper hexane layer to a new vial for GC analysis.[12]

Visualizing Workflows and Relationships

To aid in understanding the experimental and troubleshooting processes, the following diagrams are provided.

FAME_Troubleshooting_Workflow start Start: Incomplete Esterification (FFAs, MAGs, DAGs in GC) check_water Check for Water Contamination start->check_water check_ffa Assess Feedstock FFA Content start->check_ffa check_catalyst Evaluate Catalyst Amount/Activity start->check_catalyst check_conditions Review Reaction Time/Temperature start->check_conditions check_mixing Assess Reaction Mixture Miscibility start->check_mixing solution_water Use Anhydrous Reagents & Dry Glassware check_water->solution_water solution_ffa Use Two-Step (Acid-Base) Method check_ffa->solution_ffa solution_catalyst Increase Catalyst Amount / Use Fresh Catalyst check_catalyst->solution_catalyst solution_conditions Optimize Time and Temperature check_conditions->solution_conditions solution_mixing Increase Agitation / Use Co-solvent check_mixing->solution_mixing end Successful Esterification solution_water->end solution_ffa->end solution_catalyst->end solution_conditions->end solution_mixing->end

A troubleshooting workflow for incomplete FAME reactions.

FAME_Protocol_Comparison start Lipid Sample acid_cat Acid-Catalyzed Esterification start->acid_cat base_cat Base-Catalyzed Transesterification start->base_cat acid_reagents Reagents: BF3-Methanol or HCl-Methanol acid_cat->acid_reagents acid_adv Advantage: Effective for High FFA Samples acid_cat->acid_adv acid_disadv Disadvantage: Longer Reaction Time acid_cat->acid_disadv base_reagents Reagents: NaOH or KOH in Methanol base_cat->base_reagents base_adv Advantage: Very Fast Reaction base_cat->base_adv base_disadv Disadvantage: Sensitive to Water & FFAs base_cat->base_disadv end FAMEs for GC Analysis acid_adv->end base_adv->end

Comparison of acid-catalyzed and base-catalyzed FAME synthesis methods.

References

Technical Support Center: Minimizing Peak Tailing in FAMEs Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the gas chromatography (GC) analysis of Fatty Acid Methyl Esters (FAMEs).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in FAMEs analysis?

Peak tailing is a chromatographic phenomenon where the peak shape is asymmetrical, with a trailing edge that extends from the main peak.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian-shaped. Tailing peaks can lead to inaccurate integration and quantification of FAMEs, as well as reduced resolution between closely eluting isomers, which is a significant issue in the analysis of complex fatty acid profiles.

Q2: What are the primary causes of peak tailing in FAMEs GC analysis?

Peak tailing in FAMEs analysis can be broadly categorized into two types of issues: chemical and physical.

  • Chemical Causes: These are often related to interactions between the FAMEs and active sites within the GC system. Free silanol (B1196071) groups in the injector liner, at the head of the column, or on particulate contamination can interact with the polar ester group of the FAMEs, causing adsorption and subsequent tailing.[2] Incomplete or improper derivatization of fatty acids to FAMEs can also leave behind polar free fatty acids that are prone to tailing.[3]

  • Physical Causes: These issues are typically related to disruptions in the carrier gas flow path. This can include improper column installation (e.g., a poorly cut column end or incorrect insertion depth), dead volumes in the system, or column overload.[4]

Q3: How can I determine if the peak tailing I'm observing is due to a chemical or physical problem?

A good initial diagnostic step is to observe which peaks in your chromatogram are tailing.

  • If all peaks, including the solvent peak, are tailing: This generally points to a physical issue, such as a problem with the column installation or a leak in the system.[5]

  • If only the FAME peaks (or other polar analytes) are tailing, while non-polar compounds in the sample have good peak shape: This is a strong indication of a chemical interaction problem, where the polar analytes are interacting with active sites in the system.[5]

Troubleshooting Guides

Issue 1: All Peaks are Tailing

This is often indicative of a physical problem in the GC system. Follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow for General Peak Tailing

G start All Peaks Tailing col_install Check Column Installation start->col_install col_cut Inspect Column Cut col_install->col_cut Poor Installation? leak_check Perform Leak Check col_install->leak_check Installation OK col_pos Verify Column Position col_cut->col_pos Cut OK recut Re-cut Column End col_cut->recut Ragged Cut? col_pos->leak_check Position OK adjust_pos Adjust Position col_pos->adjust_pos Incorrect Depth? fix_leak Fix Leaks leak_check->fix_leak Leak Detected? end Problem Resolved leak_check->end No Leaks reinstall Re-install Column reinstall->end recut->reinstall adjust_pos->reinstall fix_leak->end

Caption: Troubleshooting workflow for universal peak tailing in GC.

Detailed Steps:

  • Inspect the Column Installation: Improper column installation is a very common cause of peak tailing that affects all compounds.

    • Check the Column Cut: The end of the capillary column should be cut cleanly at a 90-degree angle. A ragged or angled cut can create turbulence in the carrier gas flow, leading to peak tailing. Use a ceramic scoring wafer or a diamond scribe to make a clean cut. Inspect the cut with a magnifying glass to ensure it is smooth and square.[6]

    • Verify Column Position: The column must be installed at the correct depth in both the injector and the detector. Consult your GC instrument manual for the correct insertion distances for your specific inlet and detector. An incorrect position can create dead volumes, where the sample can be held up, causing tailing.[5]

  • Perform a Leak Check: Leaks in the system can disrupt the carrier gas flow and introduce oxygen, which can damage the column and cause a variety of chromatographic problems, including peak tailing. Use an electronic leak detector to check for leaks at the septum nut, column fittings at the inlet and detector, and any other connections in the gas lines.

Issue 2: Only FAME Peaks are Tailing

If only your FAMEs or other polar analytes are tailing, this suggests an interaction with active sites in the GC system.

Troubleshooting Workflow for Analyte-Specific Peak Tailing

G start Only FAMEs Tailing inlet_maint Perform Inlet Maintenance start->inlet_maint replace_liner Replace Inlet Liner & O-ring inlet_maint->replace_liner col_maint Column Maintenance replace_liner->col_maint Tailing Persists end Problem Resolved replace_liner->end Tailing Resolved trim_col Trim Column Inlet col_maint->trim_col condition_col Recondition Column trim_col->condition_col check_deriv Review Derivatization condition_col->check_deriv Tailing Persists condition_col->end Tailing Resolved optimize_deriv Optimize Derivatization check_deriv->optimize_deriv optimize_deriv->end

Caption: Troubleshooting workflow for FAME-specific peak tailing.

Detailed Steps:

  • Perform Inlet Maintenance: The inlet is a common source of activity.

    • Replace the Inlet Liner and O-ring: Over time, the glass liner in the inlet can become contaminated with non-volatile residues from sample injections, creating active sites. Septum particles can also accumulate in the liner.[7] Replace the liner with a new, deactivated one. Always use a new O-ring when replacing the liner to ensure a good seal.[8] For FAMEs analysis, a liner with deactivated glass wool can help to trap non-volatile matrix components and ensure complete vaporization.[9]

    • Clean the Inlet: If replacing the liner does not solve the problem, the inlet itself may be contaminated. Follow the manufacturer's instructions for cleaning the inlet.

  • Perform Column Maintenance:

    • Trim the Column Inlet: If the front end of the column is contaminated, it can be removed by trimming. Cut off 15-20 cm from the inlet end of the column and re-install it.[10]

    • Condition the Column: After trimming or if the column has not been used for a while, it should be conditioned. This involves heating the column to a high temperature to remove any contaminants.[11]

  • Review and Optimize the Derivatization Procedure: Incomplete conversion of free fatty acids to FAMEs will result in the presence of highly polar free fatty acids, which are known to tail significantly.[3]

    • Ensure that the derivatization reagents are of high quality and not expired.

    • Verify that the reaction time and temperature are sufficient for complete derivatization.

    • Ensure the absence of water in the reaction mixture, as it can inhibit the esterification process.[3]

  • Consider Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. If you suspect column overload, try diluting your sample and re-injecting.

Data Presentation

Table 1: Recommended GC Columns for FAMEs Analysis

Stationary PhasePolarityRecommended UseExample Columns
Polyethylene Glycol (PEG)PolarGeneral FAMEs analysis, good for separating by carbon number and degree of unsaturation.[12]DB-WAX, HP-INNOWax, SUPELCOWAX-10
Cyanopropyl SiliconeHighly PolarExcellent for separating cis/trans isomers of FAMEs.[13][14]HP-88, CP-Sil 88, SP-2560, DB-23
100% Poly(biscyanopropyl siloxane)Very Highly PolarSpecified in official methods (e.g., AOAC) for detailed cis/trans FAME analysis.[15]SP-2560

Table 2: Typical GC Parameters for FAMEs Analysis

ParameterTypical Value/RangeNotes
Inlet Temperature 220-260 °CShould be high enough to ensure complete vaporization of FAMEs without causing thermal degradation.[16][17]
Split Ratio 20:1 to 100:1A higher split ratio can sometimes improve peak shape for concentrated samples.[17]
Carrier Gas Helium or HydrogenHydrogen often provides better efficiency and allows for faster analysis times.[14][18]
Carrier Gas Flow Rate 1-2 mL/min (constant flow)The optimal flow rate will depend on the column dimensions.[14][18]
Oven Temperature Program Initial Temp: 100-140 °C, Ramp: 4-15 °C/min, Final Temp: 220-250 °CThe specific program will depend on the complexity of the FAMEs mixture and the column used.[16][19]
Detector Temperature (FID) 250-280 °CShould be higher than the final oven temperature to prevent condensation of the analytes.[14]
Injection Volume 0.5-1 µLLarger volumes can lead to column overload and peak distortion.[20][21]

Experimental Protocols

Protocol 1: GC Capillary Column Installation
  • Preparation:

    • Cool all heated zones of the GC (inlet, oven, detector) to below 50 °C.

    • Turn off the carrier gas flow.

    • Wear clean, powder-free gloves to avoid contaminating the column.

  • Column Cutting:

    • Carefully unwind about 50 cm of the column from each end.

    • Using a ceramic scoring wafer or diamond scribe, lightly score the fused silica (B1680970) tubing.

    • Gently snap the column at the score to create a clean, 90-degree cut.

    • Inspect the cut with a magnifying glass to ensure it is flat and free of jagged edges or shards.[6]

  • Installation:

    • Slide a new column nut and ferrule onto the inlet end of the column. Ensure the ferrule is oriented correctly.

    • Insert the column into the injector to the correct depth as specified in your instrument's manual.

    • Tighten the column nut finger-tight, then use a wrench to tighten it an additional ¼ to ½ turn. Do not overtighten.

    • Turn on the carrier gas and check for flow by dipping the detector end of the column into a vial of a volatile solvent (e.g., methanol) and observing a steady stream of bubbles.

    • Install the detector end of the column using the same procedure, ensuring the correct insertion depth for the detector.

    • Perform an electronic leak check at both the inlet and detector fittings.

Protocol 2: Replacing the GC Inlet Liner
  • Cooldown: Ensure the inlet temperature is cool enough to handle safely (below 50 °C).

  • Disassembly:

    • Open the injector cover.

    • Unscrew the septum nut and remove the old septum.

    • Use forceps or a liner removal tool to carefully pull the old liner out of the inlet.[8]

  • Installation of New Liner:

    • Handle the new, deactivated liner only with clean forceps to avoid contamination.

    • Place a new O-ring onto the top of the new liner.

    • Carefully insert the new liner into the inlet.

    • Place a new septum in the septum nut and tighten it securely, but do not overtighten.

  • Final Checks: Close the injector cover and perform a leak check around the septum nut.

Protocol 3: Conditioning a New GC Column
  • Installation: Install the column in the inlet but do not connect it to the detector.

  • Purge: Set the carrier gas flow to the normal operating rate and purge the column for 15-30 minutes at ambient temperature. This removes any oxygen from the column.[11]

  • Heating Program:

    • Set the oven temperature to 40 °C.

    • Program the oven to ramp at 10 °C/minute to a temperature about 20 °C above the final temperature of your analytical method, or to the column's maximum isothermal temperature, whichever is lower.[11]

    • Hold at this temperature for 1-2 hours, or until the baseline is stable when monitored with a detector.

  • Cooldown and Connection:

    • Cool down the oven.

    • Connect the column to the detector.

    • Heat the oven to the initial temperature of your method and allow the baseline to stabilize before running samples.

References

Addressing matrix effects in the LC-MS analysis of fatty acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of fatty acids.

Troubleshooting Guides

Problem: Poor sensitivity, accuracy, or reproducibility in fatty acid quantification.

This is often a primary indicator of matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the target fatty acid analytes.[1][2]

Initial Troubleshooting Steps
  • Assess Matrix Effects: The first step is to determine if matrix effects are indeed the cause of the analytical issues.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2][3]

  • Refine Chromatographic Method: Adjusting the separation conditions can help resolve analytes from interfering matrix components.[2][4]

  • Implement Appropriate Calibration Strategy: Using a suitable calibration method can help compensate for unavoidable matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my fatty acid analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[5] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis.[1][5] In the context of fatty acid analysis, components of the biological matrix like phospholipids (B1166683), salts, and proteins can interfere with the ionization of the target fatty acids in the mass spectrometer's ion source.[5][6]

Q2: I suspect matrix effects are impacting my results. How can I confirm this?

A: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method. A constant flow of a standard solution of your fatty acid analyte is introduced into the mass spectrometer after the LC column. A blank matrix extract (that has gone through your sample preparation process) is then injected. Any dip or peak in the constant analyte signal indicates regions of ion suppression or enhancement, respectively.[1][5]

  • Post-Extraction Spiking: This is a quantitative approach. You compare the signal response of a fatty acid standard spiked into a blank matrix after the extraction process to the response of the same standard in a neat (clean) solvent. The ratio of these responses provides a quantitative measure of the matrix effect.[1][5]

Q3: What are the main culprits causing matrix effects in fatty acid analysis from biological samples?

A: In biological matrices such as plasma, serum, or tissue extracts, phospholipids are the most significant cause of matrix effects.[5][6][7] Their structure, containing both hydrophobic fatty acid tails and a polar head group, allows them to co-extract with fatty acid analytes and interfere with the ionization process.[8] Other sources of interference include salts, proteins, and other endogenous metabolites.[5]

Q4: My retention times are shifting and I'm seeing peak splitting. Could this be related to matrix effects?

A: Yes, these issues can be a consequence of matrix effects. The accumulation of non-eluted matrix components, particularly phospholipids, on the analytical column can lead to column fouling.[5] This can cause retention time shifts, peak broadening, and even peak splitting.[9][10]

Strategies for Mitigating Matrix Effects

Advanced Sample Preparation Techniques

Effective sample preparation is the most critical step in reducing matrix effects.[2] The goal is to remove interfering substances while maximizing the recovery of the target fatty acids.

Comparison of Common Sample Preparation Techniques for Fatty Acid Analysis:

Sample Preparation TechniquePrincipleAdvantagesDisadvantagesEfficacy in Phospholipid Removal
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile (B52724), methanol) or acid, and the supernatant containing the analytes is collected.Simple, fast, and inexpensive.Non-selective; results in a "dirty" extract with significant amounts of phospholipids and other interferences, leading to strong matrix effects.[3][11][12]Poor[3][13]
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases based on their differential solubility.Can provide a cleaner extract than PPT.Can have low recovery for more polar fatty acids; solvent selection is critical.[12]Moderate to Good
Solid-Phase Extraction (SPE) Analytes are isolated from the sample matrix by partitioning between a solid phase and a liquid phase.Provides cleaner extracts than PPT and LLE; allows for sample concentration.[3]Requires method development; can be more time-consuming and expensive.Good to Excellent[3][12]
Phospholipid Removal Plates/Cartridges Specialized sorbents that selectively remove phospholipids from the sample extract.High selectivity for phospholipid removal, leading to significantly reduced matrix effects; simple workflow.[8][11][13]Additional cost.Excellent[8][11]

Experimental Protocol: Phospholipid Removal using a Specialized Plate

This protocol provides a general workflow for using a phospholipid removal plate, such as the Waters Ostro plate, for plasma samples.

  • Protein Precipitation:

    • Add 100 µL of plasma sample to the wells of the phospholipid removal plate.

    • Add 300 µL of acetonitrile containing an appropriate stable isotope-labeled internal standard.

    • Mix thoroughly by vortexing or aspirating/dispensing to ensure complete protein precipitation.[14]

  • Phospholipid Removal:

    • Apply a vacuum to the plate to pull the supernatant through the specialized sorbent, which retains the phospholipids and precipitated proteins.

    • Collect the eluate, which contains the target fatty acids, in a clean collection plate.

  • Evaporation and Reconstitution:

    • Evaporate the collected eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent (e.g., mobile phase) for LC-MS analysis.

Use of Internal Standards

The use of an appropriate internal standard (IS) is crucial for accurate quantification as it can compensate for signal variations caused by matrix effects.

  • Stable Isotope-Labeled (SIL) Internal Standards: This is the gold standard. A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C or ²H).[15][16] It co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction of the signal.[2][17] The ratio of the analyte to the IS remains consistent even with signal suppression or enhancement.[2]

  • Structural Analogs: If a SIL-IS is not available, a compound that is structurally similar to the analyte can be used. However, its chromatographic behavior and ionization efficiency may not perfectly match the analyte, leading to less accurate correction.

Calibration Strategies
  • Matrix-Matched Calibration Curves: To account for matrix effects, calibration standards are prepared in the same matrix as the samples (e.g., blank plasma).[2][18] This helps to ensure that the standards and the samples experience similar ionization suppression or enhancement, leading to more accurate quantification.[2]

  • Standard Addition: This method involves adding known amounts of a standard to the actual samples. It is a powerful technique for correcting matrix effects but is more labor-intensive.[1]

Visualizing Workflows and Logic

Troubleshooting Workflow for Matrix Effects

This diagram outlines a logical approach to identifying and mitigating matrix effects in your LC-MS analysis of fatty acids.

G A Start: Inaccurate/Irreproducible Fatty Acid Quantification B Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spiking) A->B C Matrix Effects Confirmed? B->C D Optimize Sample Preparation (e.g., SPE, PLR plates) C->D Yes J Investigate Other Issues (e.g., Instrument Malfunction) C->J No E Use Stable Isotope-Labeled Internal Standard D->E F Optimize Chromatography (Gradient, Column Chemistry) E->F G Implement Matrix-Matched Calibration F->G H Re-evaluate Results G->H H->D No, further optimization needed I Problem Resolved H->I Yes

Caption: A decision-making workflow for troubleshooting matrix effects.

Sample Preparation Workflow Comparison

This diagram illustrates the workflows for three common sample preparation techniques, highlighting the differences in their complexity and effectiveness in removing interferences.

G cluster_0 Protein Precipitation (PPT) cluster_1 Solid-Phase Extraction (SPE) cluster_2 Phospholipid Removal (PLR) A1 Plasma Sample A2 Add Acetonitrile + IS A1->A2 A3 Vortex & Centrifuge A2->A3 A4 Collect Supernatant (Contains Phospholipids) A3->A4 B1 Plasma Sample B2 Condition SPE Cartridge B1->B2 B3 Load Sample B2->B3 B4 Wash (Remove Interferences) B3->B4 B5 Elute Fatty Acids B4->B5 B6 Clean Extract B5->B6 C1 Plasma Sample in PLR Plate C2 Add Acetonitrile + IS & Mix C1->C2 C3 Apply Vacuum/Pressure C2->C3 C4 Collect Flow-Through (Phospholipids Retained) C3->C4

Caption: Comparison of sample preparation workflows for fatty acid analysis.

References

Strategies for reducing sample loss during lipid extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize sample loss during lipid extraction, troubleshooting advice for common issues, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of lipid sample loss during extraction?

A1: Sample loss during lipid extraction can occur at multiple stages. Key causes include incomplete cell lysis, suboptimal solvent selection and ratios, poor phase separation, and lipid degradation.[1] Incomplete disruption of cells or tissues can leave lipids trapped within the cellular matrix.[1] The choice of solvents is critical; nonpolar lipids are best solubilized in nonpolar solvents, while polar lipids require more polar mixtures.[1][2] Furthermore, incomplete separation of the aqueous and organic phases can lead to a significant loss of lipids.[1] Lipids, particularly those with unsaturated fatty acids, are also susceptible to oxidation and enzymatic degradation throughout the process.[1][3]

Q2: How can I prevent the degradation of my lipid samples during extraction and storage?

A2: To prevent lipid degradation, it is crucial to minimize oxidation and enzymatic activity. Performing extractions at low temperatures, such as on ice, can reduce enzymatic activity.[1][3] The addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent can prevent oxidation.[1] It is also important to work quickly and protect samples from air and light.[1][3] For storage, lipid extracts should be kept under an inert atmosphere (nitrogen or argon) at -20°C for short-term and -80°C for long-term storage.[3] Avoid repeated freeze-thaw cycles by aliquoting samples into smaller, single-use volumes.[3]

Q3: What are the best practices for sample handling to avoid contamination?

A3: Contamination can introduce unexpected peaks in mass spectrometry data.[1] Common sources include plasticware, which can leach phthalates and other plasticizers, especially when using organic solvents.[1] To avoid this, use glass tubes and pipettes whenever possible.[1][4] Solvents themselves can contain impurities, so it is recommended to use high-purity, freshly opened solvents.[1][5] Glassware should be meticulously cleaned to remove any detergent residues.[1]

Q4: How does the choice of solvent system impact lipid recovery?

A4: The solvent system is a critical factor in the efficiency of lipid extraction.[1] The polarity of the solvent must be appropriate for the target lipids.[1][6] For a broad range of lipids, biphasic solvent systems like the Folch (chloroform:methanol) and Bligh-Dyer (chloroform:methanol:water) methods are robust.[1] The Folch method is often considered most effective for a wide array of lipid classes.[7] For apolar lipids, a hexane-isopropanol method may be superior.[7] It is essential to use the correct solvent-to-sample ratios as specified by the chosen method to ensure efficient extraction.[1][8]

Troubleshooting Guide

Issue 1: Low Lipid Recovery

You've completed your extraction, but the yield is significantly lower than expected.

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis Ensure your homogenization or sonication method is sufficient for your sample type. For tough tissues, consider bead beating or cryogenic grinding.[1]
Incorrect Solvent System Verify that the solvent polarity matches your lipids of interest. For general extractions, Folch or Bligh-Dyer methods are reliable.[1][9] Ensure precise solvent ratios are used.[1]
Insufficient Solvent Volume The solvent volume should be adequate for the sample size. The Folch method, for example, recommends a 20:1 solvent-to-sample volume ratio.[1]
Suboptimal Phase Separation Inadequate centrifugation speed or time can lead to poor separation. If an emulsion forms, it can sometimes be broken by adding a small amount of saturated sodium chloride solution.[1]
Issue 2: Emulsion Formation at the Interface

After adding water or buffer to induce phase separation, a cloudy or thick emulsion layer forms between the aqueous and organic phases, preventing clean separation.

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
High Concentration of Amphipathic Lipids Lysophospholipids or free fatty acids can act as detergents, stabilizing the emulsion.[1]
Insufficient Centrifugation Increase the centrifugation speed or duration to facilitate a cleaner break between the phases.[1]
Presence of Detergents Ensure all glassware is thoroughly rinsed to remove any residual detergents from washing.
High Sample Concentration If the sample is too concentrated, dilute it and repeat the extraction.

Experimental Protocols

Bligh & Dyer Lipid Extraction Method

This method is a widely used technique for total lipid extraction.[10]

  • Homogenize 1 mL of sample (e.g., cell culture) with 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture. Ensure the mixture is well-vortexed to form a single phase.

  • Add 1.25 mL of chloroform and vortex thoroughly.

  • Add 1.25 mL of distilled water and vortex again.

  • Centrifuge the mixture at 1000 rpm for 5 minutes at room temperature. This will result in a two-phase system.[11]

  • The lower phase is the organic layer containing the lipids, and the upper phase is the aqueous layer.

  • Carefully collect the lower organic phase using a glass Pasteur pipette.

Folch Lipid Extraction Method

Known for its efficiency in lipid recovery, the Folch method is another standard procedure.[10]

  • Homogenize the tissue sample (e.g., 1 g) in 20 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Agitate the mixture for 15-20 minutes in an orbital shaker.

  • Filter the homogenate using filter paper to remove solid particles.

  • Add 0.2 volumes (4 mL for 20 mL of solvent) of a 0.9% NaCl solution to the filtrate.

  • Vortex the mixture gently and then centrifuge to facilitate phase separation.

  • The lower phase, containing the lipids, is collected.

Visualizations

LipidExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_collection Collection & Storage Sample Sample Collection Homogenization Homogenization/ Cell Lysis Sample->Homogenization Solvent_Addition Solvent Addition (e.g., Chloroform:Methanol) Homogenization->Solvent_Addition Vortexing Vortexing/ Shaking Solvent_Addition->Vortexing Phase_Separation_Step Induce Phase Separation (add H2O or buffer) Vortexing->Phase_Separation_Step Centrifugation Centrifugation Phase_Separation_Step->Centrifugation Collect_Organic_Phase Collect Organic Phase Centrifugation->Collect_Organic_Phase Drying Solvent Evaporation (under N2 stream) Collect_Organic_Phase->Drying Storage Storage at -80°C Drying->Storage Loss1 Incomplete Lysis Loss1->Homogenization Loss2 Degradation Loss2->Vortexing Loss3 Poor Phase Separation Loss3->Centrifugation Loss4 Transfer Loss Loss4->Collect_Organic_Phase

Caption: General workflow for lipid extraction highlighting potential points of sample loss.

TroubleshootingTree Start Problem: Low Lipid Yield Q_Lysis Was cell lysis complete? Start->Q_Lysis A_Lysis_No Action: Improve Lysis (e.g., bead beating, sonication) Q_Lysis->A_Lysis_No No Q_Solvent Was the correct solvent system & ratio used? Q_Lysis->Q_Solvent Yes A_Solvent_No Action: Verify protocol (e.g., Folch 20:1 ratio) Q_Solvent->A_Solvent_No No Q_Separation Was phase separation clean? Q_Solvent->Q_Separation Yes A_Separation_No Action: Optimize Centrifugation (speed/time), break emulsion Q_Separation->A_Separation_No No A_Separation_Yes Consider lipid degradation. Action: Use antioxidants (BHT), work on ice. Q_Separation->A_Separation_Yes Yes

Caption: Decision tree for troubleshooting low lipid yield during extraction.

PhaseSeparation cluster_initial 1. Initial Monophasic System cluster_addition 2. Addition of Water cluster_final 3. Biphasic System after Centrifugation Initial Sample (Aqueous) + Chloroform (Nonpolar) + Methanol (Polar) Addition Addition of Water Disrupts Miscibility Initial->Addition Process Step Aqueous Upper Aqueous Phase (Methanol + Water) Contains polar non-lipids Addition->Aqueous Leads to Separation Organic Lower Organic Phase (Chloroform) Contains Lipids

Caption: Principle of liquid-liquid phase separation in lipid extraction.

References

Improving the signal-to-noise ratio in trace-level FAME analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trace-level Fatty Acid Methyl Ester (FAME) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your analytical experiments.

Troubleshooting Guide

This section addresses common challenges encountered during trace-level FAME analysis, offering practical solutions to improve signal intensity and minimize background noise.

My FAME signal is very low or non-existent. What should I check first?

A weak or absent signal can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended.

  • Sample Preparation and Derivatization:

    • Incomplete Derivatization: The conversion of fatty acids to FAMEs is crucial for volatility and successful GC analysis.[1] Ensure your chosen derivatization method (e.g., acid-catalyzed or base-catalyzed) has gone to completion. Consider optimizing reaction time and temperature.

    • Sample Loss During Extraction: FAMEs can be lost during liquid-liquid extraction steps. Performing multiple extractions with a suitable nonpolar solvent like hexane (B92381) or heptane (B126788) can improve recovery.[1][2]

    • Low Sample Concentration: For trace-level analysis, your sample may require a concentration step. Techniques like solid-phase extraction (SPE) can be used to concentrate the FAMEs and remove interfering substances.[3] Evaporating the solvent under a gentle stream of nitrogen and redissolving in a smaller volume is also a common practice.[2]

  • GC-MS/FID System:

    • Injector Issues: A contaminated or leaking injector can significantly reduce the amount of sample reaching the column. Check the septum for leaks and the liner for contamination.[4][5] For active compounds, using a deactivated liner is crucial.[6]

    • Column Problems: The analytical column can be a source of signal loss. Ensure the column is properly installed and not clogged.[5][6] Column bleed, especially at high temperatures, can increase noise and obscure small peaks.[7]

    • Detector Settings: Verify that the detector (MS or FID) is functioning correctly and that the parameters are optimized for your analytes. For MS, ensure you are using the appropriate ionization mode and monitoring the correct ions.[8] For FID, check that gas flows (hydrogen, air, and makeup gas) are at their optimal rates.[5][9]

I'm observing high background noise in my chromatogram. What are the likely causes?

High background noise can mask true analyte signals, leading to a poor signal-to-noise ratio. Common sources of noise include:

  • Contamination:

    • Solvents and Reagents: Use high-purity solvents and reagents to avoid introducing contaminants. It is important to prepare a reagent blank to identify any potential issues.

    • Sample Matrix: Complex sample matrices can introduce a significant amount of background noise. Employing a sample cleanup technique like SPE can help remove interfering compounds.[3][10]

    • System Contamination: Contamination can accumulate in the injector, column, and detector over time.[4][6] Regular maintenance, including cleaning the injector and baking out the column, is essential.[6][7] "Ghost peaks" can appear from the elution of high molecular weight compounds from previous injections.[4]

  • Instrumental Factors:

    • Gas Purity: Impurities in the carrier gas or detector gases can contribute to baseline noise. Ensure high-purity gases and consider using in-line purifiers.

    • Leaks: Leaks in the GC system can introduce air, leading to an unstable baseline and potential column damage.[11][12]

    • Electronic Noise: In some cases, the source of noise can be electronic. Ensure the instrument has a stable power supply.

My peak shapes are poor (tailing or fronting). How can I improve them?

Poor peak shape can affect integration and reduce the accuracy of quantification.

  • Peak Tailing: This is often caused by active sites in the analytical flow path that interact with polar analytes.

    • Liner and Column Activity: Use deactivated liners and high-quality, inert columns to minimize interactions.[6][11] If tailing persists, you may need to trim the front end of the column to remove accumulated non-volatile residues.[6]

    • Column Overloading: Injecting too much sample can lead to peak tailing. Try diluting your sample or using a higher split ratio.

  • Peak Fronting: This is less common but can occur under specific conditions.

    • Sample Overload: Similar to tailing, injecting a highly concentrated sample can cause fronting.

    • Injection Solvent Effects: Injecting the sample in a solvent that is much stronger than the mobile phase in liquid chromatography can cause peak distortion. While this is a more significant issue in LC, large solvent volumes in GC can also affect peak shape.[8]

Frequently Asked Questions (FAQs)

Q1: Which derivatization method is best for improving the signal in trace-level FAME analysis?

The choice of derivatization method can significantly impact sensitivity. While several methods exist, each has its advantages and disadvantages.

  • Boron Trifluoride (BF3)-Methanol: A widely used and effective reagent for esterifying fatty acids. It offers relatively short reaction times.[13] However, BF3 is toxic and must be handled with care.[13]

  • Acid-Catalyzed (e.g., H2SO4 in Methanol): This is a common and effective method but may require longer reaction times compared to BF3.[13]

  • Base-Catalyzed (e.g., NaOH or KOH in Methanol): This method is rapid but may not be suitable for free fatty acids.[14]

  • Diazomethane: A highly effective methylating agent, but it is hazardous and requires special precautions.[1] TMS-diazomethane is a safer alternative.[1]

For trace-level analysis, methods that ensure complete and clean conversion are paramount. A "double derivatization" strategy, where the carboxyl group is derivatized to enhance ionization and the C=C bonds are labeled for structural confirmation, can significantly improve sensitivity in MS-based methods.[15]

Q2: How can I optimize my GC method for better signal-to-noise?

Optimizing your GC method involves balancing separation efficiency with analysis time.

  • Column Selection: For FAME analysis, highly polar cyanopropyl or biscyanopropyl stationary phases are recommended to achieve good resolution of cis and trans isomers.[16][17][18]

  • Column Dimensions: Using longer columns (e.g., 100 m) can improve resolution for complex mixtures, while narrower internal diameter columns (e.g., <250 µm) can increase efficiency and reduce analysis time.[16][18]

  • Carrier Gas: Hydrogen is often preferred as a carrier gas for faster analysis without compromising resolution.[9][16]

  • Temperature Program: A slower oven temperature ramp rate can improve the separation of closely eluting peaks, which can be beneficial for resolving trace analytes from background noise.

Q3: What is the role of sample cleanup in improving the signal-to-noise ratio?

Sample cleanup is a critical step in trace-level analysis, especially for complex matrices.[10] Techniques like Solid-Phase Extraction (SPE) can selectively isolate FAMEs while removing interfering compounds that contribute to baseline noise.[3] This not only improves the signal-to-noise ratio but also protects the GC system from contamination.

Data Summary

Table 1: Comparison of Common FAME Derivatization Methods

Derivatization MethodReagentTypical Reaction TimeAdvantagesDisadvantages
Acid-CatalyzedH₂SO₄ or HCl in Methanol (B129727)1-2 hoursEffective for a wide range of lipidsLonger reaction time
Base-CatalyzedNaOH or KOH in Methanol10-30 minutesRapidNot effective for free fatty acids
Boron TrifluorideBF₃ in Methanol2-10 minutesFast and effectiveToxic, requires careful handling
Diazomethane/TMS-DMDiazomethane or TrimethylsilyldiazomethaneRapidHighly effectiveDiazomethane is explosive and toxic; TMS-DM is safer

Experimental Protocols

Protocol 1: General Acid-Catalyzed Derivatization of Fatty Acids to FAMEs

This protocol provides a general guideline for the esterification of fatty acids using a boron trichloride-methanol solution.

  • Weigh 1-25 mg of the lipid extract or sample into a 5-10 mL reaction vessel.

  • If the sample is in an aqueous solvent, evaporate it to dryness first. The sample can be derivatized neat or after dissolving in a nonpolar solvent like hexane or heptane.

  • Add 2 mL of 12% w/w BCl₃-methanol solution to the vessel.

  • Heat the mixture at 60 °C for 5-10 minutes. The optimal time should be determined by analyzing aliquots at different time points to ensure the reaction has gone to completion.

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vessel.

  • Shake the vessel vigorously to extract the FAMEs into the hexane layer.

  • Allow the layers to separate, then carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC analysis.

Protocol 2: Solid-Phase Extraction (SPE) for FAME Cleanup and Concentration

This protocol outlines a general procedure for using SPE to clean up and concentrate FAME samples.

  • Cartridge Selection: Choose an SPE cartridge with a sorbent appropriate for retaining FAMEs (e.g., a reversed-phase C18 or a normal-phase silica (B1680970) sorbent).

  • Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol for reversed-phase) through it, followed by the solvent in which your sample is dissolved (e.g., hexane).

  • Sample Loading: Load your FAME extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove polar impurities that are not retained on the sorbent.

  • Elution: Elute the FAMEs from the cartridge using a stronger solvent (e.g., a more nonpolar solvent for normal-phase or a more polar solvent for reversed-phase).

  • Concentration: Evaporate the elution solvent under a gentle stream of nitrogen and reconstitute the FAMEs in a small, known volume of solvent suitable for GC injection.

Visualizations

Troubleshooting_Low_Signal cluster_prep Sample Preparation cluster_gc GC-MS/FID System start Low or No FAME Signal check_derivatization Derivatization Complete? start->check_derivatization Start Troubleshooting check_extraction Extraction Recovery Sufficient? check_derivatization->check_extraction Yes optimize_derivatization Optimize reaction time/temp Re-run derivatization check_derivatization->optimize_derivatization No check_concentration Sample Concentrated? check_extraction->check_concentration Yes optimize_extraction Perform multiple extractions Use appropriate solvent check_extraction->optimize_extraction No concentrate_sample Use SPE or N2 evaporation to concentrate sample check_concentration->concentrate_sample No check_injector Injector Clean & Leak-Free? check_concentration->check_injector Yes optimize_derivatization->check_derivatization optimize_extraction->check_extraction concentrate_sample->check_concentration check_column Column OK? check_injector->check_column Yes clean_injector Clean/replace liner & septum Check for leaks check_injector->clean_injector No check_detector Detector Settings Optimal? check_column->check_detector Yes maintain_column Trim or replace column Check for clogs check_column->maintain_column No optimize_detector Optimize MS parameters Check FID gas flows check_detector->optimize_detector No signal_restored Signal Restored check_detector->signal_restored Yes clean_injector->check_injector maintain_column->check_column optimize_detector->check_detector

Caption: Troubleshooting workflow for low or no FAME signal.

FAME_Analysis_Workflow start Start: Lipid Sample extraction Lipid Extraction start->extraction end End: Data Analysis derivatization Derivatization to FAMEs extraction->derivatization cleanup Sample Cleanup (e.g., SPE) derivatization->cleanup gc_analysis GC-MS/FID Analysis cleanup->gc_analysis data_processing Data Processing & Integration gc_analysis->data_processing data_processing->end

Caption: General experimental workflow for FAME analysis.

References

Preventing isomerization of fatty acids during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of fatty acids during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is fatty acid isomerization and why is it a concern during sample preparation?

A1: Fatty acid isomerization refers to the change in the structure of a fatty acid, specifically the alteration of the double bond's position (positional isomerization) or its geometric configuration (cis/trans isomerization).[1] This is a significant concern because the biological functions of fatty acids are determined by their specific isomeric forms.[2][3][4] Isomerization during sample preparation can lead to inaccurate quantification and misidentification of fatty acids, ultimately compromising experimental results and their interpretation.

Q2: What are the primary causes of fatty acid isomerization during sample preparation?

A2: Several factors can induce isomerization during sample preparation, including:

  • Heat: High temperatures used during extraction, derivatization, or analysis can promote the conversion of cis double bonds to the more stable trans configuration.[5][6]

  • Acid and Base Catalysis: Strong acids (e.g., boron trifluoride-methanol, BF₃-MeOH) and bases used in common derivatization methods can cause both positional and geometric isomerization.[7][8][9]

  • Light Exposure: Exposure to UV light can contribute to the degradation and isomerization of polyunsaturated fatty acids (PUFAs).[10][11]

  • Oxidation: Oxidative processes can lead to the formation of various byproducts and contribute to the degradation of fatty acids, which can be mistaken for isomerization.[10][12]

Q3: How can I minimize isomerization during the derivatization step?

A3: The derivatization step is a critical point where isomerization can occur. To minimize this, consider the following:

  • Use Mild Derivatization Reagents: Opt for milder reagents that require less harsh conditions. For instance, using diazomethane (B1218177) or a mild acid-catalyzed method with sulfuric acid in methanol (B129727) (H₂SO₄-MeOH) is preferable to stronger acids like BF₃-MeOH, especially for sensitive fatty acids like furan (B31954) fatty acids.[13]

  • Optimize Reaction Conditions: Lowering the reaction temperature and shortening the incubation time can significantly reduce the risk of isomerization. For example, when quantifying conjugated linoleic acid (CLA) isomers, lowering the derivatization temperature from 95 °C to room temperature can prevent cis to trans isomerization.[5]

  • Consider Alternative Derivatization Methods: For certain applications, derivatization to picolinyl esters or 4,4-dimethyloxazoline (DMOX) derivatives can help to locate double bonds, though these methods can be labor-intensive.[2]

Troubleshooting Guides

Issue 1: I am observing unexpected trans fatty acid peaks in my chromatogram.

Possible Cause: Your sample preparation protocol, particularly the derivatization step, may be inducing cis-to-trans isomerization. This is common when using harsh, acid-catalyzed methylation methods at high temperatures.[5][8]

Troubleshooting Steps:

  • Review Your Derivatization Method: If you are using a strong acid catalyst like BF₃-methanol, consider switching to a milder alternative.

  • Lower the Reaction Temperature: Reduce the temperature of your derivatization reaction. Many protocols can be optimized to run at lower temperatures (e.g., room temperature or 50-60°C) for a slightly longer duration.[5][7]

  • Use a Base-Catalyzed Method: For transesterification of glycerolipids, a base-catalyzed method (e.g., with sodium methoxide) can be gentler and less likely to cause isomerization of conjugated fatty acids.[14]

  • Protect from Light: Ensure your samples are protected from light throughout the preparation process, as photolytic effects can contribute to isomerization.[10]

Issue 2: My results show a loss of polyunsaturated fatty acids (PUFAs) or the appearance of unknown peaks.

Possible Cause: PUFAs are highly susceptible to oxidation, which can lead to their degradation and the formation of artifact peaks.[10][11] This can be exacerbated by heat, light, and the presence of metal ions.

Troubleshooting Steps:

  • Work at Low Temperatures: Whenever possible, keep your samples on ice or in a cold room during extraction and processing. Flash-freezing samples in liquid nitrogen immediately after collection is ideal.[10][15]

  • Use Antioxidants: Add an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvents to prevent oxidative degradation.[10][12]

  • Use an Inert Atmosphere: Process samples under an inert gas like nitrogen or argon to minimize exposure to oxygen.[10]

  • Store Samples Properly: Store lipid extracts at -20°C or, for long-term storage, at -80°C under an inert atmosphere and protected from light.[10][15]

Data Presentation

Table 1: Comparison of Common Derivatization Methods and their Propensity for Isomerization

Derivatization MethodReagentsTypical ConditionsIsomerization RiskNotes
Acid-Catalyzed (Strong) Boron Trifluoride in Methanol (BF₃-MeOH)80-100°C, 5-60 minHighCan cause significant isomerization, especially of conjugated fatty acids.[8][9][13]
Acid-Catalyzed (Mild) Sulfuric Acid in Methanol (H₂SO₄-MeOH)50-80°C, 1-2 hoursModerateMilder than BF₃-MeOH, but can still cause some isomerization.[13][16]
Base-Catalyzed Sodium Methoxide (NaOMe) or Potassium Hydroxide (KOH) in MethanolRoom temp - 50°C, 10-30 minLowGenerally preserves double bond geometry; does not methylate free fatty acids.[8][14]
Diazomethane Diazomethane (CH₂N₂)Room Temperature, rapidVery LowHighly efficient and mild, but toxic and explosive, requiring special precautions.[13]

Experimental Protocols

Protocol 1: Mild Acid-Catalyzed Methylation for Fatty Acid Analysis

This protocol is designed to minimize isomerization by using milder acidic conditions and lower temperatures.

Materials:

  • Lipid extract

  • 2% (v/v) Sulfuric acid in anhydrous methanol

  • n-Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

  • Glass reaction tubes with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Place the dried lipid extract (1-10 mg) into a glass reaction tube.

  • Reagent Addition: Add 1 mL of 2% sulfuric acid in anhydrous methanol to the tube.

  • Reaction: Securely cap the tube and heat at 50°C for 2 hours in a heating block or water bath.

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of n-hexane and 0.5 mL of saturated NaCl solution.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane (B92381) layer containing the fatty acid methyl esters (FAMEs) to a clean vial.

  • Repeat Extraction: Repeat the extraction (step 4) with another 1 mL of n-hexane and combine the hexane layers.

  • Drying: Dry the combined hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate to the vial and swirling.

  • Analysis: The FAMEs are now ready for analysis by Gas Chromatography (GC).

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_prevention Isomerization Prevention Steps Sample Biological Sample Extraction Lipid Extraction (Low Temp, Antioxidants) Sample->Extraction Derivatization Mild Derivatization (e.g., H₂SO₄-MeOH, 50°C) Extraction->Derivatization Purification FAME Purification Derivatization->Purification GC_Analysis Gas Chromatography (GC) Analysis Purification->GC_Analysis Data_Processing Data Processing and Quantification GC_Analysis->Data_Processing Low_Temp Low Temperature Low_Temp->Extraction Antioxidants Use of Antioxidants Antioxidants->Extraction Mild_Reagents Mild Reagents Mild_Reagents->Derivatization Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Extraction

Caption: Workflow for fatty acid analysis with key steps to prevent isomerization.

decision_tree Start Suspected Isomerization (e.g., unexpected trans peaks) Check_Deriv Review Derivatization Method Start->Check_Deriv Harsh_Acid Using Strong Acid (e.g., BF₃-MeOH)? Check_Deriv->Harsh_Acid High_Temp High Reaction Temperature? Harsh_Acid->High_Temp No Switch_Method Action: Switch to Milder Method (e.g., H₂SO₄-MeOH or Base-Catalyzed) Harsh_Acid->Switch_Method Yes Lower_Temp Action: Reduce Temperature and/or Time High_Temp->Lower_Temp Yes Check_Storage Review Sample Storage and Handling High_Temp->Check_Storage No Reanalyze Re-analyze Sample Switch_Method->Reanalyze Lower_Temp->Reanalyze Oxidation_Risk Potential for Oxidation? (e.g., no antioxidant, air exposure) Check_Storage->Oxidation_Risk Improve_Handling Action: Use Antioxidants, Inert Atmosphere, Low Temp Oxidation_Risk->Improve_Handling Yes Oxidation_Risk->Reanalyze No Improve_Handling->Reanalyze

Caption: Troubleshooting decision tree for addressing fatty acid isomerization.

References

Selecting the optimal GC column for separating branched and straight-chain FAMEs.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on selecting the optimal Gas Chromatography (GC) column for the separation of branched and straight-chain Fatty Acid Methyl Esters (FAMEs).

Frequently Asked Questions (FAQs)

Q1: Why is GC column selection so critical for separating branched and straight-chain FAMEs?

A1: The selection of the GC column, specifically its stationary phase, is the most critical factor influencing the separation of FAME isomers.[1] Branched-chain FAMEs (e.g., iso and anteiso) and their straight-chain counterparts often have very similar boiling points, making their separation by non-polar columns challenging.[2] The polarity of the stationary phase governs the selectivity, which is the column's ability to differentiate between these closely related structures. An inappropriate column can lead to co-elution, resulting in inaccurate identification and quantification.

Q2: What are the primary types of GC columns recommended for separating branched and straight-chain FAMEs?

A2: The two main types of capillary GC columns used for this application are highly polar and non-polar columns.

  • Highly Polar Columns: These are generally the columns of choice for resolving complex FAME isomers, including branched-chain and straight-chain FAMEs.[3][4]

    • Stationary Phase: The most effective are high-percentage cyanopropyl siloxane phases (e.g., HP-88, Rt-2560, CP-Sil 88, DB-23).[3][5][6] These phases provide excellent selectivity based on differences in polarity and molecular shape.

  • Non-Polar Columns: While less common for detailed isomer separation, non-polar columns can be used for separating FAMEs based on their boiling points.[2]

    • Stationary Phase: Typically, these are phenyl methyl silicone phases (e.g., Equity-1, HP-5MS).[2][7] They are often used in bacterial FAME analysis for pattern recognition.[2]

Q3: When should I choose a highly polar cyanopropyl column?

A3: A highly polar cyanopropyl column is the optimal choice when your primary objective is to achieve baseline separation of branched-chain isomers (e.g., iso and anteiso) from each other and from their straight-chain homologues.[5] These columns are essential for applications requiring detailed structural elucidation and accurate quantification of individual branched-chain fatty acids, which is common in microbial identification and lipidomics research.

Q4: Are there situations where a non-polar column is preferable?

A4: A non-polar column may be suitable for initial screening or when analyzing less complex mixtures where the primary goal is to separate FAMEs by their carbon number and boiling point.[2] In some standardized methods for bacterial identification, a non-polar column is used to generate a reproducible FAME profile for library matching.[1]

GC Column Selection and Performance

Choosing the right column requires considering the stationary phase chemistry, column dimensions, and the specific requirements of your analysis.

Column Stationary Phase Comparison
Stationary Phase TypeCommon Trade NamesPolarityPrimary Separation MechanismBest Suited For
High-Percentage Cyanopropyl Siloxane HP-88, Rt-2560, SP-2560, CP-Sil 88, DB-23Highly PolarDipole-dipole interactions, molecular shapeHigh-resolution separation of branched-chain, positional, and geometric (cis/trans) FAME isomers.[4][8]
Polyethylene Glycol (PEG) DB-Wax, Omegawax, FAMEWAXPolarPolarity, hydrogen bondingGeneral FAME analysis, separation by carbon chain length and degree of unsaturation. Less effective for branched-chain isomers.
Phenyl Methyl Silicone Equity-1, HP-5MS, DB-5msNon-Polar to Mid-PolarBoiling point, van der Waals forcesSeparation of FAMEs by boiling point, useful for bacterial FAME profiling.[1][2]

Column Selection Workflow

A Start: Define Analytical Goal B High-Resolution Isomer Separation (e.g., iso vs. anteiso vs. straight) A->B C General FAME Profiling (by chain length & unsaturation) A->C D Boiling Point-Based Separation (e.g., Bacterial ID) A->D E Select Highly Polar Cyanopropyl Column (e.g., HP-88, Rt-2560) B->E F Select Polar PEG Column (e.g., DB-Wax, FAMEWAX) C->F G Select Non-Polar Phenyl Methyl Silicone Column (e.g., Equity-1, HP-5MS) D->G H Optimize Method (Temperature Program, Flow Rate) E->H F->H G->H

A flowchart to guide GC column selection for FAME analysis.

Experimental Protocols

Below are detailed methodologies for the analysis of branched and straight-chain FAMEs using both highly polar and non-polar GC columns.

Protocol 1: High-Resolution Separation on a Highly Polar Cyanopropyl Column

This protocol is optimized for the detailed separation of iso, anteiso, and straight-chain FAMEs.

  • Sample Preparation (from Bacterial Cells):

    • Harvest approximately 40 mg of bacterial cells from a culture plate.

    • Saponification: Add 1.0 mL of a saponification reagent (e.g., 45g NaOH in 150 mL methanol (B129727) and 150 mL water) to the cells. Seal the tube and heat in a boiling water bath for 30 minutes, with vigorous vortexing every 5-10 minutes.[9]

    • Methylation: Cool the tube and add 2.0 mL of a methylation reagent (e.g., 325 mL 6.0 N HCl in 275 mL methanol). Seal and heat at 80°C for 10 minutes.[9]

    • Extraction: After cooling, add 1.25 mL of an extraction solvent (e.g., 1:1 hexane:methyl tert-butyl ether). Mix gently for 10 minutes.

    • Phase Separation: Centrifuge to separate the phases and transfer the upper organic layer containing the FAMEs to a clean vial for GC analysis.

  • GC-FID Conditions:

    • Column: Agilent J&W HP-88, 100 m x 0.25 mm ID, 0.20 µm film thickness (or equivalent highly polar cyanopropyl column).

    • Carrier Gas: Hydrogen or Helium.

    • Inlet Temperature: 250°C.

    • Split Ratio: 100:1.

    • Oven Temperature Program:

      • Initial temperature: 140°C, hold for 5 minutes.

      • Ramp 1: 4°C/min to 240°C.

      • Hold at 240°C for 15 minutes.

    • Detector: Flame Ionization Detector (FID) at 260°C.

Protocol 2: FAME Profiling on a Non-Polar Column

This protocol is suitable for generating a boiling point-based profile of bacterial FAMEs.

  • Sample Preparation: Follow the same sample preparation procedure as in Protocol 1.

  • GC-FID Conditions:

    • Column: Equity-1, 15 m x 0.10 mm ID, 0.10 µm film thickness (or equivalent non-polar column).[2]

    • Carrier Gas: Hydrogen at a constant velocity of 45 cm/sec.[2]

    • Inlet Temperature: 280°C.[2]

    • Split Ratio: 200:1.[2]

    • Oven Temperature Program:

      • Initial temperature: 175°C.

      • Ramp: 30°C/min to 275°C.

      • Hold at 275°C for 1 minute.[2]

    • Detector: FID at 280°C.[2]

Troubleshooting Guide

Encountering issues during the separation of branched and straight-chain FAMEs is common. This guide addresses specific problems in a question-and-answer format.

Q: I am observing co-elution between a branched-chain FAME and a straight-chain FAME. What should I do?

A: Co-elution is a common challenge. Here is a systematic approach to troubleshoot this issue:

  • Confirm Co-elution: If using a mass spectrometer (MS) detector, examine the mass spectra across the peak. A change in ion ratios indicates the presence of more than one compound.[5][7] With an FID, peak fronting or shouldering can suggest co-elution.[10]

  • Optimize the Temperature Program:

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., from 4°C/min to 2°C/min) increases the interaction time of the analytes with the stationary phase, which can significantly improve resolution.[5]

    • Lower the Initial Temperature: Starting the oven at a lower temperature can enhance the separation of earlier eluting peaks.[7]

  • Adjust Carrier Gas Flow Rate: Ensure the carrier gas linear velocity is optimal for your column dimensions and carrier gas type to maximize efficiency.

  • Consider a Different Column: If method optimization fails, the selectivity of your column may be insufficient. If you are not already using a highly polar cyanopropyl column, switching to one is highly recommended for resolving these isomers.[8]

Q: My peaks for branched-chain FAMEs are broad or tailing. What could be the cause?

A: Poor peak shape can result from several factors:

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or increasing the split ratio.[7]

  • Active Sites in the Inlet or Column: Active sites can cause polar analytes to tail. Ensure you are using a deactivated inlet liner and that the column has not been degraded.

  • Improper Column Installation: An incorrect column installation in the inlet or detector can lead to peak tailing.

Q: I'm seeing ghost peaks in my chromatograms after analyzing samples containing branched-chain FAMEs. What is their origin?

A: Ghost peaks are typically caused by contamination or carryover.

  • Sample Carryover: High molecular weight lipids from your sample may not have eluted during the previous run and are now slowly eluting. Extend the run time or add a high-temperature bake-out step at the end of your temperature program to ensure all components have eluted.

  • Contaminated Inlet: The septum or inlet liner may be contaminated. Regular replacement of these consumables is crucial.

  • Syringe Contamination: The autosampler syringe may have carryover. Implement a more rigorous syringe washing protocol between injections.

Troubleshooting Workflow for Co-elution

A Problem: Co-eluting Peaks B Is Mass Spectrometry (MS) available? A->B C Examine mass spectra across the peak for varying ion ratios B->C Yes D Observe peak shape for fronting or shouldering B->D No E Optimize GC Method C->E D->E F Reduce oven temperature ramp rate E->F G Lower initial oven temperature E->G H Optimize carrier gas flow rate E->H I Is separation adequate? F->I G->I H->I J Change GC Column I->J No L Problem Resolved I->L Yes K Select a column with a different stationary phase (e.g., highly polar cyanopropyl) J->K K->L

A logical workflow for troubleshooting co-elution issues.

References

Validation & Comparative

Distinguishing Methyl 10-methylhexadecanoate from its Structural Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical techniques to distinguish Methyl 10-methylhexadecanoate from its structural isomers, focusing on gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.

Introduction to this compound and its Isomers

This compound is a branched-chain fatty acid methyl ester (FAME) with the chemical formula C₁₈H₃₆O₂. Its structural isomers are other methyl-branched hexadecanoates where the methyl group is located at different positions along the carbon chain (e.g., Methyl 2-methylhexadecanoate, Methyl 15-methylhexadecanoate). Differentiating these isomers is crucial as the position of the methyl branch can significantly influence their physical, chemical, and biological properties.

Comparative Analysis of Analytical Techniques

The differentiation of these closely related isomers relies on subtle differences in their physicochemical properties, which can be elucidated using a combination of chromatographic and spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The separation on a GC column is based on the compound's boiling point and its interaction with the stationary phase, while the mass spectrometer provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in structural elucidation.

Elution Profile: The retention time of methyl-branched FAMEs is influenced by the position of the methyl group. Generally, isomers with branching closer to the center of the carbon chain tend to have slightly shorter retention times on nonpolar columns compared to those with branching closer to the ends.

Mass Spectrometry Fragmentation: Electron Ionization (EI) is a common ionization technique used in GC-MS. The mass spectra of FAMEs show characteristic fragmentation patterns. A prominent peak at m/z 74, resulting from a McLafferty rearrangement, is indicative of a methyl ester. The molecular ion peak (M⁺) for this compound and its isomers is at m/z 284.5. However, this peak can be weak or absent in EI spectra. Soft ionization techniques, such as Field Ionization (FI), can be employed to obtain a clear molecular ion peak.

The key to distinguishing positional isomers lies in the analysis of the fragmentation pattern. Cleavage adjacent to the branch point can produce characteristic ions. For example, a fragment ion at m/z 88 is often indicative of a methyl branch at the C-2 position. The relative intensities of other fragment ions can also provide clues to the branching position.

IsomerKovats Retention Index (Standard Non-polar)Key Mass Spectral Fragments (m/z)
Methyl 2-methylhexadecanoate194488 (prominent), 101, 57, 55, 69
This compoundNot available74, 87, 143, 199, 241
Methyl 15-methylhexadecanoate1970, 1974, 1975.674, 87, 143, 241

Note: The availability of comprehensive and directly comparable data for all isomers is limited. The data presented is compiled from various sources and should be used as a general guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it an invaluable tool for unambiguous structure determination. Both ¹H and ¹³C NMR are used to differentiate isomers.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows characteristic signals for the methyl ester protons (a singlet around 3.67 ppm), the terminal methyl group of the main chain (a triplet around 0.88 ppm), and the branching methyl group (a doublet). The chemical shift and splitting pattern of the methine proton at the branch point are also diagnostic.

¹³C NMR Spectroscopy: ¹³C NMR provides information on each unique carbon atom in the molecule. The chemical shift of the carbon atom bearing the methyl group and the methyl group carbon itself are highly dependent on their position in the chain.

¹H NMR Data for this compound:

  • ~3.67 ppm (s, 3H): -OCH₃

  • ~2.30 ppm (t, 2H): -CH₂-COO-

  • ~1.62 ppm (m, 2H): -CH₂-CH₂-COO-

  • ~1.25 ppm (br s): Methylene chain protons (-CH₂-)n

  • ~0.88 ppm (t): Terminal -CH₃

  • Doublet for the branching -CH₃

A specific spectrum for this compound is available, allowing for direct comparison.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying functional groups present in a molecule. While it is less powerful than GC-MS and NMR for distinguishing between positional isomers of FAMEs, it can provide confirmatory information. All isomers will show characteristic absorptions for the ester carbonyl group (C=O stretch) around 1740 cm⁻¹ and C-O stretching vibrations. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between isomers, but these are often difficult to interpret without reference spectra.

Experimental Protocols

GC-MS Analysis

Sample Preparation:

  • Dissolve the FAME sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • If the sample is a mixture, consider a pre-purification step if necessary.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet: Split/splitless injector, 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV. For molecular ion confirmation, Field Ionization (FI) can be used.

  • Mass Range: m/z 40-500.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified FAME isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be required compared to ¹H NMR.

FTIR Spectroscopy

Sample Preparation:

  • For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Alternatively, the sample can be dissolved in a volatile solvent, and a thin film can be cast on a salt plate by evaporating the solvent.

Instrumentation and Conditions:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the differentiation of this compound from its structural isomers.

Differentiation_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Confirmatory Analysis cluster_3 Data Interpretation & Identification Sample FAME Isomer Mixture GCMS GC-MS Analysis Sample->GCMS Separation & Initial ID FTIR FTIR Spectroscopy Sample->FTIR Functional Group Confirmation NMR NMR Spectroscopy (¹H and ¹³C) GCMS->NMR For Ambiguous Results Data_Analysis Compare Retention Times, Fragmentation Patterns, Chemical Shifts, and IR Spectra GCMS->Data_Analysis Retention Time & Mass Spectrum NMR->Data_Analysis Detailed Structural Information FTIR->Data_Analysis IR Spectrum Identification Isomer Identification Data_Analysis->Identification

Caption: Workflow for distinguishing structural isomers of this compound.

Conclusion

The definitive identification of this compound from its structural isomers requires a multi-technique approach. GC-MS provides excellent separation and initial identification based on retention times and fragmentation patterns. NMR spectroscopy, particularly ¹³C NMR, is the most powerful tool for unambiguous structure determination by providing detailed information on the carbon skeleton. FTIR serves as a rapid and straightforward method for confirming the presence of the ester functional group. By combining the data from these techniques, researchers can confidently distinguish between the various positional isomers of methyl-branched hexadecanoates.

Decoding Fatty Acid Structures: A Comparative Analysis of Mass Spectra of Branched vs. Straight-Chain Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate structural elucidation of fatty acids is paramount. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this purpose, providing a wealth of information based on the fragmentation patterns of fatty acid methyl esters (FAMEs). This guide offers a detailed comparison of the electron ionization (EI) mass spectra of straight-chain, iso-branched, and anteiso-branched FAMEs, highlighting the key diagnostic ions that enable their differentiation. The guide also provides a comprehensive experimental protocol for FAME analysis by GC-MS.

Distinguishing Features in Mass Spectra

The primary distinction in the mass spectra of straight-chain and branched-chain FAMEs lies in the fragmentation patterns resulting from the different carbon skeleton structures. While straight-chain FAMEs exhibit a characteristic series of fragment ions due to the cleavage of successive C-C bonds, branched-chain FAMEs generate unique ions resulting from cleavages at the branching point.

Straight-Chain Fatty Acid Methyl Esters (n-FAMEs)

The mass spectra of n-FAMEs are characterized by a series of abundant fragment ions separated by 14 atomic mass units (amu), corresponding to the loss of methylene (B1212753) (-CH2-) groups. The most prominent feature is often the McLafferty rearrangement product at a mass-to-charge ratio (m/z) of 74. This ion is formed by the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-gamma carbon-carbon bond. Another significant ion is observed at m/z 87, resulting from a beta-cleavage. While the molecular ion (M+) peak may be visible, it is often of low intensity, especially for longer chain FAMEs.

Branched-Chain Fatty Acid Methyl Esters (br-FAMEs)

The presence of a methyl branch along the fatty acid chain introduces preferential fragmentation pathways, leading to characteristic diagnostic ions that can pinpoint the location and type of branching. The two most common types of methyl branching are iso (a methyl group on the penultimate carbon) and anteiso (a methyl group on the antepenultimate carbon).

Iso-Branched FAMEs: The defining characteristic in the mass spectrum of an iso-branched FAME is a prominent ion resulting from the loss of a propyl group ([M-43]+), which corresponds to the cleavage at the tertiary carbon of the terminal isopropyl group.[1][2][3] This fragment is typically of high abundance, making it a reliable indicator of iso-branching.[1][2][3]

Anteiso-Branched FAMEs: Anteiso-branched FAMEs exhibit two key diagnostic ions corresponding to cleavages on either side of the methyl branch.[1][2][3] These are the loss of an ethyl group ([M-29]+) and the loss of a sec-butyl group ([M-57]+).[1][2][3] The presence of both of these ions is a strong indication of an anteiso-branching structure. Additionally, a fragment ion at m/z 115 is often more prominent in anteiso isomers compared to iso isomers.[1][3]

Quantitative Data Summary

The following table summarizes the key diagnostic ions for distinguishing between straight-chain, iso-branched, and anteiso-branched FAMEs based on their electron ionization mass spectra.

FAME TypeKey Diagnostic Ion(s) (m/z)DescriptionTypical Relative Abundance
Straight-Chain (n-FAME) 74McLafferty RearrangementHigh
87β-CleavageModerate to High
[M-31]Loss of a methoxy (B1213986) groupVariable
Iso-Branched [M-43]Loss of a propyl group (C3H7)Prominent (often 30-100% of base peak)[1][2]
Anteiso-Branched [M-29]Loss of an ethyl group (C2H5)Prominent (often 20-100% of base peak)[1][2]
[M-57]Loss of a sec-butyl group (C4H9)Prominent (often 20-100% of base peak)[1][2]
115Cyclization product around the esterMore prominent than in iso-FAMEs[1][3]

Experimental Protocols

This section outlines a standard protocol for the analysis of fatty acids as their methyl esters by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction and Saponification
  • Homogenization: Weigh 25-50 mg of the biological tissue or sample and homogenize it in a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).[1]

  • Phase Separation: Add deionized water to the homogenate to induce phase separation. Vortex the mixture thoroughly.

  • Lipid Collection: Centrifuge the sample to achieve clear phase separation. Carefully collect the lower organic layer containing the lipids using a Pasteur pipette and transfer it to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Fatty Acid Methylation (Acid-Catalyzed Esterification)
  • Reagent Addition: Add 1-2 mL of 1-5% sulfuric or hydrochloric acid in methanol to the dried lipid extract.[1]

  • Reaction: Tightly cap the tube, flush with nitrogen, and heat at 60-85°C for 1-2 hours in a heating block or water bath.[1]

  • Extraction: After cooling to room temperature, add 1 mL of deionized water and 1 mL of hexane (B92381) (or heptane) to the tube.

  • FAME Collection: Vortex the mixture vigorously for 1 minute and then centrifuge to separate the phases. Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis.[1]

GC-MS Analysis

The following are typical GC-MS operating conditions for FAME analysis. Parameters may need to be optimized for specific instruments and applications.

Parameter Setting
Gas Chromatograph (GC)
ColumnPolar capillary column (e.g., HP-88, DB-FATWAX UI, 30-60 m x 0.25 mm ID, 0.20-0.25 µm film thickness)[4]
Carrier GasHelium at a constant flow rate (e.g., 1.2 mL/min)[4]
Injection ModeSplitless or Split (e.g., 20:1)
Injector Temperature220-250°C[2]
Oven Temperature ProgramInitial temperature of 70°C, ramp at 10°C/min to 170°C, then ramp at 5°C/min to 220°C, hold for 10-20 min.[2]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-550
Ion Source Temperature230°C
Transfer Line Temperature240°C

Visualization of Fragmentation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the characteristic fragmentation pathways for a straight-chain and a branched-chain FAME.

StraightChainFAME cluster_molecule Methyl Palmitate (n-C16:0 FAME) cluster_fragments Characteristic Fragments Molecule CH3(CH2)14COOCH3 m/z 74 m/z 74 (McLafferty Rearrangement) Molecule->m/z 74 γ-H transfer m/z 87 m/z 87 (β-Cleavage) Molecule->m/z 87 Cleavage M-31 [M-31]+ (Loss of OCH3) Molecule->M-31 α-Cleavage

Fragmentation of a straight-chain FAME.

BranchedChainFAME cluster_iso Iso-Methyl Palmitate cluster_anteiso Anteiso-Methyl Palmitate Iso_Molecule CH3CH(CH3)(CH2)12COOCH3 M-43 [M-43]+ (Loss of C3H7) Iso_Molecule->M-43 Cleavage at branch Anteiso_Molecule CH3CH2CH(CH3)(CH2)11COOCH3 M-29 [M-29]+ (Loss of C2H5) Anteiso_Molecule->M-29 Cleavage M-57 [M-57]+ (Loss of C4H9) Anteiso_Molecule->M-57 Cleavage

Fragmentation of branched-chain FAMEs.

References

Unlocking Molecular Structures: A Comparative Guide to Cross-Validation of GC-MS and NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise elucidation of molecular structures is a cornerstone of scientific advancement. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerhouse analytical techniques that, when used in concert, provide a comprehensive and robust approach to structural determination. This guide offers an objective comparison of their capabilities, detailed experimental protocols, and a clear workflow for the cross-validation of their data, empowering confident structural assignments.

The true analytical strength in structural elucidation lies not in the singular application of a powerful technique, but in the synergistic integration of complementary methods.[1][2][3] GC-MS provides sensitive detection and fragmentation information, offering insights into molecular weight and substructures.[2][4][5] In contrast, NMR spectroscopy delivers a detailed map of the carbon-hydrogen framework, revealing intricate details about atomic connectivity and stereochemistry.[2][3] By cross-validating the orthogonal data from these two techniques, researchers can achieve a higher degree of confidence in their structural assignments.[1][3]

At a Glance: GC-MS vs. NMR for Structural Elucidation

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separates volatile compounds based on their partitioning between a stationary and mobile phase, followed by ionization and mass-based detection and identification.[4][5]Exploits the magnetic properties of atomic nuclei in a magnetic field to provide detailed information about molecular structure, dynamics, and environment.[4][5]
Primary Strengths High sensitivity for volatile compounds, excellent separation of complex mixtures, and definitive identification of known compounds through mass spectral libraries.[6]Provides detailed information on the carbon-hydrogen framework, unambiguous structural confirmation, and the ability for absolute quantification without a specific reference standard (qNMR).[6][7]
Primary Weaknesses Limited to volatile and thermally stable analytes; can sometimes provide limited structural information for unknown compounds.[1]Lower sensitivity compared to GC-MS, potential for signal overlap in complex mixtures, and higher equipment and maintenance costs.[1][6]
Typical Limit of Detection (LOD) Low ng/mL to µg/mL range for volatile impurities.[6]Approximately 2 µg/mL, which is about 100-fold less sensitive than GC-MS methods.[8]
Sample Type Volatile and thermally stable compounds.Soluble compounds in a suitable deuterated solvent.

Experimental Protocols for Integrated Analysis

A robust cross-validation strategy necessitates meticulous planning in sample preparation and data acquisition to ensure the data from both platforms are comparable and complementary.[1]

Sample Preparation

A common approach for metabolomics and natural product analysis involves a biphasic extraction using a methanol/chloroform/water solvent system. This method effectively separates polar and nonpolar metabolites. Following extraction, the sample is divided for parallel analysis on both GC-MS and NMR platforms.[1]

GC-MS Sample Preparation:

  • Derivatization: To increase the volatility of polar metabolites containing functional groups such as -OH, -NH, and -SH, a derivatization step is often required. A common method is silylation using agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Solvent Exchange: The sample is dried down and reconstituted in a solvent suitable for GC injection, such as hexane (B92381) or ethyl acetate.

  • Internal Standard: An internal standard is added for retention time locking and relative quantification.

NMR Sample Preparation:

  • Solvent Evaporation: The sample aliquot is dried under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitution: The dried sample is reconstituted in a deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) containing a known concentration of an internal standard, such as trimethylsilylpropanoic acid (TSP) for aqueous samples or tetramethylsilane (B1202638) (TMS) for organic samples.

  • Transfer: The reconstituted sample is then transferred to an NMR tube.

Data Acquisition

GC-MS Analysis:

  • Gas Chromatograph (GC): The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a 30 m x 0.25 mm DB-5ms column). A temperature gradient is applied to elute compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometer (MS): As compounds elute from the GC column, they enter the ion source of the mass spectrometer (typically using electron ionization - EI). The molecules are fragmented, and the resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

NMR Analysis:

  • A suite of NMR experiments is typically performed to gain comprehensive structural information.

  • 1D ¹H NMR: Provides information about the number of different types of protons and their chemical environments.

  • 1D ¹³C NMR: Shows the number of different types of carbon atoms.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is crucial for stereochemical assignments.

Data Presentation and Cross-Validation

The integration of GC-MS and NMR datasets is pivotal for successful cross-validation.[1] This process typically involves a combination of database searching, statistical analysis, and manual interpretation.[1]

Quantitative Data Summary

The following table illustrates how quantitative data from both techniques can be presented for a hypothetical analysis of a plant extract.

MetaboliteGC-MS (Relative Peak Area)¹H NMR (Relative Concentration)
Alanine1.251.30
Valine0.890.92
Succinic Acid2.102.05
Fructose3.503.45
Caffeic Acid1.78Not Detected
QuercetinNot Detected1.15

This table highlights the complementary nature of the two techniques. GC-MS is highly effective for identifying and quantifying volatile and semi-volatile compounds like amino acids and organic acids. In contrast, NMR can readily detect larger, non-volatile compounds like quercetin, which may not be amenable to GC-MS analysis without derivatization.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for integrated GC-MS and NMR analysis and the logical workflow for data cross-validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Biphasic Extraction (Methanol/Chloroform/Water) Sample->Extraction Split Sample Splitting Extraction->Split Derivatization Derivatization Split->Derivatization Solvent_Exchange Solvent Evaporation & Reconstitution in Deuterated Solvent Split->Solvent_Exchange GCMS_Analysis GC-MS Data Acquisition Derivatization->GCMS_Analysis Data_Processing Data Processing & Feature Extraction GCMS_Analysis->Data_Processing NMR_Analysis NMR Data Acquisition (1D & 2D Experiments) Solvent_Exchange->NMR_Analysis NMR_Analysis->Data_Processing

Caption: Experimental workflow for combined GC-MS and NMR analysis.

logical_workflow cluster_gcms_data GC-MS Data cluster_nmr_data NMR Data cluster_validation Cross-Validation cluster_confirmation Confirmation Molecular_Ion Molecular Ion Peak (M+) Hypothesized_Structure Hypothesized Structure Molecular_Ion->Hypothesized_Structure Fragmentation Fragmentation Pattern Fragmentation->Hypothesized_Structure Database_Search Mass Spectral Library Search Database_Search->Hypothesized_Structure Chemical_Shifts Chemical Shifts (¹H, ¹³C) Chemical_Shifts->Hypothesized_Structure Coupling_Constants Coupling Constants (J-coupling) Coupling_Constants->Hypothesized_Structure Connectivity 2D Correlations (COSY, HSQC, HMBC) Connectivity->Hypothesized_Structure Stereochemistry NOESY Correlations Stereochemistry->Hypothesized_Structure Confirmed_Structure Confirmed Structure Hypothesized_Structure->Confirmed_Structure Consistency Check

Caption: Logical workflow for cross-validation of GC-MS and NMR data.

The cross-validation process is iterative. A hypothesized structure derived from the interpretation of both datasets is continually refined until all the experimental data are in agreement. For instance, the molecular weight determined by GC-MS must be consistent with the molecular formula derived from the NMR data. Similarly, the fragmentation patterns observed in the mass spectrum should be explainable by the connectivity established through 2D NMR experiments.

Conclusion

The combination of GC-MS and NMR spectroscopy provides a powerful and synergistic approach for the unambiguous structural elucidation of unknown compounds. While GC-MS offers exceptional sensitivity and separation for volatile compounds, NMR provides unparalleled detail of the molecular framework. By employing a carefully planned integrated workflow and cross-validating the orthogonal datasets, researchers can overcome the limitations of each individual technique and achieve a high level of confidence in their structural assignments. This integrated approach is invaluable in fields such as drug discovery, metabolomics, and natural product chemistry, where accurate structural information is paramount for progress.

References

Comparison of different ionization techniques for the analysis of FAMEs.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of Fatty Acid Methyl Esters (FAMEs) is paramount for applications ranging from lipidomics and biofuel characterization to food quality control and microbial identification.[1] The choice of ionization technique in mass spectrometry is a critical decision that dictates the sensitivity, selectivity, and structural information obtainable from an analysis. This guide provides an objective comparison of common ionization techniques for FAME analysis, supported by experimental data and detailed protocols.

Fatty acids are typically derivatized to FAMEs to increase their volatility and thermal stability, making them amenable to gas chromatography (GC) and improving peak shape for more accurate analysis.[2][3][4] This guide will focus on the ionization techniques coupled with both GC and Liquid Chromatography (LC) platforms.

Overview of Key Ionization Techniques

The primary ionization techniques for FAME analysis can be broadly categorized as "hard" or "soft". Hard ionization methods, like Electron Ionization (EI), impart high energy to the analyte, leading to extensive fragmentation.[5] This is useful for structural elucidation but may result in a weak or absent molecular ion.[6][7] Conversely, soft ionization techniques such as Chemical Ionization (CI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI) impart less energy, producing intact molecular or pseudo-molecular ions, which are ideal for molecular weight determination and quantification.[2][4][5]

Comparative Performance of Ionization Techniques

The selection of an appropriate ionization source depends heavily on the analytical objective, whether it is identifying unknown FAMEs, quantifying specific FAMEs in a complex matrix, or determining the position of double bonds.

Technique Typical Platform Ionization Principle Fragmentation Molecular Ion Key Advantages Key Disadvantages
Electron Ionization (EI) GC-MSHigh-energy electrons bombard the analyte, causing electron ejection.[5]Hard: Extensive, reproducible fragmentation.[5][6]Often weak or absent, especially for unsaturated FAMEs.[6][7]Excellent for structural identification via library matching; universal for GC-amenable compounds.[5][6]Difficulty in determining molecular weight; potential for isomers to have similar spectra.[5]
Chemical Ionization (CI) GC-MSIonized reagent gas transfers a proton to the analyte.[5]Soft: Minimal fragmentation, produces protonated molecules ([M+H]⁺).[2][4]Strong and clearly visible.[5]Ideal for molecular weight confirmation and quantification using SIM/SRM; higher sensitivity for unsaturated FAs than EI.[4][8]Less structural information than EI; reagent gas dependent.[5]
Electrospray Ionization (ESI) LC-MSHigh voltage applied to a liquid creates an aerosol of charged droplets, leading to gas-phase ions.[9]Soft: Very little to no fragmentation.[9]Strong, often as adducts (e.g., [M+Na]⁺).[10]Excellent for polar compounds; high sensitivity; compatible with direct infusion.[9][11]Less suitable for nonpolar FAMEs; susceptible to ion suppression.[12]
Atmospheric Pressure Chemical Ionization (APCI) LC-MS, GC-MSA corona discharge ionizes the solvent vapor, which then transfers charge to the analyte.[13]Soft: More fragmentation than ESI but less than EI.Generally present and detectable.Broad applicability for both polar and nonpolar molecules; handles higher flow rates than ESI.[13]Can be less sensitive than ESI for highly polar compounds.
Atmospheric Pressure Photoionization (APPI) LC-MSPhotons from a UV lamp ionize the analyte, often with a dopant.[14]Soft: Minimal fragmentation.Strong and clearly visible.Superior for nonpolar compounds; less susceptible to ion suppression than ESI.[12][13]Requires a UV-transparent mobile phase and potentially a dopant.

Quantitative Performance Data

Technique Analyte/Matrix Detection Limit Key Finding
GC/EI-MS (SIM) FAMEs in food~20-fold more sensitive than full scan mode.[15]Selected Ion Monitoring (SIM) significantly enhances sensitivity for quantitative analysis.[16]
GC-APCI-MS Fatty acids (derivatized)30 to 300 nM.[17][18]Showed the lowest limits of detection across a broad range of fatty acids compared to APPI and NICI.[17]
ESI-MS FAMEs in cosmetic oils3.61 - 8.62 µg L⁻¹ (unsaturated); 8.51 - 82.4 µg L⁻¹ (saturated).[10]High-throughput capability, with a sampling frequency of thirty per hour.[10]
ESI-MS FAMEs in jet fuelCapable of detecting down to 5 ppm.[19]Demonstrates high sensitivity for trace analysis in complex matrices.[19][20]

Experimental Protocols

A robust analytical method begins with proper sample preparation and derivatization, followed by optimized chromatographic separation and mass spectrometric detection.

FAME Preparation (General Protocol)

The conversion of fatty acids from lipids into FAMEs is a critical first step for GC analysis.

  • Lipid Extraction: Lipids are extracted from the sample matrix (e.g., tissue, oil, cells) using a solvent system like 2:1 chloroform:methanol (B129727) (Folch method).[21]

  • Saponification: The extracted glycerides are saponified by refluxing with methanolic sodium hydroxide (B78521) to release the free fatty acid salts.[3]

  • Esterification (Methylation): The fatty acid salts are converted to FAMEs using a reagent such as 3M methanolic hydrogen chloride or boron trifluoride in methanol (BF₃-methanol).[3][21] The mixture is heated (e.g., at 80°C for 1 hour) to drive the reaction to completion.[21]

  • Extraction of FAMEs: After cooling, FAMEs are extracted into a nonpolar solvent like hexane (B92381) or heptane (B126788) for analysis.[3][21]

GC-MS Analysis Protocol (EI/CI)
  • System: Gas Chromatograph coupled to a Mass Spectrometer with EI and/or CI source.

  • Column: A polar capillary column, such as one with a Carbowax-type (polyethylene glycol) stationary phase, is typically used for the separation of saturated and unsaturated FAMEs.[3] For resolving cis/trans isomers, a biscyanopropyl phase is often employed.[3]

  • Injection: 1 µL of the sample is injected in split or splitless mode, depending on the concentration.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.3 mL/min).[17]

  • Oven Program: A typical temperature gradient starts at a lower temperature (e.g., 100°C), ramps up to separate the FAMEs by chain length and unsaturation, and holds at a final high temperature (e.g., 240°C).[16]

  • Ion Source (EI): Standard electron energy of 70 eV.

  • Ion Source (CI): Methane, isobutane, or ammonia (B1221849) is used as the reagent gas.[5]

  • Mass Analyzer: Operated in either full scan mode for identification or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) mode for quantification.[16] For EI-SIM, characteristic ions are monitored (e.g., m/z 87 for saturated FAMEs, m/z 74 for monoenoic FAMEs).[15][16]

LC-MS Analysis Protocol (ESI/APCI)
  • System: Liquid Chromatograph coupled to a Mass Spectrometer with an ESI or APCI source.

  • Column: Reversed-phase columns (e.g., C18, C30) are commonly used.[22]

  • Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and water is often used.[10] For ESI, additives like sodium formate (B1220265) may be included to promote the formation of specific adducts ([M+Na]⁺) for improved sensitivity.[10]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 100 to 600 µL/min.[12]

  • Ion Source (ESI): High voltage (e.g., 3-5 kV) is applied to the capillary.[23] A heated drying gas is used to aid desolvation.[13]

  • Ion Source (APCI): The eluent is passed through a heated vaporizer (e.g., 250-400°C), and a corona discharge needle initiates ionization.[13]

  • Mass Analyzer: Typically operated to detect the intact molecular or pseudo-molecular ions.

Visualizing Workflows and Relationships

Diagrams can clarify complex workflows and the relationships between different analytical choices.

FAME_Analysis_Workflow General Workflow for FAME Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Oil, etc.) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., Methanolic HCl) Extraction->Derivatization Separation Chromatographic Separation (GC or LC) Derivatization->Separation Ionization Ionization (EI, CI, ESI, APCI, etc.) Separation->Ionization Detection Mass Detection (MS Analyzer) Ionization->Detection Processing Data Acquisition & Peak Integration Detection->Processing Identification Identification (Library Search / Mass) Processing->Identification Quantification Quantification (Calibration Curve) Processing->Quantification Report Final Report Identification->Report Quantification->Report

Caption: General workflow for FAME analysis.

Ionization_Technique_Comparison Logical Relationships of Ionization Techniques for FAMEs cluster_gcms GC-MS Techniques cluster_lcms LC-MS Techniques EI Electron Ionization (EI) (Hard Ionization) Struct_ID Structural ID (Library Matching) EI->Struct_ID provides extensive fragmentation for CI Chemical Ionization (CI) (Soft Ionization) Mol_Weight Molecular Weight Determination CI->Mol_Weight provides strong molecular ion for Quant Quantification CI->Quant is ideal for ESI Electrospray Ionization (ESI) APCI Atmos. Pressure Chem. Ionization (APCI) ESI->APCI Polarity Range ESI->Quant is sensitive for APPI Atmos. Pressure Photo. Ionization (APPI) APCI->APPI Polarity Range NonPolar Nonpolar FAMEs APCI->NonPolar APPI->NonPolar is superior for

Caption: Comparison of ionization techniques.

Conclusion

The optimal ionization technique for FAME analysis is intrinsically linked to the research objective.

  • For structural identification of unknown FAMEs in a relatively clean sample, the rich fragmentation patterns of GC-EI-MS are invaluable.[5][6]

  • For sensitive quantification of known FAMEs, particularly unsaturated ones, the soft ionization of GC-CI-MS in MRM mode offers superior performance.[2][4]

  • When dealing with complex biological extracts where LC separation is preferred, LC-ESI-MS provides high sensitivity for a broad range of FAMEs, while LC-APCI-MS and LC-APPI-MS are excellent choices for less polar FAMEs or when ion suppression is a concern.[12][13][17]

References

A Comparative Guide to the Validation of a Quantitative Assay for Methyl 10-methylhexadecanoate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount. Methyl 10-methylhexadecanoate, a branched-chain fatty acid methyl ester, is an emerging area of interest in various physiological and pathological studies.[1][2] The validation of a robust and reliable quantitative assay is the cornerstone of any research that relies on its measurement in plasma. This guide provides a comparative overview of the two primary analytical platforms for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Platforms

The choice between GC-MS and LC-MS/MS for the quantification of this compound in plasma depends on several factors, including required sensitivity, sample throughput, and the availability of instrumentation. Both techniques offer high selectivity and sensitivity, but their workflows and performance characteristics differ.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile compounds in the gas phase.Separates compounds in the liquid phase.
Derivatization Typically required for fatty acids to increase volatility (esterification to FAMEs).[3][4]Often not required, allowing for direct analysis of the native analyte.[5]
Sample Throughput Generally lower due to longer run times and sample preparation.[6]Higher throughput is often achievable with modern UHPLC systems.[5][6]
Sensitivity High, especially with single ion monitoring (SIM).[7]Very high, particularly with multiple reaction monitoring (MRM).[8][9]
Selectivity Good, based on retention time and mass-to-charge ratio.Excellent, based on precursor and product ion transitions.[9]
Matrix Effects Generally less susceptible to ion suppression from plasma components.Can be prone to ion suppression or enhancement, requiring careful method development.[10]
Instrumentation Cost Generally lower initial investment.Higher initial investment.

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of a quantitative assay. Below are typical protocols for both GC-MS and LC-MS/MS approaches for the analysis of fatty acids in plasma.

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

The GC-MS workflow for fatty acid analysis typically involves lipid extraction followed by derivatization to form fatty acid methyl esters (FAMEs).[3][11]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Extraction Lipid Extraction (e.g., Folch Method) Plasma->Extraction Derivatization Derivatization (Transesterification to FAMEs) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (SIM or Full Scan) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

GC-MS Experimental Workflow

1. Lipid Extraction (Folch Method) [12]

  • To 100 µL of plasma, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes.

  • Add 400 µL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic layer (chloroform) containing the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Acid-Catalyzed Transesterification) [12]

  • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

  • Incubate at 60°C for 1 hour.

  • Allow the sample to cool to room temperature.

  • Add 1 mL of hexane (B92381) and 1 mL of water to extract the FAMEs.

  • Vortex and centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

3. GC-MS Analysis

  • Column: A suitable capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Splitless injection at 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for qualitative analysis or single ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow

LC-MS/MS can often analyze fatty acids directly after extraction, simplifying the sample preparation process.[5]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Extraction Protein Precipitation & Lipid Extraction Plasma->Extraction LC_Separation LC Separation Extraction->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

LC-MS/MS Experimental Workflow

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction) [5]

  • To 100 µL of plasma, add a known amount of the internal standard.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • The supernatant can be directly injected, or a subsequent liquid-liquid extraction can be performed for further cleanup if necessary.

2. LC-MS/MS Analysis

  • Column: A reverse-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[13]

  • Flow Rate: A typical flow rate for a UHPLC system would be 0.2-0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[5]

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

Quantitative Performance Comparison

The following table summarizes the typical validation parameters that can be expected for a quantitative assay of a fatty acid in plasma using GC-MS and LC-MS/MS. These values are based on published data for similar analytes and serve as a general guide.[10][14][15][16]

Validation ParameterGC-MSLC-MS/MS
Linearity (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) Low ng/mL to sub-ng/mLSub-ng/mL to pg/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% CV) < 15%< 15%
Recovery 85-115%85-115%

Logical Relationship for Method Selection

The decision to use GC-MS or LC-MS/MS for the validation of a quantitative assay for this compound in plasma involves a trade-off between various factors.

Method_Selection cluster_factors Decision Factors cluster_methods Analytical Platforms Sensitivity Required Sensitivity GCMS GC-MS Sensitivity->GCMS High LCMS LC-MS/MS Sensitivity->LCMS Very High Throughput Sample Throughput Throughput->GCMS Lower Throughput->LCMS High Cost Instrumentation Cost Cost->GCMS Lower Cost->LCMS Higher Derivatization_Step Tolerance for Derivatization Derivatization_Step->GCMS Acceptable Derivatization_Step->LCMS Avoid

Method Selection Logic

References

Differentiating between iso- and anteiso-branched-chain fatty acids.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Differentiating Iso- and Anteiso-Branched-Chain Fatty Acids

For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences between iso- and anteiso-branched-chain fatty acids (BCFAs) is crucial for various applications, from bacterial identification to understanding metabolic pathways and developing novel therapeutics. This guide provides a detailed comparison of their structure, biosynthesis, and analytical differentiation, supported by experimental data and protocols.

Structural and Functional Distinctions

Iso- and anteiso-BCFAs are saturated fatty acids characterized by a methyl group located near the methyl end of the acyl chain. This seemingly minor positional difference in the methyl branch leads to distinct physical and biological properties.

  • Iso-Branched-Chain Fatty Acids: The methyl group is located on the penultimate (n-2) carbon atom from the methyl end of the fatty acid chain.[1][2][3][4][5]

  • Anteiso-Branched-Chain Fatty Acids: The methyl group is positioned on the antepenultimate (n-3) carbon atom from the methyl end.[1][2][3][4][5]

This structural variation influences how these molecules pack into cell membranes. Anteiso-BCFAs cause a greater disruption in the lipid bilayer, leading to increased membrane fluidity compared to their iso- counterparts.[6] This is a critical adaptation for some bacteria to maintain membrane function at low temperatures.[6]

Biosynthetic Origins

The biosynthesis of iso- and anteiso-BCFAs in bacteria, where they are most abundant, originates from different branched-chain amino acid primers.[7][8][9][10]

  • Iso-BCFAs are typically initiated with isobutyryl-CoA or isovaleryl-CoA, which are derived from the amino acids valine and leucine, respectively.[11]

  • Anteiso-BCFAs are initiated with 2-methylbutyryl-CoA, a derivative of the amino acid isoleucine.[11]

These distinct biosynthetic pathways underscore the metabolic differences that can be exploited for identification and targeted therapeutic strategies.

Comparative Data of Common Iso- and Anteiso-BCFAs

PropertyIso-Fatty AcidsAnteiso-Fatty Acids
Methyl Branch Position Penultimate (n-2) carbonAntepenultimate (n-3) carbon
Precursor Amino Acid Leucine, ValineIsoleucine
Effect on Membrane Fluidity Increases fluidityMore significantly increases fluidity
Common Examples 14-methylpentadecanoic acid (iso-C16:0)13-methylpentadecanoic acid (anteiso-C16:0)
Primary Occurrence Bacteria, ruminant fats, dairy productsBacteria, ruminant fats, dairy products, some plants

Analytical Differentiation: Experimental Protocol

The gold standard for differentiating and quantifying iso- and anteiso-BCFAs is gas chromatography-mass spectrometry (GC-MS), typically after derivatization to fatty acid methyl esters (FAMEs).[12][13][14][15][16][17]

Experimental Protocol: GC-MS Analysis of FAMEs

This protocol outlines the key steps for the analysis of BCFAs in biological samples.

1. Lipid Extraction:

  • Homogenize the sample (e.g., bacterial cell pellet, tissue) in a chloroform:methanol solvent mixture (e.g., 2:1, v/v).
  • For quantitative analysis, add a known amount of an internal standard (e.g., a non-naturally occurring odd-chain fatty acid or a deuterated BCFA).
  • Induce phase separation by adding water or a saline solution.
  • Collect the lower organic phase containing the lipids.
  • Evaporate the solvent under a stream of nitrogen.

2. Derivatization to FAMEs:

  • To the dried lipid extract, add a methylation reagent such as methanolic HCl or BF3-methanol.
  • Heat the mixture (e.g., at 60-100°C for a specified time, typically 15-60 minutes) to facilitate the transesterification of fatty acids to FAMEs.
  • After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.
  • Collect the upper hexane (B92381) layer containing the FAMEs and dry it over anhydrous sodium sulfate.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: A polar capillary column (e.g., a cyano- or polyethylene (B3416737) glycol-based column) is crucial for separating the closely eluting iso- and anteiso-isomers.
  • Injector: Operate in split or splitless mode, with a typical injection volume of 1 µL.
  • Oven Temperature Program: A programmed temperature ramp is used to separate FAMEs based on their volatility and interaction with the stationary phase. A typical program might start at a lower temperature, ramp up to a higher temperature, and then hold.
  • Carrier Gas: Helium or hydrogen at a constant flow rate.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
  • Acquisition Mode: Full scan mode is used for identification by comparing mass spectra to libraries. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and quantification of specific BCFAs.[12][14]

4. Data Analysis:

  • Identify FAMEs by comparing their retention times and mass spectra to those of authentic standards and established mass spectral libraries (e.g., NIST, Wiley).
  • Quantify individual BCFAs by integrating the peak areas and comparing them to the internal standard.

Visualizing Key Concepts

To further clarify the fundamental differences and the analytical workflow, the following diagrams are provided.

Caption: Structural comparison of iso- and anteiso-branched-chain fatty acids.

G GC-MS Workflow for BCFA Analysis Sample Biological Sample (e.g., Bacteria, Tissue) Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Derivatization Derivatization to FAMEs (Methanolic HCl) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

References

A Researcher's Guide to Determining the Stereochemistry of Branched Fatty Acids: Mosher's Acid vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the stereochemistry of branched fatty acids is a critical aspect of chemical analysis. The spatial arrangement of atoms within these molecules can significantly influence their biological activity and physical properties. For decades, the derivatization of chiral alcohols with Mosher's acid followed by NMR analysis has been a cornerstone technique. However, a host of alternative methods have emerged, each with its own set of advantages and limitations. This guide provides an objective comparison of Mosher's acid with other key techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Introduction to Stereochemical Analysis of Branched Fatty Acids

Branched fatty acids, characterized by one or more alkyl branches on the carbon chain, present a unique challenge in stereochemical analysis due to their structural complexity. The presence of chiral centers, typically where the branch point occurs or at a hydroxylated carbon, necessitates reliable methods to determine the absolute configuration. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid or MTPA) has been a widely used chiral derivatizing agent for this purpose.[1][2] By converting the enantiomeric fatty acid derivatives into diastereomers, their distinct NMR spectra allow for the determination of the absolute configuration.[3]

However, the landscape of analytical chemistry is continually evolving. Newer derivatizing agents, such as Phenylglycine methyl ester (PGME) and Phenylalanine methyl ester (PAME), coupled with Liquid Chromatography-Mass Spectrometry (LC-MS), offer enhanced sensitivity and efficiency.[1][4][5][6] Furthermore, instrumental techniques like X-ray crystallography and Circular Dichroism (CD) spectroscopy provide alternative, and in some cases, more definitive data. This guide will delve into the principles, protocols, and comparative performance of these methods.

Comparison of Analytical Methods

The choice of method for determining the stereochemistry of branched fatty acids depends on several factors, including the nature of the sample, the required accuracy, available instrumentation, and the quantity of the sample. The following table summarizes the key performance metrics of Mosher's acid analysis and its primary alternatives.

FeatureMosher's Acid MethodPGME/PAME Derivatization with LC-MSX-ray CrystallographyCircular Dichroism (CD) SpectroscopyChiral Gas Chromatography (GC)Silyl (B83357) Ether Derivatization
Principle Derivatization to diastereomeric esters, analysis of ¹H or ¹⁹F NMR chemical shift differences (Δδ).[3]Derivatization to diastereomers, separation and detection by LC-MS.[1][4][5][6]Direct determination of the three-dimensional structure of a crystalline sample.Measures the differential absorption of left- and right-circularly polarized light.Separation of enantiomers on a chiral stationary phase.[7]Derivatization of hydroxyl groups to form diastereomeric silyl ethers for NMR analysis.[4]
Sample Amount 1-5 mg[8]Low (sub-microgram to nanogram levels)< 1 mg (requires a suitable single crystal)[8]0.1-1 mg[8]Microgram to nanogram levels[9]~0.01 mg for NMR analysis[10]
Analysis Time 4-6 hours of active effort over 1-2 days.[11]2-3 days for a sample set of 6-12, including extraction and analysis.[1]Days to weeks (crystal growth can be a bottleneck).Minutes per sample (plus data analysis).Minutes per sample (after derivatization).Derivatization and NMR analysis can be rapid.[10]
Accuracy High, but model-dependent and can be complex for molecules with multiple chiral centers.[8]High, with good reproducibility.[1][4][5][6]Unambiguous and considered the "gold standard".[8]Can be highly accurate, especially when combined with quantum chemical calculations.[8]High accuracy and precision for quantification of enantiomeric excess.[9]High, with straightforward spectroscopic results in many cases.[4]
Advantages Well-established method with extensive literature.High sensitivity, suitable for crude extracts, no NMR required.[1][4][5][6]Provides absolute configuration without ambiguity.Non-destructive, rapid analysis.Excellent for determining enantiomeric ratios.[9]Mild derivatization conditions, suitable for sterically hindered alcohols.[4]
Disadvantages Requires pure samples, can be laborious, potential for misinterpretation with complex molecules.[1][4][5][6]Requires specialized LC-MS instrumentation.Requires a high-quality single crystal, which can be difficult to obtain.Requires a chromophore near the stereocenter, interpretation can be complex.Requires a specific chiral column for the target analytes.Can be experimentally unreliable in some cases.[12]

Experimental Protocols

Mosher's Acid Esterification of a Branched-Chain Hydroxy Fatty Acid

This protocol describes the preparation of both (R)- and (S)-MTPA esters of a chiral branched-chain hydroxy fatty acid for subsequent NMR analysis.

Materials:

  • Branched-chain hydroxy fatty acid (approx. 1-5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine (B92270)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR

  • NMR tubes

Procedure:

  • Divide the branched-chain hydroxy fatty acid sample into two equal portions in separate, dry reaction vials.

  • Dissolve each portion in 0.5 mL of anhydrous DCM.

  • To one vial, add 1.2 equivalents of anhydrous pyridine followed by 1.2 equivalents of (R)-MTPA-Cl.

  • To the second vial, add 1.2 equivalents of anhydrous pyridine followed by 1.2 equivalents of (S)-MTPA-Cl.

  • Seal the vials and allow the reactions to proceed at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, evaporate the solvent under a stream of nitrogen.

  • Dissolve the crude (R)-MTPA ester and (S)-MTPA ester in separate NMR tubes containing CDCl₃.

  • Acquire ¹H NMR spectra for both diastereomers.

  • Analyze the spectra by comparing the chemical shifts (δ) of corresponding protons in the two diastereomers to determine the Δδ (δS - δR) values.

Mosher_Esterification_Workflow cluster_preparation Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis FattyAcid Branched Hydroxy Fatty Acid VialR (R)-MTPA-Cl + Pyridine in DCM FattyAcid->VialR Aliquot 1 VialS (S)-MTPA-Cl + Pyridine in DCM FattyAcid->VialS Aliquot 2 ReactionR Formation of (R)-MTPA Ester VialR->ReactionR ReactionS Formation of (S)-MTPA Ester VialS->ReactionS NMR_R ¹H NMR of (R)-Ester ReactionR->NMR_R NMR_S ¹H NMR of (S)-Ester ReactionS->NMR_S Analysis Compare Spectra (Δδ = δS - δR) NMR_R->Analysis NMR_S->Analysis Stereochemistry Determine Absolute Stereochemistry Analysis->Stereochemistry PGME_Derivatization_Workflow cluster_preparation Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis FattyAcid Branched Hydroxy Fatty Acid (Crude Extract) Reagents_S (S)-PGME, EDC, DMAP in THF FattyAcid->Reagents_S Aliquot 1 Reagents_R (R)-PGME, EDC, DMAP in THF FattyAcid->Reagents_R Aliquot 2 Reaction_S Formation of (S)-PGME Amide Reagents_S->Reaction_S Reaction_R Formation of (R)-PGME Amide Reagents_R->Reaction_R LCMS LC-MS Analysis Reaction_S->LCMS Reaction_R->LCMS Elution Compare Elution Order LCMS->Elution Stereochemistry Determine Absolute Stereochemistry Elution->Stereochemistry

References

A Comparative Analysis of the Biological Effects of Methyl 10-methylhexadecanoate and Palmitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of the branched-chain fatty acid ester, Methyl 10-methylhexadecanoate, and the straight-chain saturated fatty acid, palmitic acid. While extensive research has elucidated the multifaceted roles of palmitic acid in cellular processes, data specifically on this compound is limited. Therefore, this comparison will draw upon the broader understanding of branched-chain fatty acids (BCFAs) to infer the potential biological activities of this compound, juxtaposed with the well-documented effects of palmitic acid.

Data Presentation: Quantitative Comparison

The following tables summarize the known biological effects of palmitic acid and the reported effects of various branched-chain fatty acids, which may provide insights into the potential activities of this compound.

Table 1: Comparison of Cytotoxic and Anti-Tumor Effects

Biological EffectPalmitic AcidBranched-Chain Fatty Acids (BCFAs) (as a proxy for this compound)
Cytotoxicity Induces apoptosis in various cancer cell lines (e.g., neuroblastoma, breast cancer)[1]. Can be cytotoxic to normal cells at high concentrations.Generally exhibit cytotoxic effects against cancer cells, with some studies showing selectivity for tumor cells. For instance, iso-16:0 shows high cytotoxicity in breast cancer cells[1][2].
Cell Cycle Can cause cell cycle arrest, predominantly in the G1 or G2/M phase, in different cell types[1].Can inhibit the proliferation of cancer cells. For example, 13-methyltetradecanoic acid induces apoptotic cell death and inhibits in vivo growth of human cancer cells[1].
Mechanism of Action Promotes the generation of reactive oxygen species (ROS), induces endoplasmic reticulum (ER) stress, and activates various apoptotic pathways[1].Inhibit fatty acid biosynthesis in cancer cells by targeting enzymes like fatty acid synthase and glucose-6-phosphate dehydrogenase[1][2].

Table 2: Comparison of Metabolic Effects

Biological EffectPalmitic AcidBranched-Chain Fatty Acids (BCFAs) (as a proxy for this compound)
Lipid Metabolism A primary substrate for beta-oxidation to produce ATP. A key component of de novo lipogenesis for energy storage[3].Can be oxidized for energy. Some studies suggest iso-BCFAs may be associated with lower triacylglycerol levels[4]. Branched-chain fatty acids can also be elongated and desaturated[5].
Insulin (B600854) Signaling High levels are linked to insulin resistance by impairing insulin signaling pathways like PI3K/Akt[3].Some studies suggest an inverse correlation between serum BCFA concentrations and insulin resistance, indicating a potential role in promoting insulin sensitivity[4].
Inflammation Can induce a pro-inflammatory response through activation of Toll-like receptor 4 (TLR4) signaling[3].Exhibit anti-inflammatory properties. For instance, a diet with a mixture of BCFAs was shown to lower the incidence of necrotizing enterocolitis and increase the expression of the anti-inflammatory cytokine IL-10 in neonatal rats[4].

Key Signaling Pathways

The biological activities of both palmitic acid and branched-chain fatty acids are mediated through their influence on various cellular signaling pathways.

Palmitic Acid Signaling

Palmitic acid is known to modulate several key signaling pathways, often leading to cellular stress and apoptosis in a context-dependent manner. High concentrations of palmitic acid can lead to the activation of pro-inflammatory and pro-apoptotic pathways.

Palmitic_Acid_Signaling PA Palmitic Acid TLR4 TLR4 PA->TLR4 ROS ROS Production PA->ROS ER_Stress ER Stress PA->ER_Stress NFkB NF-κB Activation TLR4->NFkB JNK JNK Activation ROS->JNK ER_Stress->JNK Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis JNK->Apoptosis Insulin_Resistance Insulin Resistance JNK->Insulin_Resistance

Signaling pathways activated by palmitic acid.

Branched-Chain Fatty Acid Signaling

Branched-chain fatty acids appear to exert their effects through different mechanisms, including the modulation of metabolic enzymes and nuclear receptors like PPARα. Their anti-inflammatory effects may be mediated by the suppression of pro-inflammatory signaling pathways.

BCFA_Signaling BCFA Branched-Chain Fatty Acids FASN Fatty Acid Synthase (Inhibition) BCFA->FASN G6PD Glucose-6-Phosphate Dehydrogenase (Inhibition) BCFA->G6PD PPARa PPARα Activation BCFA->PPARa Anti_Tumor Anti-Tumor Effects FASN->Anti_Tumor G6PD->Anti_Tumor Lipid_Metabolism Modulation of Lipid Metabolism PPARa->Lipid_Metabolism Anti_Inflammatory Anti-Inflammatory Effects PPARa->Anti_Inflammatory

Signaling pathways influenced by branched-chain fatty acids.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the biological effects discussed.

Cell Viability and Cytotoxicity Assay

MTT Assay Protocol

  • Cell Seeding: Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or palmitic acid (typically dissolved in a suitable solvent like DMSO and diluted in culture medium) for 24, 48, or 72 hours. Include a vehicle control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Analysis of Apoptosis by Flow Cytometry

Annexin V-FITC/Propidium Iodide (PI) Staining Protocol

  • Cell Culture and Treatment: Culture cells and treat with the fatty acids as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Signaling Protein Expression
  • Protein Extraction: After treatment with the fatty acids, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, cleaved caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the cytotoxic effects of this compound and palmitic acid on a cancer cell line.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis and Interpretation Cell_Culture Cancer Cell Line Culture Treatment Treatment with: - this compound - Palmitic Acid - Vehicle Control Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry (Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot Data_Analysis Quantitative Analysis (IC50, % Apoptosis, etc.) MTT->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Comparison Comparative Analysis of Biological Effects Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Workflow for comparing cytotoxic effects.

Conclusion

References

Unlocking Peak Performance: A Comparative Guide to Retention Time Locking for Reliable FAME Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible identification of Fatty Acid Methyl Esters (FAMEs) is paramount. Gas chromatography (GC) is a cornerstone technique for FAME analysis, but retention time (RT) drift poses a significant challenge, leading to misidentification of peaks and compromising data integrity, especially when comparing results across different instruments or over extended periods.

Retention time locking (RTL) and similar technologies have emerged as powerful solutions to combat this issue, ensuring consistent and reliable peak identification. This guide provides an objective comparison of these technologies, supported by experimental data, to aid in the selection of the most suitable approach for your analytical needs.

The Challenge of Retention Time Drift in FAME Analysis

Retention time, the time it takes for a compound to travel through the GC column, is a fundamental parameter for peak identification. However, it is susceptible to variations caused by several factors:

  • Column Maintenance: Trimming the analytical column, a routine maintenance procedure, shortens its length and consequently reduces retention times.

  • Instrument-to-Instrument Variability: Even with identical methods and columns, slight differences in oven temperature profiles, electronic pressure control, and system geometry between different GC instruments can lead to systematic RT shifts.[1]

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to gradual changes in retention behavior.[2]

  • Fluctuations in Operating Conditions: Minor variations in carrier gas flow rate, temperature, and pressure can cause short-term and long-term RT drift.[2][3]

Without a mechanism to control these variations, analysts are forced to frequently update retention time windows in their data analysis methods, a time-consuming and error-prone process. A forum discussion highlighted that a retention time reproducibility of +/- 20-25 seconds on a 60-70 minute run can be considered unacceptable for reliable FAME analysis, as it can lead to incorrect peak identification.[4]

The Solution: Retention Time Locking and its Equivalents

To address the challenge of retention time drift, leading instrument manufacturers have developed technologies that actively adjust GC parameters to maintain constant retention times for specific compounds. This ensures that a given FAME will elute at the same time, run after run, and across different instruments.

This guide will focus on the principles and performance of three prominent technologies:

  • Retention Time Locking (RTL) by Agilent Technologies

  • Retention Time Alignment (RTA) by Thermo Fisher Scientific

  • Automatic Adjustment of Retention Times (AART) by Shimadzu

While the underlying goal is the same, the implementation and terminology may differ slightly between manufacturers.

Comparative Performance of Retention Time Locking Technologies

The primary benefit of these technologies is a significant improvement in retention time reproducibility. This translates to higher confidence in peak identification, streamlined data analysis, and facilitated method transfer between laboratories.

FeatureWithout Retention Time LockingWith Retention Time Locking/Alignment
Typical RT Reproducibility (RSD%) 0.5% - 2% or higher (can be significantly worse with maintenance)< 0.05% (e.g., 0.01-0.03% with Agilent RTL)[5]
Peak Identification Requires wide retention time windows, prone to misidentificationConfident peak identification with narrow windows
Method Transfer Difficult and time-consuming, requires extensive revalidationSimplified and rapid transfer of methods between instruments[6]
Data Comparison Challenging to compare data across instruments or over timeDirect comparison of chromatograms is possible
Impact of Column Maintenance Significant retention time shifts requiring method updatesMinimal impact on retention times after re-locking the method

How Retention Time Locking Works: A General Overview

The fundamental principle behind these technologies involves using a reference compound (a "locking standard") to calibrate the GC system. The system then adjusts the carrier gas pressure or flow to ensure this reference compound always elutes at a predefined retention time.

Here is a generalized workflow for implementing retention time locking:

  • Method Development: An initial GC method for FAME analysis is developed.

  • Selection of a Locking Standard: A stable, well-resolved peak in the chromatogram is chosen as the locking standard. For FAME analysis, a common choice is a saturated fatty acid methyl ester like methyl stearate (B1226849) (C18:0).

  • Calibration: A series of injections of a standard containing the locking compound are made at different inlet pressures around the method's setpoint.[6]

  • Generation of a Pressure-Retention Time Profile: The software uses the data from the calibration runs to create a mathematical model that describes the relationship between inlet pressure and the retention time of the locking standard.[6]

  • Locking the Method: The desired retention time for the locking standard is set. The software then calculates and applies the precise inlet pressure required to achieve this retention time.

  • Analysis of Samples: Subsequent samples are analyzed using the "locked" method, ensuring consistent retention times.

The following diagram illustrates the logical workflow of the retention time locking process.

RTL_Workflow Retention Time Locking Workflow cluster_setup Setup Phase cluster_analysis Analysis Phase start Develop Initial GC Method select_lock Select Locking Standard start->select_lock calibrate Perform Calibration Injections at Various Pressures select_lock->calibrate generate_profile Software Generates Pressure vs. RT Profile calibrate->generate_profile lock_method Set Target RT and Lock Method generate_profile->lock_method analyze_samples Analyze Samples with Locked Method lock_method->analyze_samples consistent_rt Achieve Consistent Retention Times analyze_samples->consistent_rt

Caption: Logical workflow of the retention time locking process.

Experimental Protocols

Reproducible FAME analysis begins with a robust and consistent sample preparation methodology, followed by a well-defined GC method.

FAME Sample Preparation: Transesterification of Lipids

A common and effective method for preparing FAMEs from lipids (e.g., oils, fats, or extracted lipids from biological matrices) is base-catalyzed transesterification.

Materials:

Procedure:

  • Accurately weigh approximately 25 mg of the lipid sample into a vial.

  • Dissolve the sample in 1 mL of toluene.

  • Add 2 mL of methanolic KOH solution.

  • Cap the vial tightly and vortex for 2 minutes at room temperature.

  • Allow the layers to separate. The upper layer contains the FAMEs in heptane/hexane.

  • Transfer the upper layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

The following diagram illustrates the FAME sample preparation workflow.

FAME_Preparation FAME Sample Preparation Workflow start Lipid Sample dissolve Dissolve in Toluene start->dissolve transesterify Add Methanolic KOH and Vortex dissolve->transesterify separate Phase Separation transesterify->separate extract Extract FAMEs in Heptane/Hexane (Upper Layer) separate->extract dry Dry with Anhydrous Sodium Sulfate extract->dry end FAMEs Ready for GC Analysis dry->end

Caption: Workflow for FAME sample preparation via transesterification.

GC-FID and GC-MS Analysis with Retention Time Locking

The following tables provide typical experimental parameters for FAME analysis using GC-FID and GC-MS with retention time locking. These are starting points and may require optimization based on the specific instrument and application.

Table 1: Typical GC-FID Method Parameters for FAME Analysis with RTL

ParameterSetting
GC System Agilent 8890 GC (or equivalent) with FID
Column DB-23 (60 m x 0.25 mm, 0.15 µm) or DB-Wax (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Mode Split (e.g., 50:1)
Inlet Temperature 250 °C
Oven Program 50 °C (1 min), then 25 °C/min to 175 °C, then 4 °C/min to 230 °C (hold 5 min)
Detector FID at 280 °C
Locking Standard Methyl Stearate (C18:0)
Locked RT User-defined (e.g., 15.000 min)

Table 2: Typical GC-MS Method Parameters for FAME Analysis with RTL

ParameterSetting
GC-MS System Agilent 8890/5977B GC/MSD (or equivalent)
Column HP-88 (100 m x 0.25 mm, 0.20 µm) or DB-23
Carrier Gas Helium
Inlet Mode Split (e.g., 50:1)
Inlet Temperature 250 °C
Oven Program 100 °C (4 min), then 3 °C/min to 240 °C (hold 15 min)
MS Transfer Line 250 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Acquisition Mode Scan (e.g., m/z 40-500)
Locking Standard Methyl Stearate (C18:0)
Locked RT User-defined

Conclusion

Retention time locking and its equivalent technologies from various manufacturers offer a robust solution to the pervasive problem of retention time drift in FAME analysis. By ensuring consistent and reproducible retention times, these tools enhance the reliability of peak identification, streamline data analysis workflows, and facilitate seamless method transfer between instruments and laboratories. For any laboratory conducting FAME analysis where data integrity and long-term consistency are critical, the implementation of a retention time locking strategy is a highly recommended, if not essential, practice. The choice of a specific manufacturer's solution will depend on existing instrumentation and software platforms, but the fundamental benefits to data quality and laboratory efficiency are universal.

References

Safety Operating Guide

Navigating the Disposal of Methyl 10-methylhexadecanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 10-methylhexadecanoate was not located in the available resources. The following guidance is based on established best practices for the disposal of laboratory chemical waste and information derived from safety data sheets for structurally similar fatty acid methyl esters. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.

Essential Safety and Handling Protocols

Before handling or disposing of this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to adhere to safe laboratory practices.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use chemically resistant gloves.

  • Skin and Body Protection: A lab coat is recommended to prevent skin contact.

Handling Procedures:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid inhalation of any vapors or mists.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal and Spill Cleanup Procedures

The proper disposal of this compound, as with many laboratory chemicals, involves a systematic approach to ensure safety and environmental responsibility.

Waste Disposal Protocol
  • Waste Identification and Classification:

    • Unless contaminated with other hazardous materials, this compound should be treated as a non-halogenated organic waste.

    • A "waste determination" should be conducted to confirm if the waste exhibits any hazardous characteristics (ignitability, corrosivity, reactivity, toxicity) as defined by the Resource Conservation and Recovery Act (RCRA).[1]

  • Segregation:

    • Collect this compound waste in a dedicated container for non-halogenated organic solvents.

    • Crucially, do not mix with incompatible waste streams. This includes, but is not limited to:

      • Halogenated solvents

      • Strong acids or bases

      • Oxidizing agents[2]

    • Aqueous waste should be collected separately from organic solvent waste.[3]

  • Container Selection and Labeling:

    • Use a container that is chemically compatible with the waste. Plastic containers are often preferred.[4]

    • The container must be in good condition, with a secure, leak-proof closure.[5]

    • Label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), the accumulation start date, and any other information required by your institution.[1]

  • Waste Accumulation and Storage:

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[2]

    • Keep the waste container closed except when adding waste.[4]

    • Ensure the SAA is inspected weekly for any signs of leakage.[2]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup.

    • Do not pour chemical waste down the drain.[4][6]

    • Follow all institutional procedures for waste pickup and documentation.

Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

  • Immediate Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Ensure the area is well-ventilated.

    • Remove all sources of ignition.[1]

  • Containment and Absorption:

    • For small spills, absorb the material with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

    • For larger spills, first, contain the spill with dikes of absorbent material and then absorb the contained liquid.

  • Cleanup and Decontamination:

    • Using appropriate PPE, carefully collect the absorbent material and any contaminated soil or surfaces into a suitable container for disposal.

    • Decontaminate the spill area with a suitable solvent or detergent solution, followed by a water rinse.

  • Disposal of Cleanup Materials:

    • The collected spill cleanup materials must be disposed of as hazardous waste.

    • Label the waste container appropriately, indicating that it contains spilled this compound and the absorbent material used.

    • Arrange for disposal through your institution's EHS department.

Quantitative Data Summary for a Related Compound

As a reference, the following table summarizes key quantitative data for Methyl Hexadecanoate , a structurally similar compound. This information should be used as a general guideline and with caution.

PropertyValueSource(s)
Molecular Formula C₁₇H₃₄O₂[7]
Molecular Weight 270.46 g/mol [7]
Appearance Solid[7]
Flash Point 176 °C[7]
Boiling Point Not available
Melting Point Not available
Solubility in Water Insoluble[7]
Density 0.86 g/cm³ at 20 °C[7]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not cited in the search results. The disposal procedure itself is an operational protocol based on regulatory guidelines and chemical safety principles.

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Disposal_Workflow cluster_prep Preparation & Identification cluster_segregation Segregation cluster_containment Containment cluster_disposal Disposal start Start: this compound Waste Generated identify Identify Waste: Pure or Contaminated? start->identify pure Pure/ Non-halogenated Mix identify->pure Pure contaminated Contaminated identify->contaminated Contaminated container_nh Use Labeled Non-Halogenated Organic Waste Container pure->container_nh container_c Consult EHS for Correct Contaminated Waste Stream contaminated->container_c storage Store in Satellite Accumulation Area container_nh->storage container_c->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 10-methylhexadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 10-methylhexadecanoate. The following procedures are based on guidelines for similar fatty acid methyl esters and are intended to ensure safe laboratory practices.

I. Personal Protective Equipment (PPE) and Safety Measures

While this compound and similar fatty acid methyl esters are generally not classified as hazardous, adherence to standard laboratory safety protocols is essential.[1][2]

Operational Plan:

  • Engineering Controls:

    • Work in a well-ventilated area to minimize inhalation of any potential mists or vapors.[2]

    • Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[2][3]

    • Hand Protection: Use chemically resistant gloves. Although the product is generally not a skin irritant, gloves protect against potential contamination.[4]

    • Skin and Body Protection: Wear a standard laboratory coat.[3]

    • Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not typically required.[2][4]

  • Hygiene Practices:

    • Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.[3]

    • Do not eat, drink, or smoke in areas where chemicals are handled.[5]

II. Spillage and Emergency Procedures

Accidental spills should be managed promptly to prevent slips and environmental contamination.

Operational Plan:

  • Minor Spills:

    • For small spills, wipe up with an absorbent cloth or paper towels.[1]

    • Clean the spill area with soap and water.[1]

  • Major Spills:

    • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]

    • Collect the absorbed material into a suitable container for disposal.[1]

    • Ventilate the area of the spill.[5]

    • Note that there is a risk of slipping on spilled product.[1]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[5]

    • Skin Contact: Wash off with soap and plenty of water.[3]

    • Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.

III. Storage and Handling

Proper storage is crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Operational Plan:

  • Storage Conditions:

    • Store in a cool, dry, and well-ventilated area.[1][5]

    • Keep containers tightly closed when not in use.[1]

    • Recommended storage may be in a freezer for long-term stability.[6]

    • Avoid contact with strong oxidizing agents.[1]

  • Handling Procedures:

    • Avoid contact with eyes, skin, and clothing.[1]

    • Avoid inhalation of vapor or mist.

    • Use only in a well-ventilated area.

IV. Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

Operational Plan:

  • Waste Characterization:

    • While not typically classified as hazardous waste, it is the responsibility of the waste generator to determine the proper waste classification.[1]

  • Disposal Method:

    • Do not dispose of down the drain or into sewers.[1][4]

    • Offer surplus and non-recyclable solutions to a licensed disposal company.

    • Contaminated packaging should be disposed of as unused product.

    • Smaller quantities may potentially be disposed of with household waste, but local regulations must be followed.[4]

V. Quantitative Data Summary

The following table summarizes key physical and chemical properties of compounds similar to this compound.

PropertyValueSource
Molecular Formula C18H36O2[6][7]
Molecular Weight 284.48 g/mol [6]
Appearance Not determined, likely a liquid or low-melting solid
Solubility in water Insoluble[1]
Stability Stable under normal storage and handling conditions.[1]
Incompatibilities Strong oxidizing agents.[1]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2) upon combustion.[1]

VI. Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

prep Preparation - Review SDS - Don PPE handling Handling - Work in ventilated area - Avoid contact & inhalation prep->handling storage Storage - Cool, dry, ventilated - Tightly sealed container handling->storage If not all used spill Spill Response - Absorb & contain - Clean area handling->spill In case of spill end_proc End of Procedure - Decontaminate work area - Remove PPE & wash hands handling->end_proc storage->handling For subsequent use disposal Disposal - Follow local regulations - Do not pour down drain spill->disposal end_proc->disposal Dispose of waste

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.